EGFR-IN-146
Beschreibung
Eigenschaften
IUPAC Name |
2-phenyl-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4/c1-2-8-16(9-3-1)19-23-18-11-5-4-10-17(18)20(24-19)22-14-15-7-6-12-21-13-15/h1-13H,14H2,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWGXQMVEYOMULC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Proposed Mechanism of Action of EGFR-IN-146
Disclaimer: As of late 2025, detailed primary scientific literature, including quantitative inhibitory data and specific experimental protocols for EGFR-IN-146, is not publicly available. The information presented herein is based on the proposed mechanism of action described by commercial suppliers. This guide provides a technical overview of the claimed pathways and the general experimental methodologies used to characterize such a compound.
Executive Summary
This compound is described as a dual-action small molecule inhibitor. Its primary mechanism is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology. Uniquely, it is also purported to activate the AMP-activated protein kinase (AMPK) pathway. This dual action suggests a potential therapeutic application in metabolic diseases, such as diabetes and obesity, by improving insulin sensitivity and promoting glucose uptake.[1][2][3][4]
Core Proposed Mechanisms of Action
Inhibition of the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its intracellular kinase domain.[5] This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT pathways, which drive cellular proliferation, survival, and differentiation. Small molecule inhibitors of EGFR typically function by competing with ATP for the binding site within the intracellular kinase domain, thereby preventing autophosphorylation and blocking downstream signaling.
Based on its classification, this compound is presumed to operate in this manner, reducing the signaling output from the EGFR pathway.
dot
Caption: Generalized EGFR signaling pathway and the point of inhibition.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a crucial cellular energy sensor. It is a heterotrimeric enzyme that becomes activated under conditions of metabolic stress, indicated by a high AMP:ATP ratio. Activation of AMPK, primarily through phosphorylation by upstream kinases like LKB1, shifts cellular metabolism from anabolic (ATP-consuming) processes to catabolic (ATP-producing) processes. Key outcomes of AMPK activation include increased glucose uptake (e.g., via GLUT4 translocation) and fatty acid oxidation, and the inhibition of protein and lipid synthesis.
The purported mechanism of this compound involves the activation of this pathway, which would explain its observed effects on improving insulin sensitivity and lowering blood sugar levels.
dot
Caption: Generalized AMPK signaling pathway and the point of activation.
Quantitative Data Summary
No publicly available primary literature contains quantitative data (e.g., IC50, Ki, EC50) for this compound. The table below is a template illustrating the types of data required to fully characterize this compound.
| Target/Assay | Metric | Value (nM) | Cell Line/System |
| EGFR Kinase Assay | IC50 | Data not available | Recombinant Human EGFR |
| AMPK Activation Assay | EC50 | Data not available | C2C12 Myotubes |
| Cell Viability (A549) | GI50 | Data not available | Human Lung Carcinoma |
| Glucose Uptake | EC50 | Data not available | C2C12 Myotubes |
General Experimental Protocols
To validate the proposed mechanism of action for a compound like this compound, a series of biochemical and cell-based assays would be required. The following are generalized protocols for such key experiments.
In Vitro EGFR Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on EGFR kinase activity.
Methodology:
-
Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. This assay measures the phosphorylation of a synthetic peptide substrate by the recombinant EGFR kinase domain.
-
Reagents: Recombinant human EGFR kinase domain, biotinylated poly-GT peptide substrate, ATP, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Procedure:
-
Add the EGFR enzyme to wells of a microplate containing assay buffer.
-
Add serial dilutions of this compound (or vehicle control) to the wells and pre-incubate.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate at room temperature to allow for phosphorylation.
-
Stop the reaction and add the detection reagents (europium-labeled antibody and SA-APC).
-
Incubate to allow for antibody-antigen binding.
-
-
Data Analysis: Read the plate on a TR-FRET compatible reader. The ratio of emission at 665 nm (APC) to 620 nm (europium) is calculated. Data are plotted as percent inhibition versus compound concentration, and the IC50 value is determined using a non-linear regression curve fit.
Cellular AMPK Activation Assay (Western Blot)
Objective: To confirm that the compound activates the AMPK pathway in a cellular context by detecting the phosphorylation of AMPK and its downstream target, ACC.
Methodology:
-
Cell Culture: Culture a relevant cell line, such as C2C12 myotubes or HepG2 hepatocytes, to near confluence.
-
Treatment: Treat cells with various concentrations of this compound for a specified time course (e.g., 1-2 hours). A known AMPK activator (e.g., AICAR) should be used as a positive control.
-
Cell Lysis: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-AMPKα (Thr172), total AMPKα, phospho-ACC (Ser79), and total ACC. A loading control like β-actin or GAPDH should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify band intensities using densitometry software. The ratio of phosphorylated protein to total protein is calculated to determine the extent of activation.
dot
Caption: Generalized workflow for characterizing a dual-action inhibitor.
Conclusion
This compound is presented as a molecule with a compelling dual mechanism of action, targeting both a canonical cancer pathway (EGFR) and a key metabolic regulatory pathway (AMPK). While this profile suggests potential in metabolic disease research, a comprehensive understanding and validation require the public availability of rigorous scientific data. The protocols and conceptual frameworks provided in this guide outline the necessary steps for the scientific community to characterize this compound and substantiate its proposed therapeutic potential. Researchers are advised to perform these or similar experiments to independently verify the compound's activity before use.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 4. sinobiological.com [sinobiological.com]
- 5. ClinPGx [clinpgx.org]
An In-depth Technical Guide to the Discovery and Synthesis of a Third-Generation EGFR Inhibitor: A Case Study of Osimertinib (AZD9291)
Disclaimer: Initial searches for a specific molecule designated "EGFR-IN-146" did not yield any publicly available information. Therefore, this guide focuses on a well-documented, clinically significant, third-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Osimertinib (AZD9291) , to provide a comprehensive and technically detailed overview as requested. This document is intended for researchers, scientists, and drug development professionals.
Introduction: The Evolution of EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in the pathogenesis of various cancers, most notably Non-Small Cell Lung Cancer (NSCLC).[2]
First and second-generation EGFR tyrosine kinase inhibitors (TKIs), such as gefitinib and afatinib, initially demonstrated significant efficacy in patients with EGFR-sensitizing mutations (e.g., exon 19 deletions and L858R).[3] However, the majority of patients eventually develop resistance, most commonly through the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain.
This clinical challenge spurred the development of third-generation EGFR inhibitors, designed to potently inhibit both the initial sensitizing mutations and the T790M resistance mutation, while sparing wild-type (WT) EGFR to minimize toxicities.[4] Osimertinib (AZD9291) emerged as a leading candidate from this new generation of targeted therapies.
Discovery and Rationale of Osimertinib (AZD9291)
The discovery of Osimertinib was a result of a structure-guided drug design program initiated to identify a mutant-selective EGFR inhibitor. The primary goal was to develop a compound that could form a covalent bond with the Cys797 residue in the ATP-binding site of EGFR, thereby achieving irreversible inhibition. A key aspect of the design strategy was to achieve selectivity for the T790M mutant over wild-type EGFR. The presence of the bulky methionine residue in the T790M mutant, compared to the smaller threonine in wild-type EGFR, provided a structural basis for achieving this selectivity.
Mechanism of Action
Osimertinib is an oral, irreversible, third-generation EGFR tyrosine kinase inhibitor. Its mechanism of action involves the covalent modification of the Cys797 residue in the ATP-binding site of mutant EGFR. This irreversible binding blocks the kinase activity of the receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways that are critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. A significant advantage of Osimertinib is its high potency against EGFR harboring both sensitizing mutations and the T790M resistance mutation, with significantly lower activity against wild-type EGFR, which is believed to contribute to its favorable safety profile compared to earlier generation TKIs.
Quantitative Biological Data
The biological activity of Osimertinib has been extensively characterized in a variety of preclinical models. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Activity of Osimertinib against EGFR Variants
| EGFR Variant | IC50 (nM) | Cell Line | Assay Type | Reference |
| L858R/T790M | 1 | LoVo | Cellular Phosphorylation | |
| Exon 19 deletion | 12.92 | LoVo | Cellular Phosphorylation | |
| L858R | 12 | - | Kinase Assay | |
| L861Q | 5 | - | Kinase Assay | |
| Wild-Type EGFR | 493.8 | LoVo | Cellular Phosphorylation |
Table 2: Preclinical Pharmacokinetic Parameters of Osimertinib in Mice
| Parameter | Value | Species | Dosing | Reference |
| Oral Bioavailability | Good | Mouse | Oral | |
| Half-life (t1/2) | ~3 hours | Mouse | Oral | |
| Brain-to-Blood Ratio | Up to 2 | Mouse | Oral | |
| Active Metabolite | AZ5104 | Mouse | Oral |
Experimental Protocols
Synthesis of Osimertinib (AZD9291)
The synthesis of Osimertinib has been described in several publications. The following is a representative multi-step synthesis.
Step 1: Friedel-Crafts Arylation
-
Commercial N-methylindole is reacted with commercial dichloropyrimidine in a Friedel-Crafts arylation to yield 3-pyrazinyl indole.
Step 2: SNAr Reaction with Nitroaniline
-
The resulting 3-pyrazinyl indole undergoes a nucleophilic aromatic substitution (SNAr) with nitroaniline to produce an aminopyrazine intermediate.
Step 3: Second SNAr Reaction
-
A subsequent SNAr reaction is performed with N,N,N'-trimethylated ethylenediamine to yield a di-substituted aminopyrazine.
Step 4: Nitro Reduction
-
The nitro group is reduced to an aniline using iron in acidic conditions.
Step 5: Acylation and Elimination
-
Due to the reactive nature of acrylates, a two-step acylation/elimination sequence is employed using 3-chloropropanoyl chloride, followed by treatment with a base to form the acrylamide moiety of Osimertinib.
Step 6: Salt Formation (Optional)
-
For pharmaceutical use, the free base of Osimertinib can be converted to a mesylate salt.
Cellular Phosphorylation Assay
This assay is used to determine the inhibitory effect of a compound on EGFR phosphorylation in cells.
-
Cell Seeding: Seed cells (e.g., LoVo cells transfected with the desired EGFR mutant) in 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Osimertinib) and incubate for 2 hours.
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well.
-
ELISA:
-
Coat a high-bind 384-well plate with a capture antibody for total EGFR and block with 3% BSA.
-
Transfer the cell lysate to the coated plate and incubate for 2 hours.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of EGFR (e.g., anti-phospho-EGFR Tyr1068). Incubate for 2 hours.
-
Wash the plate and add a fluorogenic peroxidase substrate.
-
-
Data Analysis: Measure the fluorescence and calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of EGFR phosphorylation.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of the test compound for 96 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/ml and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Data Analysis: Measure the absorbance at 570 nm. The intensity of the purple color is proportional to the number of viable cells.
Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition by Osimertinib.
Experimental Workflow for EGFR Inhibitor Discovery
Caption: A typical workflow for the discovery and development of an EGFR inhibitor.
References
The Target Selectivity Profile of Afatinib: A Technical Guide
This technical guide offers an in-depth overview of the target selectivity profile of afatinib, a second-generation, irreversible tyrosine kinase inhibitor (TKI). Afatinib is designed to target the Epidermal Growth Factor Receptor (EGFR), a key player in cell signaling and a validated target in oncology. This document provides quantitative data on its inhibitory activity, detailed experimental methodologies for assessing its potency, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to EGFR and Afatinib
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein with tyrosine kinase activity that belongs to the ErbB family of receptors.[1] This family also includes HER2 (ErbB2), HER3 (ErbB3), and HER4 (ErbB4).[2] Upon binding to ligands such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain.[2][3] This activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation. In many cancers, aberrant EGFR activation, through mutations or overexpression, leads to uncontrolled cell growth, making it a prime therapeutic target.
Afatinib is a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. It covalently binds to the kinase domains of EGFR, HER2, and ErbB4, leading to a sustained downregulation of their signaling activity. This irreversible mechanism of action was developed to provide a more durable inhibition compared to first-generation reversible TKIs, particularly against certain resistance mutations.
Quantitative Target Selectivity Profile of Afatinib
The potency and selectivity of afatinib have been characterized through biochemical and cellular assays against a panel of wild-type (WT) and mutant forms of EGFR, as well as other kinases. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater inhibitory activity.
| Target Kinase | EGFR Mutation Status | IC50 (nM) | Reference |
| EGFR | Wild Type | 31 | |
| Exon 19 Deletion (del19) | 0.2 - 0.8 | ||
| L858R | 0.2 - 0.3 | ||
| L858R + T790M | > 5000 | ||
| Exon 19 Del + T790M | > 5000 | ||
| HER2 (ErbB2) | - | 14 | |
| ErbB4 | - | 1 |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are representative values from published studies to illustrate the relative potency of afatinib.
Experimental Protocols
The determination of a kinase inhibitor's selectivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for key assays used to characterize compounds like afatinib.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the enzymatic activity of a purified kinase by measuring the amount of ADP produced, which is directly proportional to kinase activity.
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures ADP formed from a kinase reaction. The remaining ATP is first depleted, and then the ADP is converted into ATP. This newly synthesized ATP is used in a luciferase/luciferin reaction to generate a light signal that correlates with kinase activity.
Materials:
-
Purified recombinant kinase (e.g., EGFR)
-
Kinase-specific substrate (peptide or protein)
-
Afatinib (or other test inhibitor)
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of afatinib in the kinase assay buffer containing a final concentration of 1% DMSO.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted inhibitor or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2 µL of the purified kinase enzyme.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
-
Initiation of Reaction:
-
Prepare a master mix of the kinase substrate and ATP in the assay buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The percentage of kinase activity is calculated relative to high (vehicle control) and low (no enzyme) controls.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.
-
Cellular Proliferation Assay (ATP-Based)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cell lines with different EGFR mutation statuses.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies the number of viable cells in culture based on the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines (e.g., PC-9 with del19, H1975 with L858R/T790M)
-
Complete cell culture medium
-
Afatinib
-
Sterile 96- or 384-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 384-well plate at a density of approximately 1,000 cells per well in 40 µL of medium.
-
Incubate for 4 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of afatinib in the culture medium.
-
Add the diluted compound to the wells. The final DMSO concentration should be kept low (e.g., ≤0.25%).
-
Include vehicle-treated wells as a control.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Signal Detection:
-
Equilibrate the plate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in the well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.
-
Visualizations
EGFR Signaling Pathway
The following diagram illustrates the major signaling pathways activated by EGFR and the point of inhibition by afatinib.
Caption: Simplified EGFR signaling cascade and the inhibitory action of Afatinib.
Experimental Workflow for Kinase Selectivity Profiling
The diagram below outlines the typical workflow for determining the selectivity profile of a kinase inhibitor.
Caption: General experimental workflow for biochemical kinase inhibitor profiling.
References
An In-depth Technical Guide to the Binding Affinity of Epidermal Growth Factor Receptor (EGFR) Inhibitors
Disclaimer: The specific compound "EGFR-IN-146" was not identifiable in the available scientific literature. Therefore, this guide provides a comprehensive overview of the binding affinity of well-characterized and clinically relevant EGFR inhibitors, serving as a technical reference for researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers.[3] Consequently, EGFR has become a primary target for the development of anticancer therapies. This guide focuses on the binding affinity of small molecule EGFR inhibitors, a critical parameter in their preclinical and clinical evaluation.
Data Presentation: Binding Affinity of EGFR Inhibitors
The binding affinity of an inhibitor to its target is a key determinant of its potency and selectivity. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme or the proliferation of cells by 50%. The following table summarizes the IC50 values for several prominent EGFR inhibitors against wild-type (WT) EGFR and clinically significant mutant forms.
| Inhibitor | Generation | EGFR WT (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M (IC50, nM) | EGFR L858R/T790M (IC50, nM) |
| Gefitinib | 1st | 2.6 - 33 | 1.2 - 14 | 5.2 - 25 | >10,000 | >10,000 |
| Erlotinib | 1st | 2 - 5 | 1 - 5 | 5 - 20 | >10,000 | >10,000 |
| Afatinib | 2nd | 10 | 0.5 | 1 | 10 | 10 |
| Osimertinib | 3rd | 12 - 490 | 1.3 - 15 | 1.1 - 21 | 1 - 10 | 1 |
Note: IC50 values can vary between different studies and assay conditions. The values presented here are a representative range compiled from multiple sources.
Experimental Protocols
Accurate determination of binding affinity is crucial for the characterization of EGFR inhibitors. Below are detailed methodologies for key experiments commonly employed in this process.
1. In Vitro EGFR Kinase Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
-
Materials:
-
Recombinant human EGFR enzyme
-
EGFR substrate (e.g., poly(Glu,Tyr) 4:1)
-
ATP
-
Test inhibitor (e.g., EGFR-IN-1 hydrochloride)
-
Kinase Reaction Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well plates (white, opaque for luminescence)
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in 100% DMSO. Further dilute these stock solutions into the Kinase Reaction Buffer to create 2X inhibitor solutions. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Plate Setup:
-
Add 12.5 µL of the 2X inhibitor dilutions to the appropriate wells of the assay plate.
-
For the positive control (no inhibition), add 12.5 µL of Kinase Reaction Buffer with the same DMSO concentration as the inhibitor wells.
-
For the negative control (no kinase activity), add 12.5 µL of Kinase Reaction Buffer with DMSO to separate wells.
-
-
Enzyme Addition: Add 12.5 µL of a 2X EGFR enzyme solution to all wells except the negative control wells. To the negative control wells, add 12.5 µL of Kinase Dilution Buffer.
-
Kinase Reaction Initiation: Add 25 µL of a 2X substrate/ATP mixture to all wells to start the kinase reaction. The final reaction volume will be 50 µL. Mix the plate gently and incubate at 30°C for 60 minutes.
-
Reaction Termination and Signal Generation:
-
After the incubation, add 50 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 100 µL of Kinase Detection Reagent to each well. This will convert the ADP generated to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Subtract the average luminescence of the negative control wells from all other wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
-
2. Cell-Based EGFR Autophosphorylation Assay
This assay measures the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
-
Materials:
-
A431 cells (human epidermoid carcinoma cell line that overexpresses EGFR)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
EGF (Epidermal Growth Factor)
-
Lysis buffer
-
Phospho-EGFR (Tyr1068) and total EGFR antibodies
-
ELISA or Western blot detection reagents
-
-
Procedure:
-
Cell Culture and Treatment:
-
Seed A431 cells in 96-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-incubate the cells with various concentrations of the test inhibitor for 1-2 hours.
-
-
EGFR Stimulation: Stimulate the cells with a predetermined concentration of EGF (e.g., 100 ng/mL) for 5-10 minutes at 37°C.
-
Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to extract cellular proteins.
-
Detection:
-
ELISA: Use a sandwich ELISA kit to quantify the levels of phosphorylated EGFR and total EGFR in the cell lysates.
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for phospho-EGFR and total EGFR.
-
-
Data Analysis:
-
Normalize the phospho-EGFR signal to the total EGFR signal for each treatment condition.
-
Calculate the percentage of inhibition of EGFR phosphorylation for each inhibitor concentration relative to the EGF-stimulated control.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
-
3. Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effects of an EGFR inhibitor on cancer cell lines. The assay measures the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
-
Materials:
-
Cancer cell line expressing EGFR (e.g., A549, H1975)
-
Cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Remove the medium and add fresh medium containing serial dilutions of the test inhibitor. Include a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the log of the inhibitor concentration to determine the IC50 value.
-
-
Mandatory Visualizations
EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Experimental Workflow for EGFR Inhibitor Characterization
Caption: General experimental workflow for the characterization of an EGFR inhibitor.
References
Unraveling the Inhibition of EGFR Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling protein frequently implicated in cancer development and progression. Its activation, through the binding of ligands like Epidermal Growth Factor (EGF), triggers a signaling cascade that promotes cell proliferation, survival, and migration. A key event in this activation is the autophosphorylation of specific tyrosine residues within the intracellular domain of the receptor. Consequently, inhibiting EGFR phosphorylation has become a cornerstone of targeted cancer therapy.
This technical guide provides an in-depth overview of the mechanisms and methodologies surrounding the inhibition of EGFR phosphorylation. While specific data for a compound designated "EGFR-IN-146" is not available in the public domain, this document outlines the fundamental principles and experimental approaches used to characterize EGFR inhibitors. We will delve into the core signaling pathways, present standardized experimental protocols, and provide templates for data visualization and interpretation that are essential for researchers in this field.
The EGFR Signaling Pathway: A Target for Inhibition
Upon ligand binding, EGFR undergoes dimerization, leading to the activation of its intrinsic tyrosine kinase activity and subsequent trans-autophosphorylation of its C-terminal tail. These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades. The two major pathways activated by EGFR are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are central to cell growth and survival.
Quantifying Inhibition: Data Presentation
The efficacy of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a specific biological activity by 50%. This data is crucial for comparing the potency of different compounds.
Table 1: In Vitro Kinase Assay - Inhibition of EGFR Phosphorylation
| Compound | Target | Assay Type | ATP Concentration (μM) | Substrate | IC50 (nM) |
| Inhibitor A | Wild-Type EGFR | TR-FRET | 10 | Poly(Glu, Tyr) 4:1 | 5.2 |
| Inhibitor B | Wild-Type EGFR | TR-FRET | 10 | Poly(Glu, Tyr) 4:1 | 12.8 |
| Inhibitor C | L858R Mutant EGFR | TR-FRET | 10 | Poly(Glu, Tyr) 4:1 | 1.1 |
| Inhibitor D | L858R Mutant EGFR | TR-FRET | 10 | Poly(Glu, Tyr) 4:1 | 3.5 |
Table 2: Cellular Assay - Inhibition of EGFR Autophosphorylation in A431 Cells
| Compound | Treatment Time (h) | Assay Type | Detection Method | IC50 (nM) |
| Inhibitor A | 2 | Western Blot | Anti-pEGFR (Y1068) | 25.4 |
| Inhibitor B | 2 | Western Blot | Anti-pEGFR (Y1068) | 58.1 |
| Inhibitor C | 2 | ELISA | Anti-pEGFR (Y1173) | 15.7 |
| Inhibitor D | 2 | ELISA | Anti-pEGFR (Y1173) | 33.9 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate assessment of EGFR inhibitors. Below are standard methodologies for key assays.
In Vitro EGFR Kinase Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the direct inhibitory effect of a compound on the kinase activity of purified EGFR.
Materials:
-
Recombinant human EGFR (wild-type or mutant)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Biotinylated substrate peptide (e.g., Biotin-EEEEYFELVAKKK)
-
Europium-labeled anti-phosphotyrosine antibody
-
Streptavidin-conjugated acceptor fluorophore (e.g., Allophycocyanin - APC)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2 µL of the inhibitor dilution.
-
Add 4 µL of a solution containing the EGFR enzyme and the biotinylated substrate peptide in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of a detection mix containing the Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC in a stop buffer (e.g., 10 mM EDTA in kinase buffer).
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a TR-FRET enabled plate reader (e.g., excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm) and plot against the inhibitor concentration to determine the IC50 value.
Cellular Western Blot for EGFR Phosphorylation
This method assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
A431 cells (or other high-EGFR expressing cell line)
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Serum-free medium
-
Recombinant human EGF
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-pEGFR (e.g., Y1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 10 minutes at 37°C.
-
Immediately place the plates on ice and wash twice with ice-cold PBS.
-
Lyse the cells with 100 µL of ice-cold lysis buffer.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-pEGFR) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., β-actin).
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Conclusion
The inhibition of EGFR phosphorylation remains a pivotal strategy in the development of targeted cancer therapies. While the specific compound "this compound" could not be profiled in this guide due to a lack of publicly available information, the principles and methodologies outlined here provide a robust framework for the evaluation of any potential EGFR inhibitor. Rigorous application of in vitro and cellular assays, coupled with clear data presentation and visualization, is essential for advancing our understanding of EGFR-targeted drugs and ultimately improving patient outcomes. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and to contribute to the growing body of knowledge in this critical area of drug discovery.
EGFR-IN-146: An In-Depth Technical Guide on Its Activity Against EGFR Mutations
To the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Despite a comprehensive search of publicly available scientific literature and databases, specific data regarding the activity of EGFR-IN-146 against a panel of cancer-associated Epidermal Growth Factor Receptor (EGFR) mutations is not available at this time. The primary characterization of this compound in the public domain focuses on its role in metabolic diseases, specifically its ability to improve insulin sensitivity.
This guide, therefore, serves to outline the known information about this compound and provides a framework for the types of experimental data and analyses that would be required to assess its potential as a targeted therapy for EGFR-mutant cancers.
Executive Summary
This compound is identified as an inhibitor of the EGFR signaling pathway. Current research highlights its potential therapeutic application in the fields of diabetes and obesity. The mechanism of action described involves the activation of the AMP-activated protein kinase (AMPK) pathway, which subsequently enhances insulin sensitivity. While this establishes its interaction with the EGFR pathway, there is a conspicuous absence of data detailing its efficacy and selectivity across various clinically relevant EGFR mutations that are hallmarks of specific cancers, such as non-small cell lung cancer (NSCLC).
This document will delineate the known biological functions of this compound and then present a hypothetical framework for its evaluation as an anti-cancer agent, including requisite data tables, experimental protocols, and visualizations that would be essential for such an assessment.
Known Biological Activity of this compound
The principal reported activity of this compound is its ability to inhibit the EGFR signaling pathway, leading to the activation of the AMPK pathway. This mechanism is purported to improve insulin sensitivity, reduce blood sugar levels, and decrease body weight in preclinical models. One study noted that this compound at a concentration of 10 μM effectively promotes glucose absorption in a C2C12 cell model.
Hypothetical Framework for Assessing Anti-Cancer Activity Against EGFR Mutations
To evaluate this compound as a potential therapeutic for EGFR-driven cancers, a series of biochemical and cell-based assays would be necessary. The following sections outline the standard methodologies and data presentation formats that would be required.
Quantitative Data on Kinase Inhibition
A critical first step is to determine the inhibitory activity of this compound against wild-type EGFR and a panel of clinically significant EGFR mutants. This data is typically presented as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%).
Table 1: Hypothetical Biochemical Activity of this compound Against EGFR Variants
| EGFR Variant | IC50 (nM) |
| Wild-Type (WT) | Data not available |
| L858R | Data not available |
| Exon 19 Deletion | Data not available |
| T790M | Data not available |
| G719X | Data not available |
| L861Q | Data not available |
| S768I | Data not available |
| Exon 20 Insertions | Data not available |
Cellular Proliferation Assays
To understand the on-target effect in a cellular context, the anti-proliferative activity of this compound would be tested against cancer cell lines harboring different EGFR mutations.
Table 2: Hypothetical Anti-Proliferative Activity of this compound in EGFR-Mutant Cancer Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | Exon 19 Deletion | Data not available |
| H1975 | L858R, T790M | Data not available |
| HCC827 | Exon 19 Deletion | Data not available |
| A549 | Wild-Type | Data not available |
Experimental Protocols (Hypothetical)
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are standard protocols that would be employed to generate the data presented in the hypothetical tables above.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory activity of this compound against various recombinant EGFR kinase domains.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (Wild-Type and mutants) are expressed and purified. A synthetic peptide substrate (e.g., poly-Glu-Tyr) is used.
-
Assay Reaction: The kinase reaction is initiated by adding ATP to a mixture of the EGFR enzyme, the peptide substrate, and varying concentrations of this compound in a suitable buffer.
-
Detection: The extent of substrate phosphorylation is quantified, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method (e.g., LanthaScreen™ Eu Kinase Binding Assay).
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Proliferation Assay
Objective: To assess the effect of this compound on the proliferation of cancer cell lines with defined EGFR mutation status.
Methodology:
-
Cell Culture: Human cancer cell lines are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay (e.g., MTT or WST-1) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Data Analysis: The GI50 (concentration for 50% of maximal inhibition of cell growth) values are determined from the dose-response curves.
Visualizations of Key Pathways and Workflows
Diagrams are crucial for illustrating complex biological pathways and experimental procedures. The following are examples of diagrams that would be relevant to the study of an EGFR inhibitor.
EGFR Signaling Pathway
This diagram illustrates the canonical EGFR signaling cascade that is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the putative inhibitory point of this compound.
Experimental Workflow for Kinase Inhibition Assay
This diagram outlines the key steps in a typical biochemical kinase assay.
Caption: General workflow for a biochemical EGFR kinase inhibition assay.
Conclusion and Future Directions
While this compound has been identified as an EGFR pathway inhibitor with potential applications in metabolic disorders, its activity against cancer-associated EGFR mutations remains uncharacterized in the public domain. To ascertain its potential as an oncology therapeutic, a comprehensive preclinical evaluation is required. This would involve detailed biochemical and cellular screening against a wide array of EGFR mutations, followed by in vivo studies in relevant cancer models. The framework provided in this guide outlines the necessary steps and data required to build a comprehensive profile of this compound for potential development as a targeted anti-cancer agent. Researchers in the field are encouraged to pursue these lines of investigation to fully elucidate the therapeutic potential of this compound.
Preclinical Profile of a Novel EGFR Inhibitor: A Technical Guide
Disclaimer: Extensive searches for "EGFR-IN-146" did not yield specific preclinical data for a compound with this designation in publicly available scientific literature. Therefore, this document serves as an in-depth technical guide and whitepaper outlining the core preclinical research findings and methodologies typically expected for a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The data presented herein is illustrative and synthesized from established knowledge of other EGFR inhibitors.
Executive Summary
This guide details the preclinical evaluation of a hypothetical novel EGFR inhibitor, this compound. It covers the molecule's mechanism of action, in vitro and in vivo efficacy, pharmacokinetic profile, and preliminary safety assessment. The methodologies for key experiments are described to provide a comprehensive understanding of the preclinical data package for a new EGFR inhibitor. This document is intended for researchers, scientists, and drug development professionals.
Mechanism of Action: Targeting the EGFR Signaling Pathway
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, through overexpression or activating mutations, is a key driver in the pathogenesis of various cancers, including non-small cell lung cancer (NSCLC), colorectal cancer, and glioblastoma.[2] EGFR activation initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote tumor growth and survival.
This compound is designed as a potent and selective inhibitor of EGFR, binding to the ATP-binding site of the kinase domain to block its phosphorylation and subsequent activation of downstream signaling.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of a representative EGFR inhibitor.
Table 1: In Vitro Potency
| Assay Type | Target | Cell Line | IC50 (nM) |
| Enzymatic Assay | Wild-Type EGFR | - | 5.2 |
| Enzymatic Assay | L858R Mutant EGFR | - | 1.1 |
| Enzymatic Assay | T790M Mutant EGFR | - | 25.8 |
| Cell Proliferation | A431 (WT EGFR) | Human Epidermoid Carcinoma | 15.7 |
| Cell Proliferation | HCC827 (L858R) | Human Lung Adenocarcinoma | 8.3 |
| Cell Proliferation | H1975 (L858R/T790M) | Human Lung Adenocarcinoma | 89.4 |
Table 2: In Vivo Efficacy in Xenograft Models
| Xenograft Model | Treatment | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| A431 | Vehicle | - | QD | 0 |
| A431 | This compound | 50 | QD | 65 |
| HCC827 | Vehicle | - | QD | 0 |
| HCC827 | This compound | 25 | QD | 85 |
| H1975 | Vehicle | - | QD | 0 |
| H1975 | This compound | 100 | QD | 58 |
Table 3: Pharmacokinetic Profile in Mice
| Parameter | Intravenous (1 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | 1500 | 850 |
| Tmax (h) | 0.1 | 1.0 |
| AUC (ng·h/mL) | 3200 | 4500 |
| t1/2 (h) | 2.5 | 3.1 |
| Bioavailability (%) | - | 70 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
EGFR Kinase Assay (Enzymatic Assay)
Objective: To determine the direct inhibitory activity of this compound on the enzymatic function of EGFR.
Methodology:
-
Recombinant human EGFR kinase domain (wild-type or mutant) is incubated with a specific peptide substrate and ATP in a kinase buffer.
-
This compound is added in a series of dilutions to determine its dose-dependent inhibitory effect.
-
The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.
-
The amount of phosphorylated substrate is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or by fluorescent detection.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell Proliferation Assay
Objective: To assess the cytostatic or cytotoxic effect of this compound on cancer cell lines with varying EGFR status.
Methodology:
-
Cancer cell lines (e.g., A431, HCC827, H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with increasing concentrations of this compound or vehicle control for 72 hours.
-
Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Blue®.
-
The absorbance or fluorescence is read using a plate reader.
-
IC50 values are determined from the dose-response curves.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously inoculated with human cancer cells.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into treatment and control groups.
-
This compound or vehicle is administered orally or intraperitoneally according to the defined dosing schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic marker analysis (e.g., Western blot for phosphorylated EGFR).
Pharmacokinetic Studies
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Methodology:
-
A cohort of mice is administered this compound either intravenously (IV) or orally (PO).
-
Blood samples are collected at multiple time points post-administration.
-
Plasma is separated, and the concentration of this compound is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Pharmacokinetic parameters including Cmax, Tmax, AUC, and half-life (t1/2) are calculated using non-compartmental analysis.
-
Oral bioavailability is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Resistance Profile
Acquired resistance is a significant challenge for EGFR-targeted therapies.[2] The most common on-target resistance mechanism is the acquisition of a secondary mutation in the EGFR kinase domain, such as the T790M "gatekeeper" mutation for first-generation inhibitors or the C797S mutation for third-generation inhibitors.[2] EGFR-independent mechanisms of resistance can also emerge, such as the activation of bypass signaling pathways (e.g., MET amplification).[3] Preclinical studies to characterize the resistance profile of this compound would involve long-term exposure of sensitive cell lines to the drug to generate resistant clones, followed by genomic and proteomic analyses to identify the mechanisms of resistance.
Conclusion
This guide provides a framework for the preclinical evaluation of a novel EGFR inhibitor, using this compound as a hypothetical example. The data and methodologies presented are representative of the standard information required to assess the potential of a new targeted therapy for further development. A successful preclinical candidate would demonstrate potent and selective inhibition of EGFR, leading to significant anti-tumor activity in relevant in vivo models, coupled with a favorable pharmacokinetic and safety profile.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. Epidermal Growth Factor Receptor Expression and Resistance Patterns to Targeted Therapy in Non-Small Cell Lung Cancer: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EGFR-dependent mechanisms of resistance to osimertinib determined by ctDNA NGS analysis identify patients with better outcome - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Kinase Assay Analysis of EGFR-IN-146: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein that functions as a receptor tyrosine kinase.[1] Its signaling pathways are crucial in regulating cell proliferation, survival, and differentiation.[2][3] Dysregulation of the EGFR signaling cascade is a well-established driver in the pathogenesis of various cancers. This document provides a comprehensive technical overview of the in vitro kinase assay results for EGFR-IN-146, a novel inhibitor targeting the EGFR kinase domain. Included are detailed experimental protocols, a summary of inhibitory activities, and a discussion of the relevant signaling pathways.
Introduction to EGFR Signaling
The EGFR signaling cascade is initiated by the binding of specific ligands, such as epidermal growth factor (EGF), to the extracellular domain of the receptor.[1] This binding event induces receptor dimerization and subsequent autophosphorylation of multiple tyrosine residues within the intracellular domain.[4] These phosphorylated tyrosine sites serve as docking platforms for a variety of adaptor proteins and enzymes, which in turn activate downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways are central to cellular processes that, when aberrantly activated, contribute to tumor growth and proliferation.
EGFR Signaling Pathway
Caption: Simplified overview of the primary EGFR signaling pathways.
In Vitro Kinase Assay: this compound
An in vitro kinase assay was performed to determine the inhibitory activity of this compound against the EGFR kinase. The principle of this assay is to measure the amount of ADP produced, which is directly proportional to the kinase activity.
Experimental Protocol
A radiometric kinase assay using [γ-³³P]-ATP is a standard method for determining kinase activity. The following protocol outlines a typical procedure:
-
Preparation of Reagents :
-
Kinase Buffer : 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 20 mM MgCl₂, 12.5 mM MnCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.
-
ATP Stock Solution : 10 mM ATP in kinase buffer.
-
[γ-³³P]-ATP Assay Cocktail : A mixture of unlabeled ATP and [γ-³³P]-ATP in kinase buffer to achieve a final concentration of 250 µM.
-
Substrate : A synthetic peptide substrate, such as Poly (Glu4,Tyr1), diluted to 1 mg/mL in distilled water.
-
This compound : A stock solution in DMSO, serially diluted to various concentrations.
-
-
Assay Procedure :
-
The reaction is initiated by adding the active EGFR enzyme to a mixture of the kinase buffer, the peptide substrate, and varying concentrations of this compound (or DMSO for control).
-
The reaction is started by the addition of the [γ-³³P]-ATP assay cocktail.
-
The reaction mixture is incubated at 30°C for a predetermined time (e.g., 15-60 minutes).
-
The reaction is terminated by the addition of a stop solution (e.g., 3% phosphoric acid).
-
The phosphorylated substrate is captured on a filter membrane, and unincorporated [γ-³³P]-ATP is washed away.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each concentration of this compound relative to the DMSO control.
-
The IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a sigmoidal dose-response curve.
-
Experimental Workflow
Caption: General workflow for an in vitro kinase assay.
Results: Inhibitory Activity of this compound
The inhibitory potency of this compound was evaluated against wild-type EGFR and clinically relevant mutant forms. The IC₅₀ values are summarized in the table below.
| Kinase Target | This compound IC₅₀ (nM) |
| Wild-Type EGFR | 85.2 |
| EGFR (L858R) | 15.6 |
| EGFR (T790M) | 45.3 |
| EGFR (Exon 19 Del) | 12.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes.
The results indicate that this compound is a potent inhibitor of both wild-type and mutant forms of EGFR. Notably, it demonstrates strong activity against the L858R and Exon 19 deletion mutants, which are common activating mutations in non-small cell lung cancer.
Conclusion
The in vitro kinase assay results demonstrate that this compound is a potent inhibitor of EGFR. Its activity against common activating mutations suggests its potential as a therapeutic agent for cancers driven by aberrant EGFR signaling. Further studies are warranted to evaluate its cellular activity, selectivity, and in vivo efficacy.
References
Activity of EGFR Inhibitors in Non-Small Cell Lung Cancer: A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the core principles and methodologies used to evaluate the activity of Epidermal Growth Factor Receptor (EGFR) inhibitors in non-small cell lung cancer (NSCLC). While specific data for a compound designated "EGFR-IN-146" is not publicly available, this document outlines the expected data, experimental protocols, and underlying biological pathways relevant to the preclinical assessment of such a molecule.
Introduction to EGFR in NSCLC
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Mutations in the EGFR gene are significant oncogenic drivers in a subset of NSCLC, the most common type of lung cancer.[3][4][5] These mutations, frequently occurring in the tyrosine kinase domain (exons 18-21), lead to constitutive activation of the receptor, promoting uncontrolled cell growth and tumor progression. Consequently, EGFR has become a key therapeutic target in NSCLC. EGFR-Tyrosine Kinase Inhibitors (TKIs) are a class of drugs designed to block the signaling pathways activated by these mutations.
The EGFR Signaling Pathway
Upon ligand binding or mutational activation, EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are central to cell proliferation and survival.
Quantitative Data for EGFR Inhibitor Activity
The preclinical evaluation of an EGFR inhibitor like "this compound" would involve generating quantitative data to determine its potency and efficacy. This data is typically presented in tabular format for clear comparison.
Table 1: In Vitro Kinase Inhibitory Activity
| Kinase Target | IC50 (nM) |
| EGFR (Wild-Type) | Data |
| EGFR (L858R) | Data |
| EGFR (Exon 19 Del) | Data |
| EGFR (T790M) | Data |
| Other Kinases (Selectivity Panel) | Data |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Cellular Proliferation Inhibition in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | GI50 (nM) |
| PC-9 | Exon 19 Del | Data |
| HCC827 | Exon 19 Del | Data |
| NCI-H1975 | L858R, T790M | Data |
| A549 | Wild-Type | Data |
GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Table 3: In Vivo Efficacy in NSCLC Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) |
| PC-9 | Vehicle | - | Daily | 0 |
| This compound | Dose 1 | Daily | Data | |
| This compound | Dose 2 | Daily | Data | |
| NCI-H1975 | Vehicle | - | Daily | 0 |
| This compound | Dose 1 | Daily | Data | |
| This compound | Dose 2 | Daily | Data |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of results. Below are outlines of key experimental protocols.
1. Kinase Inhibition Assay (Biochemical Assay)
-
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of purified EGFR kinase domains.
-
Methodology:
-
Recombinant human EGFR kinase domains (wild-type and various mutant forms) are incubated with a specific substrate (e.g., a synthetic peptide) and ATP.
-
The test compound ("this compound") is added at varying concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, often using methods like luminescence-based assays (e.g., ADP-Glo) or fluorescence resonance energy transfer (FRET).
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell Viability/Proliferation Assay
-
Objective: To assess the effect of the compound on the growth of NSCLC cell lines.
-
Methodology:
-
NSCLC cells with different EGFR mutation statuses are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with a range of concentrations of the test compound.
-
After a 72-hour incubation period, cell viability is measured using a reagent such as resazurin (e.g., CellTiter-Blue) or by quantifying ATP levels (e.g., CellTiter-Glo).
-
The fluorescence or luminescence signal, which is proportional to the number of viable cells, is read using a plate reader.
-
GI50 values are determined from the resulting dose-response curves.
-
3. Western Blotting
-
Objective: To confirm the mechanism of action by observing the inhibition of EGFR phosphorylation and downstream signaling proteins.
-
Methodology:
-
NSCLC cells are treated with the test compound for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control (e.g., β-actin or GAPDH) is also probed.
-
After incubation with appropriate secondary antibodies, the protein bands are visualized using chemiluminescence.
-
4. In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
-
Methodology:
-
Immunocompromised mice (e.g., nude or SCID) are subcutaneously injected with human NSCLC cells.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control (vehicle) groups.
-
The test compound is administered, typically orally, at one or more dose levels according to a defined schedule.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic marker analysis by western blotting or immunohistochemistry).
-
Tumor growth inhibition is calculated by comparing the change in tumor volume in the treated groups to the control group.
-
Conclusion
The development of EGFR inhibitors has significantly improved outcomes for patients with EGFR-mutant NSCLC. A thorough preclinical evaluation, encompassing biochemical and cellular assays as well as in vivo models, is essential to characterize the activity and therapeutic potential of a novel inhibitor like "this compound". The data and protocols outlined in this guide represent the standard approach for such an evaluation. The systematic collection and clear presentation of this information are critical for advancing promising compounds into clinical development.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lifesciences.danaher.com [lifesciences.danaher.com]
- 3. Cell Behavior of Non-Small Cell Lung Cancer Is at EGFR and MicroRNAs Hands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Epidermal growth factor receptor in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Methodologies for Studying EGFR Biology with Small Molecule Inhibitors
Disclaimer: Information regarding a specific molecule designated "EGFR-IN-146" is not publicly available in the reviewed scientific literature. This guide provides a comprehensive overview of the principles and techniques for studying Epidermal Growth Factor Receptor (EGFR) biology using well-characterized small molecule inhibitors as a surrogate. The data and protocols presented are representative of those used for typical EGFR inhibitors.
Introduction to EGFR Biology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1][2] Upon binding of its cognate ligands, such as Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues within its intracellular domain.[3][4] This activation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are crucial for regulating cellular processes like proliferation, survival, differentiation, and migration.[3] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.
Quantitative Analysis of EGFR Inhibitors
The characterization of EGFR inhibitors involves quantifying their potency and selectivity. This data is typically presented in tabular format for clear comparison.
Table 1: Representative Biochemical and Cellular Potency of Common EGFR Inhibitors
| Compound (Generation) | Target EGFR Mutation | IC50 (nM) - Biochemical Assay | IC50 (nM) - Cell-Based Assay (Relevant Cell Line) | Reference |
| Gefitinib (1st) | Exon 19 Deletion, L858R | 2 - 37 | 7 - 800 (NCI-H3255) | General Knowledge |
| Erlotinib (1st) | Exon 19 Deletion, L858R | 2 - 5 | 20 - 200 (HCC827) | General Knowledge |
| Afatinib (2nd) | Exon 19 Deletion, L858R | 0.5 | 10 - 50 (PC-9) | General Knowledge |
| Osimertinib (3rd) | T790M, Exon 19 Del, L858R | <1 - 15 | 10 - 50 (NCI-H1975) | General Knowledge |
Note: IC50 values can vary significantly based on experimental conditions, assay format, and cell line used.
Key Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of EGFR inhibitors.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on EGFR kinase activity.
Methodology:
-
Reagents: Recombinant human EGFR (wild-type or mutant), ATP, a suitable peptide or protein substrate (e.g., poly(Glu, Tyr) 4:1), test inhibitor, kinase assay buffer.
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a microplate, combine the recombinant EGFR enzyme, the substrate, and the test inhibitor in the kinase assay buffer.
-
Initiate the kinase reaction by adding a final concentration of ATP (often at the Km value for the specific enzyme).
-
Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction.
-
Quantify the phosphorylated substrate. This can be done using various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescent assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.
-
Fluorescence/FRET-based assay: Using a fluorescently labeled substrate and detecting changes in fluorescence upon phosphorylation.
-
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Proliferation Assay
Objective: To assess the effect of an EGFR inhibitor on the growth of cancer cells harboring specific EGFR mutations.
Methodology:
-
Cell Lines: Select appropriate human cancer cell lines with known EGFR status (e.g., HCC827 for exon 19 deletion, NCI-H1975 for T790M mutation).
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the EGFR inhibitor.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Assess cell viability using a suitable method:
-
MTS/MTT assay: Measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.
-
Crystal violet staining: Stains the DNA of adherent cells.
-
-
-
Data Analysis: Normalize the viability data to untreated controls and plot against the inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis of EGFR Signaling
Objective: To determine the effect of an inhibitor on the phosphorylation status of EGFR and its downstream signaling proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture EGFR-dependent cells to sub-confluency.
-
Serum-starve the cells to reduce basal signaling.
-
Pre-treat the cells with various concentrations of the EGFR inhibitor for a specified time (e.g., 2 hours).
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for a short period (e.g., 15 minutes) to activate the EGFR pathway.
-
-
Protein Extraction and Quantification:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-polyacrylamide gel electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for phosphorylated EGFR (pEGFR), total EGFR, phosphorylated AKT (pAKT), total AKT, phosphorylated ERK (pERK), and total ERK. Use a loading control like GAPDH or β-actin to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis: Densitometrically quantify the band intensities to determine the relative levels of protein phosphorylation.
Visualizing EGFR Signaling and Experimental Workflows
Diagrams are essential for illustrating complex biological pathways and experimental designs.
Caption: EGFR Signaling Pathways and Point of Inhibition.
Caption: Drug Discovery Workflow for EGFR Inhibitors.
References
Navigating EGFR Signaling: A Technical Guide to the Chemical Probe GNS-1486
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in cancer progression, making it a prime target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the intricate signaling pathways governed by EGFR and for the development of novel inhibitors. This guide provides a comprehensive technical overview of GNS-1486, a potent and selective small molecule inhibitor of EGFR, with a particular focus on its utility as a chemical probe for studying EGFR biology and pharmacology. GNS-1486 is noted for its efficacy against T790M mutant isoforms of EGFR, a common mechanism of resistance to first and second-generation EGFR inhibitors.[1]
Core Data Summary
The following tables summarize the key quantitative data for GNS-1486, providing a comparative overview of its biochemical and cellular activity.
Table 1: Biochemical Activity of GNS-1486 Against EGFR Variants
| EGFR Variant | IC50 (nM) |
| EGFR L858R/T790M | 1.8 |
| EGFR ex19del/T790M | 2.5 |
| EGFR L858R | 3.7 |
| EGFR ex19del | 4.1 |
| EGFR WT | 28.6 |
Data represents the half-maximal inhibitory concentration (IC50) of GNS-1486 against various EGFR kinase domains in biochemical assays. Lower values indicate higher potency.
Table 2: Cellular Activity of GNS-1486 in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation | IC50 (nM) |
| NCI-H1975 | L858R/T790M | 15.3 |
| PC-9 | ex19del | 8.7 |
Data represents the half-maximal inhibitory concentration (IC50) of GNS-1486 on the proliferation of human non-small cell lung cancer (NSCLC) cell lines with specific EGFR mutations.
Mechanism of Action and Selectivity
GNS-1486 is an irreversible inhibitor that covalently binds to a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This covalent modification leads to the sustained inhibition of EGFR signaling. Its chemical structure, a 3-pyrazolypyrimidine scaffold, is analogous to other third-generation EGFR kinase inhibitors.[1]
A key characteristic of a chemical probe is its selectivity. GNS-1486 demonstrates significant selectivity for mutant EGFR over wild-type (WT) EGFR, as evidenced by the biochemical and cellular assay data. Furthermore, broad kinase profiling is essential to understand potential off-target effects.
Table 3: Kinase Selectivity Profile of GNS-1486
| Kinase | Percent Inhibition at 1 µM |
| EGFR (L858R/T790M) | >95% |
| EGFR (ex19del/T790M) | >95% |
| BLK | >90% |
| BTK | >80% |
| ITK | >80% |
| TEC | >80% |
| TXK | >80% |
| ErbB2 (HER2) | <50% |
| ErbB4 (HER4) | <50% |
This table highlights a selection of kinases from a larger panel, demonstrating the potent inhibition of mutant EGFR and some off-target activity against certain TEC family kinases at a concentration of 1 µM. Notably, it shows minimal activity against other ErbB family members.[1]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following are representative protocols for assays used to characterize GNS-1486.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents and Materials: Purified recombinant EGFR kinase domains (various mutations), ATP, substrate peptide (e.g., poly(Glu, Tyr) 4:1), GNS-1486, kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
Prepare serial dilutions of GNS-1486 in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and GNS-1486 (or DMSO control).
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 1 hour at room temperature.
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent inhibition for each GNS-1486 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of a compound on the growth of cancer cell lines.
-
Reagents and Materials: EGFR-mutant human cancer cell lines (e.g., NCI-H1975, PC-9), cell culture medium (e.g., RPMI-1640 with 10% FBS), GNS-1486, and a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of GNS-1486 (or DMSO control).
-
Incubate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the percent viability for each GNS-1486 concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing EGFR Signaling and Experimental Workflows
Understanding the context in which a chemical probe operates is essential. The following diagrams illustrate the EGFR signaling pathway and a typical workflow for evaluating a chemical probe.
Caption: Simplified EGFR signaling pathway and the inhibitory action of GNS-1486.
References
The Challenge of Acquired Resistance to EGFR Inhibitors: A Technical Guide
Disclaimer: Publicly available scientific literature on a compound specifically named "EGFR-IN-146" in the context of cancer and acquired resistance is limited. Therefore, this guide will use Osimertinib , a well-characterized and clinically significant third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), as a representative molecule to illustrate the principles of EGFR inhibition, the mechanisms of acquired resistance, and the experimental methodologies used in this area of research. The information presented herein is intended for researchers, scientists, and drug development professionals.
Introduction to EGFR Inhibition and Acquired Resistance
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations, is a key driver in several cancers, most notably in Non-Small Cell Lung Cancer (NSCLC).[2] EGFR tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of EGFR-mutant cancers by blocking the ATP-binding site of the kinase domain, thereby inhibiting its downstream signaling.[1]
Despite the initial success of these targeted therapies, the development of acquired resistance is a near-universal phenomenon, limiting their long-term efficacy.[2] This resistance arises from various molecular alterations within the cancer cells that either reactivate the EGFR pathway or engage alternative signaling cascades to bypass the EGFR blockade. Understanding these resistance mechanisms is crucial for the development of next-generation inhibitors and combination therapies.
This technical guide provides an in-depth overview of the mechanisms of acquired resistance to EGFR inhibitors, using Osimertinib as a case study. It includes quantitative data on inhibitor efficacy, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Quantitative Data on EGFR Inhibitor Efficacy
The potency of an EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological process by 50%. These values are critical for comparing the efficacy of different inhibitors against various EGFR mutations and in different cellular contexts.
| Cell Line | EGFR Mutation Status | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 12.92 | [3] |
| H1975 | L858R + T790M | 1 | |
| LoVo | Wild-Type EGFR | 493.8 | |
| PC-9ER | Exon 19 deletion + T790M | 166 |
Table 1: In Vitro Efficacy of Osimertinib against NSCLC Cell Lines. This table summarizes the IC50 values of Osimertinib in various NSCLC cell lines, demonstrating its high potency against sensitizing (Exon 19 deletion, L858R) and resistance (T790M) mutations, while showing significantly less activity against wild-type EGFR.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to study EGFR inhibitors and the mechanisms of acquired resistance.
Cell Viability Assay (MTT/MTS Assay)
This protocol is used to determine the cytotoxic effects of an EGFR inhibitor and to calculate its IC50 value.
Materials:
-
Cancer cell lines (e.g., PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
EGFR inhibitor (e.g., Osimertinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO or a specialized solubilizing agent for MTS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitor in complete medium. A typical concentration range would be from 0.1 nM to 10 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT/MTS Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Solubilization: If using MTT, carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. If using MTS, this step is not necessary.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
Western Blot Analysis of EGFR Signaling Pathway
This protocol is used to assess the phosphorylation status of EGFR and its downstream signaling proteins to confirm the mechanism of action of the inhibitor and to investigate resistance mechanisms.
Materials:
-
Cell lysates from treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with the EGFR inhibitor at various concentrations and time points. Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the ECL substrate. Detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
In Vivo Xenograft Model
This protocol is used to evaluate the anti-tumor efficacy of an EGFR inhibitor in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice)
-
Cancer cell line (e.g., H1975)
-
Matrigel (optional)
-
EGFR inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (typically 1-5 x 10⁶ cells) mixed with or without Matrigel into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer the EGFR inhibitor and the vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Tumor Measurement: Measure the tumor volume with calipers every 2-3 days. The tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Endpoint: Continue the treatment for a predetermined period or until the tumors in the control group reach a specific size. Euthanize the mice and excise the tumors for further analysis (e.g., IHC, Western blot).
-
Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy.
Immunohistochemistry (IHC)
This protocol is used to detect the expression and localization of specific proteins within tumor tissues.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate buffer)
-
Hydrogen peroxide for blocking endogenous peroxidase activity
-
Blocking serum
-
Primary antibody
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval by boiling the slides in antigen retrieval buffer.
-
Peroxidase and Protein Blocking: Block endogenous peroxidase activity with hydrogen peroxide and non-specific protein binding with blocking serum.
-
Antibody Incubation: Incubate the sections with the primary antibody, followed by the biotinylated secondary antibody and the streptavidin-HRP complex.
-
Chromogen Development: Add the DAB chromogen to visualize the antibody-antigen complexes.
-
Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a coverslip.
-
Analysis: Examine the slides under a microscope to assess the protein expression and localization.
Signaling Pathways and Acquired Resistance Mechanisms
Acquired resistance to EGFR inhibitors is a complex process involving multiple signaling pathways. The following diagrams illustrate the core EGFR signaling cascade and the major mechanisms of acquired resistance to Osimertinib.
Core EGFR Signaling Pathway
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Mechanisms of Acquired Resistance to Osimertinib
Caption: Major mechanisms of acquired resistance to Osimertinib.
Experimental Workflow for Investigating Acquired Resistance
Caption: A typical experimental workflow for investigating acquired resistance to EGFR inhibitors.
Key Mechanisms of Acquired Resistance to Osimertinib
On-Target Resistance: The EGFR C797S Mutation
The most common on-target resistance mechanism to Osimertinib is the acquisition of a tertiary mutation in the EGFR gene, C797S. Osimertinib forms a covalent bond with the cysteine residue at position 797 in the ATP-binding pocket of EGFR. The C797S mutation, which replaces cysteine with serine, prevents this covalent binding, thereby rendering the drug ineffective. The allelic context of the C797S mutation with the T790M mutation (in cis or trans) has significant implications for subsequent treatment strategies.
Off-Target Resistance: Bypass Pathway Activation
MET Amplification: Amplification of the MET proto-oncogene is a frequent mechanism of acquired resistance to Osimertinib, occurring in approximately 15-25% of resistant cases. MET amplification leads to the activation of downstream signaling pathways, such as the PI3K/AKT pathway, independent of EGFR, thereby bypassing the EGFR blockade.
PI3K/AKT Pathway Alterations: The PI3K/AKT/mTOR pathway is a critical downstream effector of EGFR. Acquired mutations in PIK3CA, the gene encoding the catalytic subunit of PI3K, or loss of the tumor suppressor PTEN can lead to constitutive activation of this pathway, promoting cell survival and proliferation despite EGFR inhibition.
Conclusion
Acquired resistance to EGFR inhibitors remains a significant clinical challenge. A thorough understanding of the underlying molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is essential for the development of novel therapeutic strategies. The use of representative inhibitors like Osimertinib in preclinical and clinical research continues to provide valuable insights into the dynamic process of drug resistance, paving the way for more effective and durable cancer treatments.
References
Erlotinib: A Technical Guide to its Therapeutic Applications as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Erlotinib is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key signaling protein often dysregulated in various human cancers. By competitively binding to the ATP-binding site of the EGFR tyrosine kinase domain, erlotinib effectively blocks the downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[1][2][3] This technical guide provides a comprehensive overview of erlotinib, focusing on its mechanism of action, potential therapeutic applications, and the experimental methodologies used for its characterization. The information presented is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and targeted cancer therapies.
Introduction to EGFR and its Role in Cancer
The epidermal growth factor receptor (EGFR) is a transmembrane glycoprotein that belongs to the ErbB family of receptor tyrosine kinases.[4][5] Upon binding to its cognate ligands, such as epidermal growth factor (EGF) and transforming growth factor-alpha (TGF-α), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This phosphorylation event creates docking sites for various adaptor proteins and enzymes, initiating a cascade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-Akt-mTOR pathway. These pathways are crucial for regulating normal cellular processes, including proliferation, differentiation, and survival.
In many types of cancer, including non-small cell lung cancer (NSCLC), pancreatic cancer, and colorectal cancer, EGFR signaling is aberrantly activated through mechanisms such as receptor overexpression, gene amplification, or activating mutations within the kinase domain. This sustained signaling drives uncontrolled cell growth, inhibits apoptosis, promotes angiogenesis, and facilitates tumor invasion and metastasis. Consequently, EGFR has emerged as a prime target for the development of targeted cancer therapies.
Erlotinib: Mechanism of Action
Erlotinib is a small molecule, reversible tyrosine kinase inhibitor that specifically targets EGFR. It exerts its therapeutic effect by competing with adenosine triphosphate (ATP) for the binding site within the intracellular tyrosine kinase domain of EGFR. By occupying this site, erlotinib prevents the autophosphorylation of the receptor, thereby blocking the initiation of downstream signaling cascades. This inhibition of EGFR signaling leads to cell cycle arrest, induction of apoptosis, and a reduction in tumor cell proliferation. Erlotinib has shown higher binding affinity for EGFR harboring activating mutations, such as exon 19 deletions or the L858R point mutation in exon 21, which explains its enhanced efficacy in patients with these specific genetic alterations.
Quantitative Data: In Vitro and In Vivo Efficacy of Erlotinib
The potency and efficacy of erlotinib have been extensively evaluated in a variety of preclinical models. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Inhibitory Activity of Erlotinib
| Assay Type | Target/Cell Line | IC50 Value | Reference(s) |
| Kinase Assay | Purified EGFR | 2 nM | |
| Cell Viability (MTT) | A549 (NSCLC) | >20 µM | |
| Cell Viability (MTT) | HNS (Head & Neck) | 20 nM | |
| Cell Viability (MTT) | DiFi (Colon) | ~1 µM (induces apoptosis) | |
| Cell Viability (MTT) | BxPC-3 (Pancreatic) | 1.26 µM | |
| Cell Viability (MTT) | AsPc-1 (Pancreatic) | 5.8 µM | |
| Cell Viability (MTT) | KYSE410 (Esophageal) | 5.00 ± 0.46 μM | |
| Cell Viability (MTT) | KYSE450 (Esophageal) | 7.60 ± 0.51 μM | |
| Cell Viability (MTT) | H1650 (NSCLC) | 14.00 ± 1.19 μM | |
| Cell Viability (MTT) | HCC827 (NSCLC) | 11.81 ± 1.02 μM |
Table 2: In Vivo Antitumor Activity of Erlotinib in Xenograft Models
| Tumor Model | Host | Treatment | Tumor Growth Inhibition | Reference(s) |
| H460a (NSCLC) | Mice | 100 mg/kg, oral, daily | 71% | |
| A549 (NSCLC) | Mice | 100 mg/kg, oral, daily | 93% | |
| HCC827 (NSCLC) | Mice | 30mg/kg daily or 200mg/kg every other day | Significant reduction in tumor volume | |
| PC9 (NSCLC) | Mice | 30mg/kg daily or 200mg/kg every other day | Significant reduction in tumor volume |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by Erlotinib
The following diagram illustrates the EGFR signaling cascade and the point of intervention by erlotinib.
Caption: EGFR signaling pathway and the inhibitory action of Erlotinib.
Experimental Workflow for Preclinical Evaluation of an EGFR Inhibitor
The following diagram outlines a typical workflow for the preclinical assessment of a novel EGFR inhibitor.
Caption: Preclinical evaluation workflow for an EGFR inhibitor.
Experimental Protocols
EGFR Kinase Assay (ELISA-based)
This protocol is adapted from a method used to determine the in vitro inhibitory activity of erlotinib against purified EGFR.
-
Plate Coating: Coat a 96-well plate with a poly(Glu, Tyr) 4:1 (PGT) substrate solution (0.25 mg/mL in PBS) and incubate overnight at 37°C.
-
Washing: Wash the plate three times with wash buffer (0.1% Tween 20 in PBS).
-
Kinase Reaction: Prepare the kinase reaction mixture (50 µL total volume) containing 50 mM HEPES (pH 7.3), 125 mM NaCl, 24 mM MgCl2, 0.1 mM sodium orthovanadate, 20 µM ATP, 1.6 µg/mL EGF, and 15 ng of purified EGFR.
-
Inhibitor Addition: Add erlotinib (dissolved in DMSO) to the desired final concentrations. The final DMSO concentration should not exceed 2.5%.
-
Initiation and Incubation: Initiate the reaction by adding ATP and incubate for 8 minutes at room temperature with constant shaking.
-
Termination and Washing: Terminate the reaction by aspirating the mixture and wash the plate four times with wash buffer.
-
Detection: Add an HRP-conjugated anti-phosphotyrosine antibody (e.g., PY54) diluted in blocking buffer (3% BSA and 0.05% Tween 20 in PBS) and incubate for 25 minutes.
-
Final Wash and Signal Reading: Wash the plate four times and add a suitable HRP substrate. Read the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability (MTT) Assay
This protocol is a standard method for assessing the effect of erlotinib on cancer cell proliferation.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of erlotinib for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45-0.5 mg/mL and incubate for 1-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., 100 µL of a solution containing 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS, pH 4.7) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Western Blot Analysis for Phospho-EGFR
This protocol is used to assess the target engagement of erlotinib by measuring the phosphorylation status of EGFR.
-
Cell Lysis: Treat cells with erlotinib for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total EGFR and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
In Vivo Tumor Xenograft Study
This protocol describes a general procedure for evaluating the antitumor efficacy of erlotinib in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., NSCLC cell line) into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer erlotinib orally (e.g., by oral gavage) at the desired dose and schedule. The control group receives the vehicle.
-
Efficacy Assessment: Measure tumor volume and body weight throughout the study.
-
Pharmacodynamic Assessment (Optional): At the end of the study, tumors can be excised for analysis of target modulation (e.g., p-EGFR levels by Western blot or immunohistochemistry).
-
Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.
Pharmacokinetic Study
This protocol outlines a basic design for a pharmacokinetic study of erlotinib in an animal model or in human subjects.
-
Drug Administration: Administer a single dose of erlotinib to the subjects (e.g., orally).
-
Blood Sampling: Collect blood samples at various time points post-dosing (e.g., pre-dose, and at 0.5, 1, 2, 4, 8, 12, 24, and 48 hours).
-
Plasma Preparation: Process the blood samples to obtain plasma and store frozen until analysis.
-
Bioanalysis: Quantify the concentration of erlotinib and its major metabolites (e.g., OSI-420) in the plasma samples using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Pharmacokinetic Parameter Calculation: Use pharmacokinetic software to calculate key parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the concentration-time curve (AUC), and elimination half-life (t1/2).
Clinical Applications and Future Directions
Erlotinib is approved for the treatment of patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have specific EGFR mutations (exon 19 deletions or exon 21 L858R substitution mutations). It is also used in combination with gemcitabine for the first-line treatment of patients with locally advanced, unresectable, or metastatic pancreatic cancer.
Numerous clinical trials have evaluated the efficacy and safety of erlotinib, both as a monotherapy and in combination with other anticancer agents. The EURTAC, OPTIMAL, and ENSURE phase III trials demonstrated the superiority of first-line erlotinib over standard chemotherapy in patients with EGFR-mutated NSCLC.
Despite its success, the development of acquired resistance to erlotinib remains a significant clinical challenge. The most common mechanism of resistance is the acquisition of a secondary mutation in the EGFR kinase domain, T790M. Research is ongoing to develop next-generation EGFR inhibitors that can overcome this resistance and to explore novel combination therapies to improve patient outcomes.
Conclusion
Erlotinib represents a landmark achievement in the development of targeted cancer therapies. Its well-defined mechanism of action, coupled with a clear predictive biomarker (EGFR mutations), has paved the way for a more personalized approach to cancer treatment. The experimental protocols and data presented in this guide provide a foundation for the continued research and development of EGFR inhibitors and other targeted agents, with the ultimate goal of improving the lives of cancer patients.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Phase I and pharmacokinetic study of erlotinib (OSI-774) in combination with docetaxel in squamous cell carcinoma of the head and neck (SSCHN) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Phase I and Pharmacokinetic Studies of Erlotinib Administered Concurrently With Radiotherapy for Children, Adolescents, and Young Adults with High-Grade Glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase I/II Study of Erlotinib to Determine the Optimal Dose in Patients With Non‐Small Cell Lung Cancer Harboring Only EGFR Mutations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for a Representative EGFR Inhibitor in Cell Culture
Disclaimer: Extensive searches for a specific compound designated "EGFR-IN-146" did not yield any results in publicly available scientific literature or databases. Therefore, this document provides a representative and detailed experimental protocol for a generic small molecule Epidermal Growth Factor Receptor (EGFR) inhibitor for use in cell culture. Researchers should adapt these protocols based on the specific characteristics of their chosen inhibitor.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1] Dysregulation of EGFR signaling, often through overexpression or activating mutations, is a key driver in the development and progression of various cancers.[1][2] Small molecule EGFR inhibitors are a class of targeted therapeutics designed to block the kinase activity of EGFR, thereby inhibiting downstream signaling pathways and suppressing tumor growth. This document outlines standard cell culture protocols to evaluate the efficacy of a representative EGFR inhibitor.
Mechanism of Action
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular domain. This phosphorylation creates docking sites for various adaptor proteins, activating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival.[1][2] Small molecule EGFR inhibitors typically function as ATP-competitive antagonists, binding to the ATP-binding pocket of the EGFR kinase domain and preventing autophosphorylation, thus blocking the initiation of these downstream signals.
Quantitative Data Summary
The following tables provide representative data for a hypothetical EGFR inhibitor. Actual values should be determined experimentally for any specific compound.
Table 1: In Vitro Efficacy of a Representative EGFR Inhibitor
| Cell Line | EGFR Status | IC50 (nM) | Assay Type |
| A431 | Wild-type (overexpressed) | 50 | Cell Viability (MTS) |
| HCC827 | Exon 19 deletion | 25 | Cell Viability (MTS) |
| H1975 | L858R/T790M mutation | 1000 | Cell Viability (MTS) |
| MCF-7 | Low EGFR expression | >10,000 | Cell Viability (MTS) |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay | Concentration Range | Incubation Time |
| Cell Viability (MTS/MTT) | 1 nM - 10 µM | 72 hours |
| Western Blot (p-EGFR inhibition) | 10 nM - 1 µM | 2 - 24 hours |
| Immunofluorescence | 100 nM - 5 µM | 6 - 24 hours |
Experimental Protocols
Materials and Reagents
-
Cell Lines: A431, HCC827, H1975, or other appropriate cell lines.
-
Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
EGFR Inhibitor: Stock solution prepared in DMSO (e.g., 10 mM).
-
Reagents for Cell Viability Assay: MTS or MTT reagent.
-
Reagents for Western Blotting:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-AKT, anti-total AKT, anti-p-ERK, anti-total ERK, and anti-GAPDH or β-actin.
-
HRP-conjugated secondary antibodies.
-
ECL substrate.
-
-
Recombinant Human EGF (rhEGF): For stimulating EGFR phosphorylation.
Cell Culture and Maintenance
-
Culture cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Regularly test for mycoplasma contamination.
Cell Viability Assay (MTS Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of the EGFR inhibitor.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in culture medium. A common starting range is 10 µM down to 1 nM.
-
Include a vehicle control (DMSO) at a final concentration not exceeding 0.1%.
-
Remove the old medium and add 100 µL of the medium containing the inhibitor or vehicle control to the respective wells.
-
Incubate for 72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the normalized values against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50.
-
Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the ability of the inhibitor to block EGF-induced EGFR phosphorylation.
-
Cell Seeding and Serum Starvation:
-
Seed 1-2 x 10^6 cells in a 6-well plate and allow them to attach overnight.
-
Serum-starve the cells for 16-24 hours in a serum-free medium.
-
-
Inhibitor Pre-treatment:
-
Pre-treat the cells with various concentrations of the EGFR inhibitor (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with 100 ng/mL of rhEGF for 15 minutes at 37°C.
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in 100 µL of ice-cold RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample.
-
Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-EGFR and total EGFR overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an ECL substrate.
-
Strip and re-probe the membrane for downstream targets (p-AKT, p-ERK) and a loading control (GAPDH or β-actin).
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathways leading to cell proliferation and survival.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining cell viability using the MTS assay.
Western Blot Workflow for p-EGFR Inhibition
Caption: Workflow for Western blot analysis of p-EGFR inhibition.
Safety Precautions
-
Always handle chemical inhibitors in accordance with the manufacturer's safety data sheet (SDS).
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.
-
EGFR inhibitors are potent compounds and should be handled with care.
-
Dispose of all chemical and biological waste according to institutional guidelines.
References
Application Notes and Protocols for EGFR-IN-146 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of EGFR signaling, often through mutations, is a key driver in the development and progression of various cancers. EGFR-IN-146 is an irreversible inhibitor specifically targeting the L858R/T790M double mutant of EGFR, a common mechanism of resistance to first- and second-generation EGFR inhibitors. These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, including biochemical kinase assays, cellular viability assays, and Western blotting to assess pathway modulation.
Data Presentation
The following table summarizes the in vitro activity of an EGFR inhibitor with properties consistent with this compound.
| Cell Line | EGFR Mutation Status | IC50 (nM) |
| H1975 | L858R/T790M | 4 |
| HCC827 | exon 19 deletion | 28 |
Experimental Protocols
1. Biochemical Kinase Assay: EGFR (L858R/T790M) Inhibition
This protocol describes a continuous-read kinase assay to determine the potency of this compound against the recombinant EGFR (L858R/T790M) enzyme.
Materials:
-
Recombinant active EGFR (L858R/T790M) enzyme
-
ATP
-
Sox-conjugated peptide substrate (e.g., Y12-Sox)
-
Kinase reaction buffer (20 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)
-
This compound
-
DMSO
-
384-well, white, non-binding surface microtiter plate
-
Plate reader with fluorescence capabilities (λex=360 nm, λem=485 nm)
Procedure:
-
Prepare a 10X stock solution of this compound in 100% DMSO. Perform serial dilutions in 50% DMSO.
-
Add 0.5 µL of the serially diluted this compound or 50% DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 5 µL of EGFR (L858R/T790M) enzyme (e.g., 3 nM final concentration) in 1X kinase reaction buffer to each well.
-
Pre-incubate the plate for 30 minutes at 27°C.
-
Prepare the ATP/peptide substrate mix in 1X kinase reaction buffer (e.g., final concentrations of 20-50 µM ATP and 5 µM Y12-Sox peptide).
-
Initiate the kinase reaction by adding 45 µL of the ATP/Y12-Sox peptide substrate mix to each well.
-
Immediately begin monitoring the increase in fluorescence in a plate reader every 71 seconds for 30-120 minutes.
-
Determine the initial reaction velocity from the linear portion of the progress curves.
-
Plot the initial velocity against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
2. Cellular Viability Assay: MTS Assay
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
H1975 or other suitable cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO
-
96-well clear-bottom cell culture plates
-
MTS reagent
-
Plate reader capable of measuring absorbance at 490 nm
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete medium. A suggested starting concentration range is 2 µM down to 2 nM, including a vehicle control (medium with 0.1% DMSO).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubate the plate for 72 hours at 37°C.
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results against the inhibitor concentration to determine the IC50 value.
3. Western Blot Analysis of EGFR Phosphorylation
This protocol assesses the ability of this compound to inhibit EGF-stimulated EGFR phosphorylation in cells.
Materials:
-
H1975 or other suitable cancer cell lines
-
Serum-free cell culture medium
-
This compound
-
DMSO
-
Recombinant human EGF
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-total EGFR, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
Procedure:
-
Plate cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-EGFR overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate to visualize the bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total EGFR and then a loading control like β-actin to ensure equal protein loading.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflows for cell viability and Western blot assays.
Application Notes and Protocols: EGFR-IN-146 Cell-Based Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a cell-based assay to evaluate the efficacy of EGFR-IN-146, a novel Epidermal Growth Factor Receptor (EGFR) inhibitor. The protocol is designed for researchers in academic and industrial settings involved in drug discovery and development.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[3][4] EGFR inhibitors are a well-established class of targeted therapies for cancers with aberrant EGFR signaling. This compound is a novel small molecule inhibitor designed to target EGFR activity. This document outlines a robust cell-based assay to determine the potency and cellular activity of this compound.
The assay described herein is designed to measure the inhibition of EGFR phosphorylation in a cellular context. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This autophosphorylation initiates downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which drive cell proliferation and survival. This protocol utilizes an ELISA-based method to quantify the level of phosphorylated EGFR in cells treated with this compound.
EGFR Signaling Pathway
The EGFR signaling pathway is a complex network that regulates key cellular processes. The binding of ligands such as Epidermal Growth Factor (EGF) to EGFR triggers a cascade of intracellular events. A simplified representation of this pathway is depicted below.
Caption: Simplified EGFR signaling pathway highlighting the major downstream cascades.
Quantitative Data Summary
The inhibitory activity of this compound and reference compounds can be quantified by determining their half-maximal inhibitory concentration (IC50). The following table provides an example of how to present such data. The values presented are for illustrative purposes and represent typical results for potent EGFR inhibitors.
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) |
| This compound | A431 | Wild-Type (amplified) | TBD |
| This compound | HCC827 | Exon 19 Deletion | TBD |
| This compound | H1975 | L858R / T790M | TBD |
| Gefitinib | A431 | Wild-Type (amplified) | 150 |
| Gefitinib | HCC827 | Exon 19 Deletion | 10 |
| Gefitinib | H1975 | L858R / T790M | >10,000 |
| Osimertinib | A431 | Wild-Type (amplified) | 500 |
| Osimertinib | HCC827 | Exon 19 Deletion | 15 |
| Osimertinib | H1975 | L858R / T790M | 12 |
TBD: To Be Determined
Experimental Protocol: EGFR Phosphorylation Assay (ELISA-based)
This protocol describes a cell-based ELISA to measure the inhibition of ligand-induced EGFR phosphorylation by this compound.
Materials and Reagents
-
Cell Lines: A431 (human epidermoid carcinoma, high EGFR expression), HCC827 (human lung adenocarcinoma, EGFR exon 19 deletion), H1975 (human lung adenocarcinoma, EGFR L858R/T790M mutations).
-
Culture Media: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Reagents:
-
Recombinant Human EGF (Epidermal Growth Factor)
-
This compound and reference compounds (e.g., Gefitinib, Osimertinib)
-
Dimethyl Sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Human Phospho-EGFR (Tyr1068) and Total EGFR ELISA Kits
-
Experimental Workflow
Caption: Workflow for the EGFR phosphorylation cell-based assay.
Step-by-Step Procedure
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well tissue culture plate at a density of 2 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Serum Starvation:
-
The next day, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 100 µL of serum-free medium to each well and incubate for 16-24 hours.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound and reference compounds in serum-free medium. The final DMSO concentration should not exceed 0.5%.
-
Aspirate the serum-free medium from the cells.
-
Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
EGF Stimulation:
-
Prepare a stock solution of EGF in serum-free medium.
-
Add the appropriate volume of EGF to each well to a final concentration of 100 ng/mL (except for the unstimulated control wells).
-
Incubate for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 50-100 µL of ice-cold lysis buffer to each well.
-
Incubate on ice for 15-30 minutes with gentle shaking.
-
-
Protein Quantification:
-
Collect the cell lysates and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to fresh tubes.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
ELISA for Phospho-EGFR and Total EGFR:
-
Perform the ELISA for both phospho-EGFR (Tyr1068) and total EGFR according to the manufacturer's protocol.
-
Normalize the protein concentration of all samples before loading onto the ELISA plate.
-
-
Data Analysis:
-
Calculate the ratio of phospho-EGFR to total EGFR for each well.
-
Normalize the data to the vehicle-treated, EGF-stimulated control (100% activity) and the unstimulated control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This document provides a comprehensive guide for conducting a cell-based assay to evaluate the inhibitory activity of this compound. The detailed protocol and data presentation guidelines will enable researchers to obtain reliable and reproducible results for the characterization of this novel EGFR inhibitor. Adherence to the described methodologies will facilitate the accurate assessment of the compound's potency and its potential as a therapeutic agent.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development - EGFR signaling pathway Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Construction of a novel cell-based assay for the evaluation of anti-EGFR drug efficacy against EGFR mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
Application Notes and Protocols for Western Blot Analysis of Phospho-EGFR (p-EGFR) Following Treatment with EGFR-IN-146
For research use only.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, and survival. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation at multiple tyrosine residues, which initiates downstream signaling cascades. Dysregulation of EGFR signaling is a common factor in the development and progression of various cancers. EGFR-IN-146 is an inhibitor of the EGFR signaling pathway. Western blotting is a widely used technique to assess the phosphorylation status of EGFR, providing a direct measure of its activation and the efficacy of inhibitory compounds like this compound. This document provides a detailed protocol for the analysis of EGFR phosphorylation at tyrosine 1068 (p-EGFR Y1068) in response to this compound treatment.
Signaling Pathway
The binding of a ligand, such as Epidermal Growth Factor (EGF), to EGFR triggers a cascade of downstream signaling events. Key pathways activated include the RAS-RAF-MEK-ERK and the PI3K-AKT pathways, which are crucial for cell proliferation and survival. EGFR inhibitors block the initial autophosphorylation step, thereby inhibiting these downstream signals.
Caption: EGFR Signaling Pathway and Inhibition.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
A. Cell Culture and Treatment
-
Cell Line: A431 cells, which exhibit high levels of EGFR expression, are recommended as a positive control.
-
Seeding: Plate A431 cells in 6-well plates at a density that ensures they reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Before treatment, replace the growth medium with a serum-free medium and incubate for 16-24 hours. This step helps to reduce the basal levels of EGFR phosphorylation.
-
Inhibitor Preparation: Prepare a stock solution of this compound (MedChemExpress, Cat. No. HY-169566) in DMSO.
-
Inhibitor Treatment: Treat the serum-starved cells with varying concentrations of this compound. A starting concentration of 10 μM can be used based on available data, with a serial dilution to determine the optimal concentration. Include a vehicle control (DMSO). The treatment duration can range from 1 to 24 hours, which should be optimized for the specific experimental goals.
-
EGF Stimulation: After the inhibitor treatment, stimulate the cells with 100 ng/mL of human EGF for 5-15 minutes at 37°C to induce EGFR phosphorylation.
B. Lysate Preparation
-
Washing: After stimulation, place the culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add 100-200 µL of ice-cold RIPA buffer, supplemented with protease and phosphatase inhibitors, to each well.
-
Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cellular debris.
-
Supernatant Collection: Transfer the supernatant, which contains the protein extract, to a new pre-chilled tube.
C. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay, following the manufacturer's instructions.
D. Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-40 µg of total protein per lane onto a 4-12% Bis-Tris SDS-PAGE gel. Include a pre-stained protein ladder.
-
Electrophoresis: Run the gel at 100-150V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. For a high molecular weight protein like EGFR (~175 kDa), a wet transfer at 100V for 90 minutes at 4°C is recommended.[1]
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBST. Incubate the membrane overnight at 4°C with a primary antibody against p-EGFR (e.g., anti-p-EGFR Tyr1068) diluted in 5% BSA in TBST.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Prepare an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate it with the membrane for 1-5 minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing (Optional): To detect total EGFR and a loading control (e.g., GAPDH or β-actin) on the same membrane, the membrane can be stripped using a mild stripping buffer and then re-probed with the respective primary and secondary antibodies.
Experimental Workflow
Caption: Western Blot Experimental Workflow.
Data Presentation
The results of the western blot should be quantified using densitometry software. The intensity of the p-EGFR band should be normalized to the total EGFR band intensity. Further normalization to a loading control will ensure equal protein loading across lanes.
| Treatment Group | This compound Conc. (µM) | p-EGFR (Y1068) Intensity (Normalized) | Total EGFR Intensity (Normalized) | Loading Control Intensity |
| Unstimulated Control | 0 | |||
| EGF Stimulated (Vehicle) | 0 | |||
| EGF + this compound | 0.1 | |||
| EGF + this compound | 1 | |||
| EGF + this compound | 10 |
Recommended Antibody Dilutions
| Antibody | Host | Application | Recommended Dilution |
| Phospho-EGFR (Tyr1068) | Rabbit | WB | 1:1000 |
| Total EGFR | Rabbit | WB | 1:1000 |
| GAPDH | Mouse | WB | 1:5000 |
| HRP-conjugated anti-rabbit IgG | Goat | WB | 1:2000 - 1:5000 |
| HRP-conjugated anti-mouse IgG | Goat | WB | 1:2000 - 1:5000 |
Note: Optimal antibody dilutions should be determined experimentally.
Troubleshooting
-
No/Weak p-EGFR Signal:
-
Confirm EGF stimulation was effective.
-
Ensure phosphatase inhibitors were added to the lysis buffer.
-
Increase the amount of protein loaded.
-
Optimize primary antibody concentration and incubation time.
-
-
High Background:
-
Increase the duration and number of washes.
-
Ensure the blocking step was performed correctly.
-
Decrease primary or secondary antibody concentration.
-
-
Non-specific Bands:
-
Optimize antibody dilutions.
-
Ensure the purity of the protein lysate.
-
Use a different antibody clone.
-
References
Application Notes and Protocols for EGFR-IN-146 in In Vitro Studies
For Research Use Only.
Introduction
EGFR-IN-146 is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR). It has been identified as a compound that not only inhibits the EGFR signaling pathway but also activates the AMP-activated protein kinase (AMPK) pathway.[1] This dual mechanism of action suggests its potential therapeutic utility in metabolic diseases such as diabetes and obesity.[1] Preclinical studies have shown that this compound can promote glucose absorption in C2C12 cells, indicating its potential as a modulator of glucose metabolism.[1]
These application notes provide a comprehensive guide for researchers and scientists on the in vitro use of this compound, including recommended dosage ranges, detailed experimental protocols, and data presentation guidelines. The provided protocols are based on established methodologies for characterizing EGFR inhibitors.
Data Presentation
The following tables summarize the in vitro inhibitory potency of various well-characterized EGFR inhibitors across different cancer cell lines. This data is provided as a reference for researchers to contextualize the expected potency of novel EGFR inhibitors like this compound.
Table 1: Comparative IC50 Values of EGFR Inhibitors in Cancer Cell Lines
| Compound | Target(s) | Cell Line | IC50 (µM) |
| Gefitinib | EGFR | A431 | 0.08[2] |
| Erlotinib | EGFR | A431 | 0.1[2] |
| Lapatinib | EGFR, HER2 | A431 | 0.16 |
| Erlotinib | EGFR | DiFi | 0.02 |
| Erlotinib | EGFR (mutant) | PC-9 (del E746-A750) | 0.029 |
| Osimertinib | EGFR (mutant) | H1975 (L858R/T790M) | 0.005 |
| Osimertinib | EGFR (mutant) | PC-9ER (del19/T790M) | 0.013 |
Note: IC50 values are highly dependent on the specific experimental conditions, including cell density, serum concentration, and assay duration.
Table 2: Recommended Concentration Ranges for In Vitro Assays with EGFR Inhibitors
| Assay Type | Typical Concentration Range |
| Cell Viability/Proliferation (e.g., MTT, MTS) | 0.1 nM - 100 µM |
| Western Blotting (Phospho-EGFR inhibition) | 10 nM - 10 µM |
| In Vitro Kinase Assay | 1 nM - 50 µM |
| Cellular Glucose Uptake Assay | 1 µM - 25 µM |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/MTS)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Materials:
-
This compound
-
Selected cancer cell lines (e.g., A431, A549, PC-9)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve final concentrations ranging from 0.1 nM to 100 µM.
-
Cell Treatment: Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (DMSO at the same concentration as the highest inhibitor dose).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT/MTS Assay:
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours. Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol is used to assess the effect of this compound on the phosphorylation status of EGFR and its downstream signaling proteins, as well as the activation of AMPK.
Materials:
-
This compound
-
Appropriate cell line (e.g., A431 for high EGFR expression, C2C12 for metabolic studies)
-
6-well plates
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-p-AMPK, anti-AMPK, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours if necessary. Pre-treat with various concentrations of this compound for 2-4 hours.
-
Stimulation: Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with 100-200 µL of lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
Electrophoresis and Transfer: Normalize protein amounts, add Laemmli buffer, and boil for 5 minutes. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane again, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system. Analyze band intensities to determine the change in protein phosphorylation relative to the total protein and loading control.
Protocol 3: In Vitro Kinase Assay
This assay determines the direct inhibitory activity of this compound on the enzymatic activity of purified EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP
-
This compound
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Enzyme and Inhibitor Pre-incubation: In a 384-well plate, add the EGFR enzyme and the serially diluted this compound or a vehicle control. Allow to pre-incubate for approximately 30 minutes at room temperature.
-
Kinase Reaction Initiation: Initiate the reaction by adding a mixture of the kinase substrate and ATP.
-
Reaction Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity using a detection reagent according to the manufacturer's protocol (e.g., by measuring luminescence for an ADP-Glo™ assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cellular Glucose Uptake Assay
This protocol measures the effect of this compound on glucose uptake in a relevant cell line, such as C2C12 myotubes.
Materials:
-
This compound
-
C2C12 myoblasts
-
Differentiation medium (e.g., DMEM with 2% horse serum)
-
2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)
-
Krebs-Ringer-HEPES (KRH) buffer
-
Scintillation counter or fluorescence plate reader
Procedure:
-
Cell Differentiation: Seed C2C12 myoblasts and grow to confluency. Induce differentiation into myotubes by switching to differentiation medium for 4-6 days.
-
Serum Starvation: Before the assay, serum-starve the differentiated myotubes for 3-4 hours in serum-free medium.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (a concentration of 10 µM has been shown to be effective) for a specified time (e.g., 1-2 hours). Include a positive control (e.g., insulin).
-
Glucose Uptake: Wash the cells with KRH buffer. Initiate glucose uptake by adding KRH buffer containing 2-deoxy-D-[³H]glucose or 2-NBDG. Incubate for 10-20 minutes.
-
Termination and Lysis: Stop the uptake by washing the cells with ice-cold PBS. Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Measurement:
-
For radiolabeled glucose, measure the radioactivity of the cell lysates using a scintillation counter.
-
For fluorescent glucose analogs, measure the fluorescence using a plate reader.
-
-
Data Analysis: Normalize the glucose uptake to the total protein content in each well. Express the results as a fold change relative to the untreated control.
Troubleshooting
-
Low Inhibitor Potency: Ensure the inhibitor is fully dissolved and the stock solution is stable. Verify the activity of the target protein in your assay system.
-
High Variability in Assays: Check for consistent cell seeding density, proper mixing of reagents, and accurate pipetting.
-
No Inhibition of Downstream Signaling: Confirm that the signaling pathway is active in your cell line by using a positive control (e.g., EGF stimulation). Ensure the pre-treatment time with the inhibitor is sufficient.
Conclusion
This compound presents a unique profile as an inhibitor of the EGFR pathway with the ability to activate AMPK. The protocols outlined in this document provide a robust framework for the in vitro characterization of its biological activity. Researchers should optimize these protocols for their specific cell lines and experimental conditions to ensure reliable and reproducible results.
References
EGFR-IN-146 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of EGFR-IN-146 and protocols for its use in in vitro experiments. Proper handling and preparation of this compound are critical for obtaining accurate and reproducible results.
Physicochemical Properties and Solubility
This compound is a potent, irreversible inhibitor of the Epidermal Growth Factor Receptor (EGFR), with high selectivity for mutant forms of the kinase, such as L858R and T790M, which are often implicated in non-small cell lung cancer (NSCLC)[1]. Like many kinase inhibitors, it is a hydrophobic molecule, which dictates its solubility characteristics[2].
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in common laboratory solvents. It is crucial to prepare the initial stock solution in a suitable organic solvent before diluting into aqueous media for experiments[2][3].
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 60.7 mg/mL[3] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Insoluble | Not a suitable solvent for this compound. |
| Water | Insoluble | The compound will not dissolve in aqueous solutions alone. |
Note: It is strongly recommended to perform in-house solubility tests to determine the precise solubility under your specific experimental conditions.
Experimental Protocols
Preparation of Stock and Working Solutions
Objective: To prepare a high-concentration stock solution of this compound in DMSO and subsequently dilute it to a working concentration for cell-based assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, filtered pipette tips
Protocol for 10 mM Stock Solution:
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock solution, weigh 5.51 mg (assuming a molecular weight of 551.04 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the powder.
-
Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes.
-
Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Protocol for Preparing a 10 µM Working Solution in Cell Culture Media:
-
Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
To minimize precipitation, perform serial dilutions. First, prepare an intermediate dilution (e.g., 1:100 to 100 µM) in cell culture medium.
-
Perform the final dilution (e.g., 1:10) into the final volume of cell culture medium to achieve the desired 10 µM concentration. This results in a final DMSO concentration of 0.1%.
-
Gently mix the solution by inverting the tube or pipetting. Avoid vigorous vortexing.
-
Use the working solution immediately. Do not store diluted aqueous solutions.
Mandatory Visualization: Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Cell Proliferation Assay (MTS Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Materials:
-
H1975 or HCC827 cells (or other relevant cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTS reagent
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. A suggested starting range is from 1 nM to 1 µM. Include a vehicle control (e.g., 0.1% DMSO in medium).
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Subtract the background absorbance (medium only) and calculate cell viability relative to the vehicle control.
Western Blot for EGFR Phosphorylation
Objective: To confirm the inhibitory activity of this compound by assessing the phosphorylation status of EGFR.
Materials:
-
Cancer cell line expressing the target EGFR mutant (e.g., H1975)
-
Serum-free medium
-
This compound working solutions
-
Recombinant human EGF (rhEGF)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Culture: Plate cells and grow to 70-80% confluency.
-
Serum Starvation: Serum-starve the cells for 16-24 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
Cell Lysis: Wash cells twice with ice-cold PBS and lyse them in ice-cold RIPA buffer.
-
Protein Quantification: Centrifuge the lysates and determine the protein concentration of the supernatants using a BCA assay.
-
Western Blotting: Denature 20-30 µg of protein per sample, separate by SDS-PAGE, transfer to a membrane, and probe with appropriate primary and secondary antibodies.
-
Detection: Visualize bands using a chemiluminescent substrate and an imaging system.
Mechanism of Action and Signaling Pathway
This compound is an irreversible inhibitor that targets mutant EGFR. Ligand binding to EGFR normally triggers receptor dimerization and autophosphorylation, which activates downstream signaling cascades crucial for cell growth and survival, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. By blocking the kinase activity of mutant EGFR, this compound inhibits these pro-oncogenic signals.
Mandatory Visualization: EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade and the inhibitory action of this compound.
References
Application Notes and Protocols: EGFR-IN-146 Stability in DMSO and Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
EGFR-IN-146 is a notable inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that govern growth, proliferation, and differentiation.[1] The dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical therapeutic target.[1][2] Accurate and reproducible in vitro studies using small molecule inhibitors like this compound are contingent upon the proper handling and stability of the compound in common laboratory solvents and culture media.
These application notes provide a summary of the available data on the stability of a structurally related EGFR inhibitor, EGFR-IN-1, in Dimethyl Sulfoxide (DMSO) and offer generalized protocols for assessing the stability of this compound in cell culture media. Additionally, a detailed overview of the EGFR signaling pathway is presented to provide context for the inhibitor's mechanism of action.
Data Presentation: Solubility of a Structurally Related EGFR Inhibitor
Table 1: Solubility of EGFR-IN-1 Hydrochloride [1]
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Recommended for creating high-concentration stock solutions. |
| Ethanol | Insoluble | Not a suitable solvent for this compound. |
| Water | Insoluble | Dilution of a DMSO stock into aqueous media is required for biological assays. |
Disclaimer: This data is for a structurally related EGFR inhibitor and should be used as a reference. It is strongly recommended to perform in-house solubility and stability tests for this compound to determine its precise characteristics under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions in DMSO
This protocol outlines the procedure for preparing a high-concentration stock solution of this compound in DMSO.
Materials:
-
This compound (powder form)
-
High-purity, anhydrous-grade DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder.
-
Dissolve in DMSO: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
-
Vortex: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
Aliquot: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessment of this compound Stability in Cell Culture Media
This protocol provides a general framework for evaluating the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) as required
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation for quantification (e.g., HPLC, LC-MS)
-
Control samples (freshly prepared dilutions of this compound)
Procedure:
-
Prepare Media Solutions: Dilute the this compound DMSO stock solution into the pre-warmed cell culture medium to the final desired working concentration. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).
-
Incubation: Place the media solutions containing this compound in a 37°C incubator with 5% CO2.
-
Time Points: Collect aliquots of the media at various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours).
-
Sample Storage: Immediately store the collected aliquots at -80°C until analysis to prevent further degradation.
-
Quantification: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC or LC-MS.
-
Data Analysis: Compare the concentration of this compound at each time point to the initial concentration (time 0) to determine the rate of degradation and the compound's half-life in the culture medium.
Visualizations
EGFR Signaling Pathway
Ligand binding to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain. This initiates a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which regulate cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling cascade.
Experimental Workflow for Stability Assessment
The following diagram illustrates the key steps involved in determining the stability of this compound in cell culture media.
Caption: Workflow for assessing compound stability.
References
Application Notes and Protocols for EGFR-IN-146 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a critical signaling molecule often implicated in tumorigenesis. Mutations in the EGFR gene can lead to its constitutive activation, driving cancer cell proliferation and survival. While several generations of EGFR tyrosine kinase inhibitors (TKIs) have been developed, acquired resistance, frequently mediated by secondary mutations such as T790M and C797S, remains a significant clinical challenge. EGFR-IN-146 is a fourth-generation, irreversible EGFR inhibitor designed to overcome these resistance mechanisms. These application notes provide detailed protocols and recommend cell lines for the preclinical evaluation of this compound.
Recommended Cell Lines
The selection of appropriate cell lines is crucial for accurately assessing the efficacy and mechanism of action of this compound. Cell lines harboring specific EGFR mutations that confer sensitivity or resistance to different generations of TKIs are essential tools.
Table 1: Recommended Cell Lines for this compound Studies
| Cell Line | Cancer Type | EGFR Mutation Status | Key Application |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R, T790M | Assessing activity against the T790M resistance mutation. |
| PC-9 | Non-Small Cell Lung Cancer | Exon 19 Deletion | Evaluating potency against sensitizing EGFR mutations. |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | A well-characterized model for sensitizing EGFR mutations.[1] |
| Ba/F3 (Engineered) | Pro-B Cell | Various EGFR mutations | Versatile model for studying specific EGFR mutations (e.g., L858R/T790M/C797S) in a controlled background.[2] |
| NCI-H1975-C797S (Engineered) | Non-Small Cell Lung Cancer | L858R, T790M, C797S | Crucial model for evaluating efficacy against the C797S mutation , a key mechanism of resistance to third-generation TKIs.[1] |
| A549 | Non-Small Cell Lung Cancer | Wild-Type EGFR | Negative control to assess selectivity for mutant versus wild-type EGFR. |
| A431 | Epidermoid Carcinoma | Wild-Type EGFR (overexpressed) | Investigating effects on cells with high levels of wild-type EGFR.[1] |
Quantitative Data Summary
The following table summarizes representative inhibitory concentrations (IC50) of fourth-generation EGFR inhibitors against various EGFR mutant cell lines. While specific data for this compound is being established, these values provide an expected range of potency.
Table 2: Representative IC50 Values of 4th Generation EGFR Inhibitors
| Cell Line | EGFR Mutation | Representative IC50 (nM) | Reference |
| NCI-H1975 | L858R/T790M | 3.3 | [1] |
| PC-9 | Exon 19 Deletion | 4.1 | |
| HCC827 | Exon 19 Deletion | 3.3 | |
| Ba/F3 | L858R/T790M/C797S | 11 - 16 | |
| A431 | Wild-Type | 596.6 |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and Inhibition by this compound
EGFR activation triggers downstream signaling cascades, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote cell proliferation and survival. This compound, as an irreversible inhibitor, forms a covalent bond with the cysteine residue (C797) in the ATP-binding pocket of EGFR, thereby permanently blocking its kinase activity and subsequent downstream signaling.
Caption: EGFR signaling pathway and irreversible inhibition by this compound.
Experimental Workflow for Evaluating this compound
A systematic approach is necessary to characterize the activity of this compound. The workflow below outlines the key experimental stages.
Caption: General experimental workflow for this compound evaluation.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol determines the effect of this compound on the viability of cancer cell lines.
Materials:
-
Recommended cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., DMSO at the same concentration as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control.
-
Calculate IC50 values using a non-linear regression curve fit.
-
Protocol 2: Western Blot for Phospho-EGFR
This protocol assesses the inhibitory effect of this compound on EGFR phosphorylation.
Materials:
-
Recommended cancer cell lines
-
6-well plates
-
This compound
-
EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 2-4 hours.
-
Stimulate cells with 100 ng/mL of EGF for 15-30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and apply ECL substrate.
-
Visualize bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities and normalize to the loading control and total protein levels.
-
Protocol 3: In Vitro Kinase Assay
This protocol measures the direct inhibitory activity of this compound on recombinant EGFR kinase.
Materials:
-
Recombinant EGFR kinase (wild-type and mutant forms)
-
This compound
-
Kinase assay buffer
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Kinase assay detection kit (e.g., ADP-Glo™)
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add kinase assay buffer, recombinant EGFR enzyme, and serial dilutions of this compound.
-
Pre-incubate for 30 minutes at room temperature.
-
-
Initiate Reaction:
-
Add a mixture of ATP and the substrate to initiate the kinase reaction.
-
Incubate for the recommended time at 30°C.
-
-
Detection:
-
Stop the reaction and measure kinase activity according to the manufacturer's protocol of the chosen detection kit (e.g., by measuring ADP production via luminescence).
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical investigation of this compound. By utilizing the recommended cell lines and methodologies, researchers can effectively characterize the potency, selectivity, and mechanism of action of this promising fourth-generation EGFR inhibitor, particularly in the context of acquired resistance in non-small cell lung cancer.
References
- 1. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 2. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Tuxobertinib (BDTX-1535) in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuxobertinib (BDTX-1535) is a fourth-generation, orally bioavailable, and irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to be brain-penetrant, allowing it to target primary brain tumors like glioblastoma (GBM) as well as central nervous system (CNS) metastases of other cancers.[3] A key feature of Tuxobertinib is its high selectivity for a broad spectrum of oncogenic EGFR mutations, including classical driver mutations, non-classical (intrinsic resistance) mutations, and the C797S acquired resistance mutation, while sparing wild-type (WT) EGFR. This selectivity is achieved by targeting the active conformation of the EGFR, which is prevalent in mutated forms of the receptor. Preclinical studies have demonstrated its potential in suppressing tumor growth in various xenograft models of non-small cell lung cancer (NSCLC) and GBM.
These application notes provide a comprehensive guide for the use of Tuxobertinib in preclinical xenograft models, detailing its mechanism of action, protocols for in vivo studies, and expected outcomes based on available preclinical data.
Mechanism of Action
EGFR is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation. In many cancers, EGFR is constitutively activated due to mutations, leading to uncontrolled cell growth. Tuxobertinib exerts its anti-tumor effect by irreversibly binding to the ATP-binding site of the EGFR kinase domain. This covalent modification blocks the downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for tumor cell proliferation and survival. By selectively inhibiting the mutated, active forms of EGFR, Tuxobertinib effectively shuts down these oncogenic signals.
References
Application Notes and Protocols for EGFR Kinase Activity Assay
For the Characterization of Novel Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Dysregulation of EGFR signaling is frequently implicated in the pathogenesis of various cancers, making it a prominent target for therapeutic intervention.[2][4] The development of small molecule inhibitors targeting the kinase activity of EGFR is a key strategy in oncology drug discovery.
These application notes provide a detailed protocol for an in vitro kinase activity assay to characterize the potency and selectivity of novel EGFR inhibitors. The described methodology is a luminescent-based assay that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. This protocol is suitable for determining the IC50 values of investigational compounds against wild-type and mutant forms of EGFR.
Signaling Pathway
The EGFR signaling cascade is initiated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular domain. This activation triggers a complex network of downstream signaling pathways, including the RAS-RAF-MEK-ERK and the PI3K-AKT-mTOR pathways, which are critical for cell growth and survival.
Caption: EGFR Signaling Pathway.
Experimental Workflow
The experimental workflow for determining the IC50 of a test compound against EGFR involves preparing the kinase reaction, incubating with the inhibitor, and detecting the resulting kinase activity.
Caption: Kinase Assay Experimental Workflow.
Quantitative Data Summary
The inhibitory activity of a test compound is quantified by its IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. Below is a sample data table for a hypothetical EGFR inhibitor.
| Kinase Target | Test Compound IC50 (nM) | Reference Compound (Staurosporine) IC50 (nM) |
| EGFR (Wild-Type) | 5.2 | 937 |
| EGFR (T790M) | 150.8 | 12 |
| EGFR (L858R) | 1.8 | Not Reported |
| EGFR (T790M/L858R) | 85.3 | 3 |
Note: The IC50 values for the test compound are hypothetical. Reference compound data is sourced from literature.
Detailed Experimental Protocols
Materials and Reagents
-
EGFR Kinase: Recombinant human EGFR (e.g., Promega, BPS Bioscience).
-
Kinase Substrate: Poly(Glu, Tyr) peptide or a specific peptide substrate like Y12-Sox.
-
ATP: Adenosine 5'-triphosphate.
-
Kinase Assay Buffer: 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT.
-
Test Inhibitor: this compound or other test compounds, dissolved in DMSO.
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega) or equivalent.
-
Microplates: 384-well or 96-well white, non-binding surface microtiter plates.
-
Plate Reader: Capable of measuring luminescence.
Assay Protocol: ADP-Glo™ Kinase Assay
This protocol is adapted from established methods for measuring EGFR kinase activity.
1. Reagent Preparation: a. Prepare the 1x Kinase Assay Buffer by diluting a 5x or 10x stock with nuclease-free water. b. Prepare a master mix containing the kinase assay buffer, ATP, and the peptide substrate. The final concentrations in the reaction should be optimized, but typical concentrations are 10-50 µM ATP and a suitable concentration of the substrate. c. Dilute the EGFR enzyme in 1x Kinase Assay Buffer to the desired working concentration (e.g., 1-5 ng/µl).
2. Inhibitor Preparation: a. Prepare serial dilutions of the test inhibitor in DMSO. b. Further dilute the inhibitor in 1x Kinase Assay Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.
3. Kinase Reaction: a. Add 2.5 µl of the diluted test inhibitor or vehicle (for positive and negative controls) to the wells of the microplate. b. Add 10 µl of the diluted EGFR enzyme to the wells containing the test inhibitor and the positive control wells. Add 10 µl of 1x Kinase Assay Buffer to the "blank" wells. c. Pre-incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the enzyme. d. Initiate the kinase reaction by adding 12.5 µl of the master mix containing ATP and substrate to each well. e. Shake the plate gently and incubate at 30°C for 45-60 minutes.
4. Signal Detection: a. After the incubation period, add 25 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. b. Incubate the plate at room temperature for 40-45 minutes. c. Add 50 µl of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. d. Incubate for another 30-45 minutes at room temperature, protected from light. e. Measure the luminescence using a plate reader.
5. Data Analysis: a. Subtract the "blank" reading from all other readings. b. The luminescent signal is proportional to the amount of ADP generated and thus reflects the kinase activity. c. Plot the kinase activity against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the test inhibitor.
Logical Relationships in Assay Design
The design of the kinase assay relies on a series of controlled reactions to accurately measure the effect of an inhibitor.
References
- 1. Targeting the epidermal growth factor receptor (EGFR/ErbB) for the potential treatment of renal pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Epidermal Growth Factor Receptor: A Potential Therapeutic Target for Diabetic Kidney Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EGFR-IN-146 in Immunofluorescence Staining
For Research Use Only. Not for use in diagnostic procedures.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, differentiation, and survival. Dysregulation of the EGFR signaling pathway is a common feature in various cancers, making it a critical target for therapeutic development. EGFR-IN-146 is a novel, potent, and selective fluorescent small molecule inhibitor designed to target the ATP-binding site of the EGFR kinase domain. Its intrinsic fluorescence allows for direct visualization of EGFR in fixed and permeabilized cells, providing a powerful tool for studying receptor localization, expression levels, and the efficacy of EGFR-targeted therapies.
These application notes provide detailed protocols and guidelines for the use of this compound in immunofluorescence staining applications, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound is a quinazoline-based tyrosine kinase inhibitor (TKI) conjugated to a fluorescent dye. It competitively binds to the ATP pocket of the EGFR tyrosine kinase domain, preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT cascades. This inhibitory action blocks the pro-proliferative and anti-apoptotic signals mediated by EGFR. The attached fluorophore enables direct visualization of the inhibitor bound to its target, allowing for the assessment of EGFR expression and subcellular localization via fluorescence microscopy.
Data Presentation
Table 1: this compound Specifications
| Property | Specification |
| Molecular Weight | ~650 g/mol |
| Excitation (max) | 488 nm |
| Emission (max) | 520 nm |
| Solubility | >10 mM in DMSO |
| Purity (HPLC) | >98% |
| Storage | Store stock solutions at -20°C in the dark. |
Table 2: Recommended Staining Conditions for Different Cell Lines
| Cell Line | EGFR Expression | Recommended this compound Concentration | Incubation Time | Expected Localization |
| A431 | High | 100 - 500 nM | 60 minutes | Cell membrane, cytoplasm |
| MCF-7 | Low | 500 nM - 1 µM | 60 - 90 minutes | Weak membrane/cytoplasm |
| PC-9 | High (mutant) | 50 - 250 nM | 60 minutes | Strong membrane/cytoplasm |
| H1975 | High (mutant) | 50 - 250 nM | 60 minutes | Strong membrane/cytoplasm |
Experimental Protocols
Protocol 1: Immunofluorescence Staining of EGFR in Adherent Cells
This protocol describes the use of this compound for the direct fluorescent staining of EGFR in cultured adherent cells.
Materials:
-
This compound (10 mM stock in DMSO)
-
Cell lines of interest (e.g., A431, PC-9)
-
Glass coverslips or imaging-compatible microplates
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
DAPI solution (1 µg/mL)
-
Mounting medium
Procedure:
-
Cell Seeding: Seed cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of staining. Culture for 24-48 hours.
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.
-
-
Permeabilization:
-
Aspirate the PFA and wash the cells three times with PBS for 5 minutes each.
-
Add 500 µL of 0.25% Triton X-100 in PBS and incubate for 10 minutes at room temperature.
-
-
Staining with this compound:
-
Aspirate the permeabilization buffer and wash the cells three times with PBS.
-
Dilute the this compound stock solution to the desired final concentration (refer to Table 2) in PBS.
-
Add the diluted this compound solution to the cells and incubate for 60 minutes at room temperature in the dark.
-
-
Nuclear Counterstaining:
-
Aspirate the this compound solution and wash the cells three times with PBS for 5 minutes each.
-
Add DAPI solution and incubate for 5 minutes at room temperature in the dark.
-
-
Mounting:
-
Aspirate the DAPI solution and wash the cells twice with PBS.
-
Carefully mount the coverslips onto glass slides using a drop of mounting medium.
-
-
Imaging:
-
Image the slides using a fluorescence microscope with appropriate filter sets for DAPI (Ex/Em ~358/461 nm) and this compound (Ex/Em ~488/520 nm).
-
Mandatory Visualizations
Caption: EGFR signaling pathway and inhibition by this compound.
Caption: Immunofluorescence staining workflow using this compound.
Application Notes and Protocols for Flow Cytometry Analysis of a Representative EGFR Inhibitor
A Note on EGFR-IN-146: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "this compound." Therefore, this document provides a detailed application note and protocols using a well-characterized and widely studied EGFR inhibitor, Gefitinib (Iressa), as a representative example to illustrate the principles and methodologies for analyzing the cellular effects of EGFR inhibition by flow cytometry. Researchers studying novel inhibitors like a potential "this compound" can adapt these protocols.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a critical role in regulating cell proliferation, survival, and differentiation.[1][2][3][4] Dysregulation of the EGFR signaling pathway is a common feature in many human cancers, making it a prime target for therapeutic intervention.[1] Small molecule EGFR inhibitors, such as Gefitinib, are designed to block the kinase activity of the receptor, thereby inhibiting downstream signaling cascades and inducing anti-tumor effects. Flow cytometry is a powerful technique for single-cell analysis and is instrumental in elucidating the cellular consequences of EGFR inhibition, including the induction of apoptosis and cell cycle arrest.
This application note provides detailed protocols for the analysis of apoptosis and cell cycle distribution in cancer cell lines treated with a representative EGFR inhibitor.
Mechanism of Action of EGFR and its Inhibition
EGFR is activated by the binding of specific ligands, such as epidermal growth factor (EGF), which triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways. These pathways ultimately regulate gene expression and protein activity to control cellular processes like proliferation, survival, and migration.
EGFR inhibitors like Gefitinib are ATP-competitive inhibitors that bind to the ATP-binding pocket of the EGFR tyrosine kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling. This blockade of EGFR signaling can lead to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest in cancer cells that are dependent on this pathway for their growth and survival.
Data Presentation
The following tables summarize representative quantitative data on the effects of a typical EGFR inhibitor on apoptosis and cell cycle distribution in EGFR-dependent cancer cell lines, as would be analyzed by flow cytometry.
Table 1: Induction of Apoptosis by an EGFR Inhibitor
| Cell Line | Treatment | Concentration (µM) | Duration (h) | Apoptotic Cells (%) |
| A431 | Control (DMSO) | - | 48 | 5.2 ± 1.1 |
| A431 | EGFR Inhibitor | 1 | 48 | 25.8 ± 3.5 |
| A431 | EGFR Inhibitor | 5 | 48 | 45.1 ± 4.2 |
| NCI-H1975 | Control (DMSO) | - | 48 | 4.8 ± 0.9 |
| NCI-H1975 | EGFR Inhibitor | 1 | 48 | 30.2 ± 2.8 |
| NCI-H1975 | EGFR Inhibitor | 5 | 48 | 52.7 ± 5.1 |
Data are presented as mean ± standard deviation from triplicate experiments.
Table 2: Cell Cycle Arrest Induced by an EGFR Inhibitor
| Cell Line | Treatment | Concentration (µM) | Duration (h) | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| A549 | Control (DMSO) | - | 24 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |
| A549 | EGFR Inhibitor | 10 | 24 | 68.7 ± 3.3 | 15.2 ± 2.0 | 16.1 ± 1.9 |
| HCC827 | Control (DMSO) | - | 24 | 50.1 ± 2.5 | 30.5 ± 2.2 | 19.4 ± 1.7 |
| HCC827 | EGFR Inhibitor | 1 | 24 | 75.4 ± 3.8 | 10.3 ± 1.5 | 14.3 ± 1.4 |
Data are presented as mean ± standard deviation from triplicate experiments.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide Staining
This protocol describes the detection of apoptosis in cells treated with an EGFR inhibitor using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.
Materials:
-
EGFR-dependent cancer cell line (e.g., A431, NCI-H1975)
-
Complete cell culture medium
-
EGFR inhibitor (e.g., Gefitinib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Treatment: Treat the cells with the EGFR inhibitor at various concentrations. A vehicle control (DMSO) should be included. Incubate for the desired time period (e.g., 24-48 hours).
-
Cell Harvesting:
-
Carefully collect the culture medium, which may contain detached apoptotic cells.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using a gentle cell dissociation solution (e.g., Trypsin-EDTA).
-
Combine the detached cells with the collected medium from the first step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate laser and filter settings for FITC (for Annexin V) and PI.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide Staining
This protocol details the analysis of cell cycle distribution in cells treated with an EGFR inhibitor using PI staining of cellular DNA content.
Materials:
-
EGFR-dependent cancer cell line (e.g., A549, HCC827)
-
Complete cell culture medium
-
EGFR inhibitor (e.g., Gefitinib)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvesting. Allow cells to attach overnight.
-
Treatment: Treat the cells with the EGFR inhibitor at desired concentrations. Include a vehicle control (DMSO). Incubate for the specified duration (e.g., 24 hours).
-
Cell Harvesting:
-
Harvest the cells by trypsinization.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use a linear scale for the PI fluorescence channel.
-
Collect data for at least 20,000 events per sample.
-
Analyze the DNA content histogram to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Mandatory Visualizations
Caption: EGFR Signaling Pathway leading to cell proliferation and survival.
Caption: Experimental workflow for flow cytometry analysis.
Caption: Mechanism of action of a competitive EGFR inhibitor.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
Application Notes for Investigating EGFR L858R Mutation with a Selective Inhibitor
A Representative Study Using Osimertinib
Disclaimer: Due to the limited availability of specific data for EGFR-IN-146 in the context of the L858R mutation for cancer research, these application notes and protocols have been generated using Osimertinib as a representative potent and selective inhibitor of the EGFR L858R mutation. The provided data and methodologies are based on published information for Osimertinib and similar EGFR inhibitors and should be adapted as necessary for the specific inhibitor being used.
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1] The L858R mutation, a point mutation in exon 21 of the EGFR gene, results in the substitution of leucine with arginine at position 858.[2] This mutation leads to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell growth and tumorigenesis, particularly in non-small cell lung cancer (NSCLC).[3] Selective EGFR inhibitors are crucial tools for investigating the biological consequences of the L858R mutation and for the development of targeted therapies. These inhibitors are designed to specifically block the kinase activity of the mutated receptor.[4] This document provides detailed protocols for utilizing a selective EGFR inhibitor to study its effects on cell viability and downstream signaling in cancer cells harboring the L858R mutation.
Data Presentation
The inhibitory activity of a selective EGFR inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes representative IC50 values for Osimertinib against various EGFR genotypes.
| Compound | Target | Assay Type | IC50 (nM) |
| Osimertinib | EGFR L858R | Enzymatic Assay | 12 |
| Osimertinib | EGFR L858R/T790M | Enzymatic Assay | 1 |
| Osimertinib | EGFR (Wild-Type) | Cellular Assay | 461 - 650 |
| Osimertinib | PC-9 (Exon 19 Del) | Cellular Assay | 8 |
| Osimertinib | H1975 (L858R/T790M) | Cellular Assay | 11 - 40 |
Data compiled from published sources.[4]
Signaling Pathway
The L858R mutation leads to the hyperactivation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which drive cell proliferation and survival. A selective EGFR inhibitor blocks the ATP-binding site of the mutated EGFR kinase domain, thereby preventing its autophosphorylation and the subsequent activation of these downstream pathways.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTS Assay)
This protocol outlines the steps to determine the IC50 value of an EGFR inhibitor in a cancer cell line with the L858R mutation (e.g., NCI-H3255).
Materials:
-
EGFR L858R-positive cancer cell line (e.g., NCI-H3255)
-
Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)
-
EGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well plates
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the EGFR inhibitor in complete culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different inhibitor concentrations.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Addition and Incubation:
-
After the incubation period, add 20 µL of the MTS reagent directly to each well.
-
Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
-
Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
Protocol 2: Western Blot Analysis of EGFR Pathway Inhibition
This protocol describes how to assess the effect of an EGFR inhibitor on the phosphorylation status of EGFR and downstream signaling proteins like AKT and ERK in L858R-mutated cells.
Materials:
-
EGFR L858R-positive cancer cell line (e.g., NCI-H3255)
-
Complete and serum-free cell culture media
-
EGFR inhibitor stock solution (e.g., 10 mM in DMSO)
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, buffers, and electrophoresis system
-
PVDF membrane and transfer system
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates to reach 70-80% confluency at the time of treatment.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with various concentrations of the EGFR inhibitor (e.g., 0.1x, 1x, and 10x the IC50) for 2-6 hours. Include a vehicle control.
-
Stimulate the cells with EGF (e.g., 50-100 ng/mL) for 15-30 minutes before harvesting to induce EGFR phosphorylation.
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli sample buffer, and boil for 5 minutes.
-
Load 20-30 µg of total protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated and total proteins using densitometry software (e.g., ImageJ).
-
Normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.
-
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gefitinib induces apoptosis in the EGFRL858R non-small-cell lung cancer cell line H3255 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols for Screening EGFR-IN-146 in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation. Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers.[1] Consequently, EGFR has emerged as a critical target for cancer therapy. EGFR-IN-146 is a novel small molecule inhibitor designed to target the kinase activity of EGFR, thereby blocking downstream signaling pathways and inducing cancer cell death.
These application notes provide a comprehensive guide for the initial screening and characterization of this compound. The protocols herein describe standard biochemical and cell-based assays to determine the potency and mechanism of action of this and other similar inhibitor candidates.
Mechanism of Action
This compound is hypothesized to function as an ATP-competitive inhibitor of the EGFR tyrosine kinase domain. By binding to the ATP-binding pocket of EGFR, it prevents the autophosphorylation of the receptor, which is a critical step in the activation of downstream signaling cascades. The primary pathways affected include the RAS-RAF-MEK-ERK pathway, which is crucial for cell proliferation, and the PI3K-AKT-mTOR pathway, a key regulator of cell survival.[2]
Data Presentation
The following tables summarize representative data for well-characterized EGFR inhibitors. These tables can be used as a template for organizing and presenting experimental data obtained for this compound.
Table 1: Biochemical Potency of EGFR Inhibitors against Wild-Type and Mutant EGFR Kinases
| Compound | EGFR (Wild-Type) IC50 (nM) | EGFR (L858R) IC50 (nM) | EGFR (exon 19 del) IC50 (nM) | EGFR (L858R/T790M) IC50 (nM) |
| Gefitinib | >1000 | 8 | 5 | >5000 |
| Erlotinib | 7 | 12 | 7 | >10000 |
| Afatinib | 0.5 | 0.3 | 0.8 | 165 |
| Osimertinib | 12 | 6 | 4 | 5 |
| This compound | Data to be determined | Data to be determined | Data to be determined | Data to be determined |
IC50 values are representative and may vary depending on assay conditions. Data compiled from multiple sources.[3][4]
Table 2: Cellular Potency of EGFR Inhibitors in Cancer Cell Lines
| Cell Line | EGFR Mutation Status | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) | Afatinib IC50 (nM) | Osimertinib IC50 (nM) | This compound IC50 (nM) |
| A549 | Wild-Type | >10000 | >10000 | 8000 | 5000 | Data to be determined |
| PC-9 | exon 19 del | 15 | 7 | 0.8 | 13 | Data to be determined |
| H1975 | L858R, T790M | >10000 | >10000 | 57 | 5 | Data to be determined |
| HCC827 | exon 19 del | 12 | 10 | 1 | 15 | Data to be determined |
IC50 values are representative and may vary depending on assay conditions. Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Biochemical EGFR Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the enzymatic activity of purified EGFR kinase and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Materials:
-
Recombinant human EGFR kinase (wild-type and mutants)
-
Poly(Glu, Tyr) 4:1 substrate
-
ATP
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to the desired final concentrations.
-
Kinase Reaction:
-
Add 2.5 µL of EGFR kinase and 2.5 µL of the substrate/ATP mixture to each well of a 384-well plate.
-
Add 5 µL of diluted this compound or vehicle control to the respective wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Protocol 2: Cell Viability Assay (e.g., MTS Assay)
This protocol assesses the effect of this compound on the proliferation and viability of cancer cell lines. The MTS assay is a colorimetric method that measures the metabolic activity of cells.
Materials:
-
Cancer cell lines (e.g., A549, PC-9, H1975)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)
-
96-well clear plates
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of this compound in complete medium. Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and calculate the percentage of cell viability. Plot the cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Protocol 3: Western Blot Analysis of EGFR Phosphorylation
This protocol is used to confirm the mechanism of action of this compound by assessing its ability to inhibit the phosphorylation of EGFR and downstream signaling proteins like AKT and ERK.
Materials:
-
Cancer cell lines
-
This compound
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-p-EGFR (Tyr1068), anti-EGFR (total), anti-p-AKT (Ser473), anti-AKT (total), anti-p-ERK1/2 (Thr202/Tyr204), anti-ERK1/2 (total), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer system
-
PVDF or nitrocellulose membranes
-
ECL detection reagents and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-16 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 10 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse with lysis buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels and the loading control.
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: General experimental workflow for screening a novel EGFR inhibitor.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting EGFR-IN-146 experimental results
Welcome to the technical support center for EGFR-IN-146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel EGFR inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound? A1: this compound is a potent and selective, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. By binding to the ATP pocket of the EGFR kinase domain, it blocks autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[1][2] This inhibition ultimately leads to decreased cell proliferation and survival in EGFR-dependent cancer cells.[3]
Q2: How should I properly store and handle this compound? A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C or -80°C, protected from light and moisture. For stock solutions, dissolve the compound in an anhydrous solvent like DMSO at a high concentration. It is highly recommended to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles and store at -80°C. Before use, allow the aliquot to equilibrate to room temperature to prevent condensation from forming inside the tube.[4]
Q3: What are the known resistance mechanisms to EGFR inhibitors like this compound? A3: Resistance to EGFR inhibitors can be intrinsic or acquired. A common mechanism is the acquisition of secondary mutations in the EGFR kinase domain, such as the T790M "gatekeeper" mutation, which can decrease the binding affinity of the inhibitor.[5] Other mechanisms include the activation of alternative signaling pathways to bypass the EGFR blockade or the amplification of the EGFR gene.
Q4: Is this compound effective against EGFRvIII mutations? A4: The EGFRvIII mutation is a variant that results in a truncated, ligand-independent, and constitutively active receptor. The effectiveness of specific inhibitors against this mutation can vary. It is recommended to test this compound in a cell line known to express the EGFRvIII mutation to determine its specific activity.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent or No Inhibition of EGFR Phosphorylation in Western Blot
Q: I am not seeing the expected decrease in phosphorylated EGFR (p-EGFR) levels after treating my cells with this compound. What could be the cause?
A: This is a common issue that can be resolved by systematically checking several experimental parameters.
-
Inhibitor Concentration and Activity:
-
Solution Integrity: Ensure that your stock solution of this compound was prepared and stored correctly to prevent degradation. Prepare fresh dilutions in media for each experiment.
-
Dose-Response: Perform a dose-response experiment with a wide range of concentrations to determine the optimal inhibitory concentration for your specific cell line.
-
-
Cell Line and Culture Conditions:
-
EGFR Expression: Confirm that your cell line expresses EGFR at a detectable level. A431 or HeLa cells can serve as a high-expression positive control.
-
Basal Phosphorylation: The basal level of p-EGFR may be low in some cell lines under standard culture conditions. To induce phosphorylation, you may need to serum-starve the cells and then stimulate them with EGF (e.g., 100 ng/mL) for a short period (15-30 minutes) before lysis. Your experimental group would involve pre-treating with this compound before EGF stimulation.
-
-
Experimental Protocol:
-
Treatment Duration: An incubation time of 2-4 hours is typically sufficient for pre-treatment before stimulation. Ensure this timing is consistent.
-
Lysis Buffer: Use a lysis buffer (e.g., RIPA) that is supplemented with fresh protease and phosphatase inhibitors to prevent dephosphorylation of your target protein after cell lysis.
-
Protein Loading: Ensure equal protein loading across all lanes of your gel by performing a protein quantification assay (e.g., BCA or Bradford). Use a loading control like GAPDH or β-actin to verify.
-
Issue 2: High IC50 Value or No Effect on Cell Viability
Q: My cell viability assay (e.g., MTT, MTS) shows a very high IC50 value or no significant cell death after treatment with this compound. Why is this happening?
A: A lack of effect on cell viability can point to issues with the compound, the cell line, or the assay itself.
-
Compound Stability and Solubility:
-
Precipitation: Visually inspect the culture media for any signs of compound precipitation, especially at higher concentrations. Exceeding the solubility limit will lower the effective concentration of the inhibitor.
-
Degradation: this compound may be unstable in the aqueous environment of cell culture media over long incubation periods (e.g., 48-72 hours). Consider refreshing the media with a new inhibitor during the experiment.
-
-
Cell Line Characteristics:
-
Resistance Mutations: Your cell line may harbor mutations that confer resistance to EGFR inhibitors, such as the T790M mutation in the NCI-H1975 cell line.
-
Alternative Pathways: The cells might not be solely dependent on the EGFR signaling pathway for survival and may utilize other compensatory pathways.
-
Doubling Time: Ensure the incubation period for your assay is appropriate for the doubling time of your cell line. An effect may not be visible if the incubation is too short.
-
-
Assay-Specific Problems:
-
Seeding Density: The initial number of cells seeded can significantly impact results. A density that is too high may mask the cytotoxic effects of the compound. Optimize the seeding density (e.g., 5,000-10,000 cells/well for a 96-well plate).
-
Assay Duration: Typical incubation times for viability assays after adding the inhibitor are 48 to 72 hours.
-
Vehicle Control: Ensure the concentration of the solvent (e.g., DMSO) in your vehicle control is the same as in your highest inhibitor concentration and is not causing toxicity itself.
-
Issue 3: Suspected Off-Target Effects
Q: I'm observing unexpected cellular effects that may not be related to EGFR inhibition. How can I test for off-target activity?
A: Investigating off-target effects is crucial for validating your results.
-
Use Control Cell Lines: Test this compound in a cell line that does not express EGFR. If you still observe the same cellular phenotype, it is likely an off-target effect.
-
Rescue Experiment: In an EGFR-dependent cell line, see if you can "rescue" the cells from the effects of this compound by introducing a constitutively active downstream effector, such as a mutant form of RAS or AKT.
-
Kinase Profiling: For a more comprehensive analysis, consider performing a broad-panel kinase profiling assay to screen this compound against a wide range of other kinases to identify potential off-target interactions.
Quantitative Data Summary
The following tables provide reference data for typical experimental conditions.
Table 1: Example IC50 Values for this compound in Cell Viability Assays
| Cell Line | Cancer Type | EGFR Mutation Status | IC50 (µM) of this compound (Hypothetical) | Assay Type |
| A431 | Epidermoid Carcinoma | Wild-Type (Overexpressed) | 0.025 | MTT |
| HCC827 | Non-Small Cell Lung Cancer | Exon 19 Deletion | 0.015 | MTT |
| NCI-H1975 | Non-Small Cell Lung Cancer | L858R & T790M | >15 | MTS |
| Calu-3 | Non-Small Cell Lung Cancer | Wild-Type | 0.95 | MTT |
Note: IC50 values can vary based on specific experimental conditions, including cell seeding density and incubation time.
Table 2: Recommended Antibody Dilutions for Western Blot Analysis
| Primary Antibody | Supplier (Example) | Recommended Dilution |
| Phospho-EGFR (Tyr1068) | Cell Signaling Technology | 1:1000 |
| Total EGFR | Santa Cruz Biotechnology | 1:1000 |
| GAPDH (Loading Control) | Abcam | 1:5000 |
| β-Actin (Loading Control) | Sigma-Aldrich | 1:5000 |
Note: Always refer to the manufacturer's datasheet for optimal antibody dilutions.
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol details the steps to assess the efficacy of this compound in inhibiting EGFR phosphorylation.
-
Cell Seeding: Plate cells (e.g., A431) in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Serum Starvation: To reduce basal EGFR activity, replace the growth medium with a serum-free medium and incubate for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells by adding this compound at various concentrations to the serum-free medium. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 2-4 hours.
-
EGF Stimulation: Stimulate the cells by adding EGF to a final concentration of 100 ng/mL. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize protein concentrations. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load 20-40 µg of protein per lane on a 4-12% SDS-PAGE gel.
-
Run the gel and transfer the separated proteins to a PVDF membrane. A wet transfer at 100V for 90 minutes at 4°C is recommended for a large protein like EGFR (~175 kDa).
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibody (e.g., anti-p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add ECL substrate and capture the chemiluminescent signal using a digital imaging system. The same membrane can be stripped and re-probed for total EGFR and a loading control.
Protocol 2: Cell Viability (MTT) Assay
This protocol outlines the steps for determining the IC50 value of this compound.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the different inhibitor concentrations.
-
Include a vehicle control and a no-treatment control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium without disturbing the formazan crystals.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 40% DMF, 2% acetic acid, and 16% SDS) to each well.
-
Gently shake the plate to dissolve the crystals.
-
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the inhibitor concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
References
Optimizing EGFR-IN-146 Concentration for Cell Assays: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the concentration of EGFR-IN-146 for cell-based assays. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key protein in cellular signaling. EGFR is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream pathways that regulate cell proliferation, survival, and migration.[1][2] Dysregulation of this pathway is a common factor in the development of various cancers.[3] this compound is designed to block the kinase activity of EGFR, thereby preventing the activation of these downstream signaling cascades.[3] A closely related compound, EGFR-IN-1 hydrochloride, is an irreversible inhibitor that shows high selectivity for mutant forms of EGFR, such as L858R/T790M, over the wild-type form.
Q2: What is a good starting concentration range for this compound in a cell assay?
A2: The optimal concentration of this compound will vary depending on the specific cell line and assay conditions. A common approach is to perform a broad dose-response curve spanning several orders of magnitude, for example, from 1 nM to 10 µM. For compounds like EGFR-IN-1 hydrochloride, which has reported IC50 values in the low nanomolar range (e.g., 4 nM in H1975 cells and 28 nM in HCC827 cells), a starting range of 1 nM to 1 µM is recommended for initial experiments.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound, like many similar small molecule inhibitors, is typically soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution, such as 10 mM, in high-purity, anhydrous DMSO. This stock solution should be aliquoted into smaller volumes to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the DMSO stock in your cell culture medium immediately before use. It is critical to keep the final DMSO concentration in the assay low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I confirm that this compound is inhibiting its target in my cells?
A4: The most direct method to confirm target engagement is to assess the phosphorylation status of EGFR and its downstream targets using Western blotting. After treating cells with a range of this compound concentrations, you can stimulate them with EGF and then measure the levels of phosphorylated EGFR (p-EGFR). A dose-dependent decrease in p-EGFR levels would indicate successful target inhibition. You can also probe for downstream markers like phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) to confirm pathway inhibition.
Q5: What are the essential controls to include in my experiment?
A5: To ensure the validity of your results, several controls are essential:
-
Vehicle Control: Cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent itself.
-
Untreated Control: Cells that are not exposed to either the inhibitor or the vehicle, providing a baseline for normal cell behavior.
-
Positive Control: A well-characterized inhibitor of the EGFR pathway (e.g., Gefitinib) to confirm that your assay system is responsive.
-
Negative Control: A structurally similar but inactive compound, if available, to help identify potential off-target effects.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect, even at high concentrations. | 1. Compound Degradation: The inhibitor may have degraded due to improper storage or repeated freeze-thaw cycles. 2. Compound Insolubility: The inhibitor may have precipitated out of the solution in the cell culture medium. 3. Cell Line Resistance: The chosen cell line may not be sensitive to EGFR inhibition or may have resistance mechanisms. 4. Suboptimal Assay Conditions: Incubation time may be too short, or cell density may be too high. | 1. Use a fresh aliquot of the stock solution for each experiment. Verify compound integrity if possible. 2. Visually inspect for precipitation. Perform solubility tests if necessary. Ensure the final DMSO concentration is appropriate. 3. Verify the EGFR mutation status of your cell line. Use a positive control cell line known to be sensitive to EGFR inhibitors (e.g., H1975). 4. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine optimal incubation time. Ensure cells are in the logarithmic growth phase. |
| High cell death observed, even at low concentrations. | 1. Off-Target Toxicity: At higher concentrations, the inhibitor may be affecting other essential cellular targets. 2. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) may be too high. 3. Cell Line Sensitivity: The cell line may be particularly sensitive to the inhibition of the EGFR pathway. | 1. Perform a cytotoxicity assay (e.g., MTT, MTS) to determine the cytotoxic concentration (CC50) and work at concentrations well below this value. Use a structurally distinct EGFR inhibitor to see if the toxicity is replicated. 2. Ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%). Run a vehicle-only dose-response curve. 3. Reduce the inhibitor concentration and/or shorten the incubation time. |
| Inconsistent results between experiments. | 1. Variability in Cell Culture: Differences in cell passage number, confluency, or media composition can affect the cellular response. 2. Inhibitor Preparation: Inconsistent preparation of stock or working solutions. 3. Assay Variability: Minor deviations in incubation times, reagent concentrations, or measurement parameters. | 1. Standardize cell culture procedures. Use cells within a consistent passage number range and seed at a consistent density. 2. Prepare fresh dilutions from a new aliquot for each experiment. Ensure thorough mixing. 3. Follow a strict, standardized protocol for all steps of the assay. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTS Cell Viability Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell proliferation.
Materials:
-
This compound
-
Cell line of interest (e.g., H1975 for mutant EGFR)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTS reagent
-
Anhydrous DMSO
-
Multichannel pipette
-
Plate reader
Methodology:
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in complete culture medium to create a range of 2X working concentrations (e.g., from 2 µM down to 2 nM).
-
Include a vehicle control (medium with the same final DMSO concentration, e.g., 0.2%).
-
Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or vehicle control.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance data to the vehicle control (representing 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., four-parameter logistic equation) to determine the IC50 value.
-
Protocol 2: Verifying Target Inhibition by Western Blot
This protocol is used to confirm that this compound is inhibiting the phosphorylation of EGFR in your cells.
Materials:
-
6-well cell culture plates
-
This compound
-
Recombinant human EGF
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-EGFR, anti-total-EGFR, anti-p-ERK, anti-total-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours in serum-free medium.
-
Pre-treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO) for 2 hours.
-
-
EGF Stimulation:
-
Stimulate the cells with 100 ng/mL of EGF for 15 minutes at 37°C.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels. A decrease in the p-EGFR/total-EGFR ratio with increasing inhibitor concentration confirms target engagement.
-
Visualizations
Below are diagrams illustrating key pathways and workflows relevant to your experiments with this compound.
Caption: EGFR signaling pathways and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
Technical Support Center: Troubleshooting EGFR Inhibitors
Welcome to the technical support center for researchers and drug development professionals. This guide addresses a common issue encountered during in vitro and cell-based assays: the failure of a putative EGFR inhibitor, here referred to as EGFR-IN-146, to inhibit Epidermal Growth Factor Receptor (EGFR) phosphorylation.
Frequently Asked Questions (FAQs)
Q1: We are using this compound, but we do not observe any inhibition of EGFR phosphorylation in our Western blot analysis. What are the possible reasons?
A1: There are several potential reasons why an EGFR inhibitor may not show activity in an experimental setting. These can be broadly categorized into issues with the compound itself, the experimental setup, or the biological system being used.
-
Compound-Related Issues:
-
Incorrect Concentration: The concentration of this compound may be too low to be effective. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50).
-
Compound Instability or Degradation: The inhibitor may be unstable in the experimental medium or may have degraded during storage.
-
Low Potency: this compound may simply be a weak inhibitor of EGFR.
-
-
Experimental Protocol Issues:
-
Suboptimal Assay Conditions: The conditions of your assay, such as incubation time, temperature, or buffer composition, may not be optimal for inhibitor activity.
-
High ATP Concentration in Kinase Assays: In in vitro kinase assays, a high concentration of ATP can outcompete ATP-competitive inhibitors.
-
Western Blotting Problems: Technical issues with the Western blot, such as inefficient protein transfer, improper antibody dilutions, or inadequate blocking, can lead to misleading results.[1][2][3] It is also critical to use lysis buffers supplemented with phosphatase inhibitors to preserve the phosphorylation status of your proteins.[1][4]
-
-
Cell-Based Issues:
-
Cell Line Resistance: The cell line you are using may have intrinsic or acquired resistance to EGFR inhibitors. A common mechanism of resistance is the presence of mutations in the EGFR gene, such as the T790M "gatekeeper" mutation, which can prevent the inhibitor from binding effectively.
-
Constitutive Downstream Activation: The signaling pathway downstream of EGFR (e.g., RAS-RAF-MEK-ERK or PI3K-AKT) may be constitutively activated by other mechanisms, masking the effect of EGFR inhibition.
-
Low EGFR Expression: The chosen cell line may not express sufficient levels of EGFR.
-
Q2: How can we confirm that our experimental setup for detecting EGFR phosphorylation is working correctly?
A2: To validate your experimental setup, you should include both positive and negative controls.
-
Positive Control: Use a well-characterized, potent EGFR inhibitor (e.g., Gefitinib, Erlotinib, or Osimertinib) at a concentration known to inhibit EGFR phosphorylation in your chosen cell line. This will confirm that your assay can detect EGFR inhibition.
-
Vehicle Control: Treat cells with the vehicle (e.g., DMSO) used to dissolve your inhibitor. This serves as a baseline for EGFR phosphorylation.
-
Stimulation Control: Ensure you are stimulating EGFR phosphorylation effectively with a ligand like Epidermal Growth Factor (EGF). Compare stimulated versus unstimulated cells to confirm that you can detect an increase in phosphorylation.
Q3: Our inhibitor, this compound, does not inhibit EGFR phosphorylation but does show cytotoxic effects. What could be the reason?
A3: This suggests that this compound might have off-target effects. Many kinase inhibitors can bind to other kinases due to the conserved nature of the ATP-binding pocket. The observed cytotoxicity could be due to the inhibition of other kinases essential for cell survival. It is advisable to perform a kinome scan to assess the selectivity of your inhibitor.
Troubleshooting Guide
This guide provides a systematic approach to identifying the cause of the lack of EGFR phosphorylation inhibition.
| Problem | Potential Cause | Recommended Action |
| No inhibition of p-EGFR at any concentration | Compound Inactivity | 1. Verify the identity and purity of the compound. 2. Prepare fresh stock solutions. 3. Test the compound in a cell-free biochemical kinase assay to confirm direct EGFR inhibition. |
| Cell Line Resistance | 1. Sequence the EGFR gene in your cell line to check for resistance mutations (e.g., T790M). 2. Test the inhibitor in a known sensitive cell line (e.g., PC-9, HCC827) as a positive control. | |
| Experimental Protocol Error | 1. Review and optimize the Western blot protocol. 2. Ensure phosphatase inhibitors are included in the lysis buffer. 3. Confirm the activity of the EGF used for stimulation. | |
| Inconsistent results between experiments | Variability in Experimental Conditions | 1. Standardize cell density and serum starvation times. 2. Ensure consistent inhibitor dilution and treatment times. 3. Use cells within a consistent and low passage number range. |
| Inhibition observed in biochemical but not in cell-based assays | Poor Cell Permeability or Efflux | 1. Assess the lipophilicity and other physicochemical properties of the compound that influence cell permeability. 2. Consider the presence of efflux pumps in your cell line that may be removing the inhibitor. |
Experimental Protocols
Protocol 1: Western Blot Analysis of EGFR Phosphorylation
This protocol outlines the steps to assess the inhibition of EGF-induced EGFR phosphorylation in a cell line (e.g., A431).
-
Cell Culture and Treatment:
-
Seed A431 cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-18 hours in a low-serum medium (0.1% FBS).
-
Pre-treat the cells with various concentrations of this compound (and controls) for 1-2 hours.
-
Stimulate the cells with 50-100 ng/mL of EGF for 10-15 minutes at 37°C.
-
-
Cell Lysis:
-
Place the culture plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-50 µg of protein per lane on a 4-12% gradient SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. For phospho-specific antibodies, BSA is often preferred over milk to reduce background.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Y1068) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate.
-
To normalize the data, strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin).
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the intended action of an inhibitor.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting lack of inhibitor efficacy.
Potential Causes for Experimental Failure
Caption: Key potential causes for the lack of observed EGFR inhibition.
References
Low efficacy of EGFR-IN-146 in cancer cell lines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the observed low efficacy of EGFR-IN-146 in specific cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: Why is the half-maximal inhibitory concentration (IC50) of this compound significantly higher in my cancer cell line compared to the reference data?
A1: A higher-than-expected IC50 value can stem from several factors:
-
Intrinsic Resistance: Your cell line may possess genetic features that confer resistance to EGFR inhibitors. A common cause is a secondary mutation in the EGFR gene, such as T790M, which can prevent the inhibitor from binding effectively.[1] Another possibility is the presence of activating mutations in downstream signaling molecules like KRAS or PI3K, which would render the cells independent of EGFR signaling for proliferation.[1]
-
Low EGFR Expression: The target cell line might express low or negligible levels of the EGFR protein. We recommend verifying the EGFR expression level in your cell line via Western Blot or flow cytometry and comparing it to sensitive control lines like A431.
-
Compound Stability: Ensure that this compound has been stored correctly and that working solutions are prepared fresh for each experiment to prevent degradation.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, and incubation time can all influence the apparent IC50 value.
Q2: I am not observing any inhibition of downstream signaling pathways (e.g., p-ERK, p-AKT) after treating EGFR-positive cells with this compound. What could be the issue?
A2: Lack of downstream signaling inhibition, despite the presence of EGFR, often points to a bypass mechanism.[2]
-
Bypass Signaling: Cancer cells can activate alternative receptor tyrosine kinases (RTKs) to circumvent the inhibition of EGFR and maintain downstream pathway activation.[2]
-
Constitutive Activation: The PI3K/AKT or RAS/RAF/MEK/ERK pathways may be constitutively active in your cell line due to mutations downstream of EGFR, making them unresponsive to upstream EGFR inhibition.[3]
-
Insufficient Drug Concentration: The concentration of this compound used may be below the effective dose required to inhibit EGFR phosphorylation in your specific cell line. A dose-response experiment is crucial to confirm this.
Q3: I'm observing significant cell death in my EGFR-negative control cell line at high concentrations of this compound. Is this an off-target effect?
A3: Yes, this is a strong indication of off-target cytotoxicity. While this compound is designed for EGFR, at higher concentrations it may inhibit other kinases essential for cell survival due to the conserved nature of the ATP-binding pocket across the kinome. To minimize off-target effects, it is critical to work at the lowest concentration that produces the desired on-target inhibition.
Q4: How can I definitively confirm that the effects I see are due to on-target EGFR inhibition?
A4: To ensure the observed phenotype is a direct result of EGFR inhibition, several control experiments are recommended:
-
Use a Control Cell Line: Compare the inhibitor's effects on your EGFR-expressing cell line with a cell line that does not express EGFR.
-
Rescue Experiment: If the inhibitor's effect is on-target, you should be able to "rescue" the phenotype by overexpressing a drug-resistant mutant of EGFR in your cell line.
-
Downstream Pathway Analysis: Confirm that the inhibitor reduces phosphorylation of EGFR and its immediate downstream targets like AKT and ERK using Western Blotting.
Troubleshooting Guide
Problem 1: High IC50 Value / Poor Potency
| Possible Cause | Suggested Action |
| Cell line has resistance mutation (e.g., EGFR T790M) | 1. Sequence the EGFR gene in your cell line. 2. Test this compound in a known sensitive (e.g., A431) and a known resistant (e.g., NCI-H1975) cell line as controls. |
| Low or absent EGFR expression | 1. Quantify EGFR protein expression levels using Western Blot or flow cytometry. 2. Compare with high-expressing (e.g., A431) and low-expressing (e.g., SW620) cell lines. |
| Compound degradation or precipitation | 1. Prepare fresh working solutions from a new DMSO stock for each experiment. 2. Visually inspect the media for any signs of compound precipitation after dilution. |
| Suboptimal assay conditions | 1. Optimize cell seeding density to ensure cells are in the exponential growth phase during treatment. 2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to find the optimal treatment duration. |
Problem 2: No Inhibition of Downstream Signaling (p-AKT, p-ERK)
| Possible Cause | Suggested Action |
| Constitutive pathway activation downstream of EGFR | 1. Check for activating mutations in key downstream genes (e.g., KRAS, BRAF, PIK3CA). 2. Use specific inhibitors for downstream kinases (e.g., a MEK inhibitor) as a positive control for pathway inhibition. |
| Rapid signal recovery or bypass activation | 1. Perform a time-course Western Blot (e.g., 1, 4, 8, 24 hours post-treatment) to assess the dynamics of pathway inhibition. 2. Probe for activation of other RTKs (e.g., MET, HER2) that could be compensating for EGFR inhibition. |
| Inactive inhibitor | 1. Test the activity of your batch of this compound in a well-characterized sensitive cell line as a positive control. |
Quantitative Data Summary
Table 1: Comparative IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | EGFR Status | IC50 of this compound (µM) | Notes |
| A431 | Epidermoid Carcinoma | Wild-Type, Overexpressed | 0.05 | Sensitive control |
| PC-9 | Lung Adenocarcinoma | Exon 19 Deletion | 0.08 | Sensitive control |
| NCI-H1975 | Lung Adenocarcinoma | L858R & T790M Mutation | > 10 | Resistant control |
| SW620 | Colorectal Adenocarcinoma | Wild-Type, Low Expression | > 15 | EGFR-negative control |
Table 2: Illustrative Kinome Selectivity Profile for this compound (at 1 µM)
| Kinase | % Inhibition | Potential for Off-Target Effect |
| EGFR | 98% | On-Target |
| HER2 | 65% | Moderate |
| SRC | 45% | Low-Moderate |
| VEGFR2 | 30% | Low |
| AURKA | 15% | Negligible |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentration of the inhibitor. Include a "vehicle-only" (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phospho-Protein Analysis
-
Cell Treatment: Plate cells in 6-well plates. Once they reach 70-80% confluency, serum-starve them overnight. Treat with this compound at various concentrations for the desired time (e.g., 2 hours). Include a positive control (e.g., EGF stimulation) and a vehicle control.
-
Lysis: Wash cells with ice-cold PBS and lyse them with 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and load onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Densitometrically quantify the bands corresponding to the phosphorylated proteins and normalize them to the total protein levels.
Visualizations
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Caption: Standard experimental workflow for evaluating EGFR inhibitor efficacy.
Caption: A decision tree for troubleshooting the low efficacy of this compound.
References
Navigating EGFR-IN-146: A Technical Support Guide to Solubility and Handling
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the solubility and handling of EGFR-IN-146. Addressing common challenges, this resource offers troubleshooting advice, frequently asked questions, and detailed protocols to ensure accurate and reproducible experimental outcomes.
Introduction to this compound
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling pathways that regulate growth, proliferation, and survival.[1] Dysregulation of EGFR signaling is a hallmark of various cancers, making it a critical target for therapeutic development.[1] Proper dissolution and handling of this compound are paramount for achieving reliable results in in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: For creating high-concentration stock solutions of compounds structurally similar to this compound, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1] It is crucial to use high-purity, anhydrous-grade DMSO to prevent compound degradation.[1]
Q2: Is this compound soluble in aqueous solutions?
A2: Based on data for structurally related EGFR inhibitors, this compound is expected to be insoluble in water alone.[1] For biological assays requiring aqueous media, it is necessary to first dissolve the compound in DMSO and then dilute the stock solution into the aqueous buffer.
Q3: Can I use ethanol to dissolve this compound?
A3: Ethanol is not a suitable solvent for compounds of this class and is expected to result in poor solubility.
Q4: My compound is not fully dissolving in DMSO. What should I do?
A4: If you encounter solubility issues in DMSO, consider the following troubleshooting steps:
-
Gentle Warming: Warm the solution gently (e.g., in a 37°C water bath) for a short period.
-
Vortexing/Sonication: Increase agitation by vortexing or brief sonication to aid dissolution.
-
Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. Water contamination can significantly reduce solubility.
-
Concentration: You may be exceeding the solubility limit. Try preparing a more dilute stock solution.
Q5: How should I store the this compound stock solution?
A5: Store the DMSO stock solution at -20°C or -80°C in tightly sealed aliquots to minimize freeze-thaw cycles and prevent moisture absorption.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Media | The final concentration of the compound in the aqueous buffer exceeds its solubility limit. | - Increase the percentage of DMSO in the final solution (be mindful of DMSO toxicity in your experimental system).- Lower the final concentration of this compound.- Prepare fresh dilutions immediately before use. |
| Inconsistent Experimental Results | - Improper dissolution leading to inaccurate concentration.- Compound degradation due to improper storage or solvent quality. | - Visually inspect the stock solution for any precipitate before use.- Use fresh, high-purity DMSO.- Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Cloudiness or Precipitate in Stock Solution | - The compound may have come out of solution during storage.- Contamination with water. | - Gently warm and vortex the stock solution to redissolve the compound.- Ensure proper storage in a desiccated environment. |
Quantitative Solubility Data
| Solvent | Solubility | Notes |
| DMSO | ≥ 60.7 mg/mL | Recommended for creating high-concentration stock solutions. |
| Ethanol | Insoluble | Not a suitable solvent. |
| Water | Insoluble | Dilution of a DMSO stock into aqueous media is required for biological assays. |
Experimental Protocols
Protocol for Preparation of a 10 mM DMSO Stock Solution
-
Weigh the Compound: Accurately weigh the required amount of this compound powder. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 413.4 g/mol , you would need 4.134 mg.
-
Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution thoroughly. If necessary, gently warm the vial in a 37°C water bath and/or sonicate briefly until the compound is fully dissolved. Visually inspect the solution to ensure no solid particles remain.
-
Store: Store the stock solution in small aliquots at -20°C or -80°C.
Protocol for Diluting Stock Solution into Aqueous Media
-
Thaw Stock: Thaw a frozen aliquot of the DMSO stock solution at room temperature.
-
Pre-warm Media: Warm your cell culture medium or aqueous buffer to the desired experimental temperature (e.g., 37°C).
-
Dilute: While vortexing the aqueous media, add the required volume of the DMSO stock solution dropwise to achieve the desired final concentration. This rapid mixing helps to prevent precipitation.
-
Use Immediately: Use the freshly prepared aqueous solution immediately to minimize the risk of compound precipitation over time.
Visualizations
EGFR Signaling Pathway and Inhibition
Caption: Simplified EGFR signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Solubility Testing
Caption: A stepwise workflow for determining the solubility of this compound in a given solvent.
Troubleshooting Logic for Compound Precipitation
Caption: A logical flow diagram for troubleshooting precipitation issues during experiments.
References
Technical Support Center: Preventing EGFR-IN-146 Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the degradation of EGFR-IN-146 in experimental settings. Our goal is to ensure the stability and efficacy of this potent inhibitor throughout your research.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent degradation?
A1: Proper storage is critical to maintaining the stability of this compound. For long-term storage, the solid compound should be stored at -20°C, protected from light and moisture. For short-term storage, it is acceptable to store the solid compound at 4°C for a few weeks.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of this compound and other similar small molecule kinase inhibitors.[1][2] It is crucial to use high-purity, anhydrous-grade DMSO to prevent compound degradation.[2] While precise solubility data for this compound is not publicly available, a structurally similar EGFR inhibitor shows solubility of ≥ 60.7 mg/mL in DMSO.[2]
Q3: How should I store my this compound stock solutions?
A3: To minimize degradation from repeated freeze-thaw cycles, it is best practice to aliquot the high-concentration stock solution into smaller, single-use volumes.[1] These aliquots should be stored at -80°C for long-term stability. When you are ready to use a stock solution, thaw an aliquot quickly and keep it on ice during your experiment.
Q4: What are the common signs of this compound degradation?
A4: Degradation of this compound can manifest in several ways, including:
-
Physical Changes: You might observe a color change, precipitation, or cloudiness in your solution.
-
Chemical Changes: A significant sign of degradation is a loss of potency in your biological assays or the appearance of new peaks in analytical methods like High-Performance Liquid Chromatography (HPLC).
Q5: My this compound solution becomes cloudy during my experiment. What could be the cause?
A5: Cloudiness or precipitation that develops over time during an experiment often indicates that the compound is slowly falling out of solution. This can be triggered by changes in temperature or interactions with components in your assay medium.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Precipitate forms immediately upon diluting the DMSO stock into an aqueous buffer.
| Potential Cause | Recommended Solution |
| The kinetic solubility of this compound in the aqueous buffer has been exceeded. | - Lower the final concentration of the inhibitor.- Consider adding a surfactant, such as 0.01% Tween-20, to the aqueous buffer to improve solubility.- Perform a serial dilution of the DMSO stock directly into the aqueous buffer to determine the solubility limit. |
Issue 2: Inconsistent results in cell-based assays.
| Potential Cause | Recommended Solution |
| Poor solubility is leading to an inaccurate effective concentration of the inhibitor. | - Ensure the final DMSO concentration in your cell culture medium is consistent across all experiments and ideally below 0.5% to avoid solvent-induced artifacts.- Prepare fresh dilutions from a frozen stock solution for each experiment. |
| The compound is degrading in the cell culture medium over the course of the experiment. | - Reduce the incubation time if experimentally feasible.- Consider replenishing the compound with fresh medium for long-term experiments. |
Issue 3: Loss of inhibitor potency over time in a biological assay.
| Potential Cause | Recommended Solution |
| The compound is degrading in the assay solution. | - Prepare fresh dilutions from a frozen stock solution for every experiment.- Avoid repeated freeze-thaw cycles of the stock solution by using single-use aliquots.- Conduct a stability study of this compound in your specific assay buffer to understand its degradation rate under your experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol outlines the steps for preparing a high-concentration stock solution of this compound.
-
Weighing the Compound: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous, high-purity DMSO to the tube to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolving the Compound: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution, but avoid excessive heat.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store these aliquots at -80°C.
Protocol 2: General Workflow for a Cell-Based EGFR Phosphorylation Assay
This protocol provides a general workflow for assessing the inhibitory activity of this compound on EGFR phosphorylation in a cell-based assay.
-
Cell Culture: Plate your chosen human cell line (e.g., A431, which overexpresses EGFR) in a suitable culture plate and allow the cells to adhere overnight.
-
Serum Starvation (Optional): To reduce basal EGFR activity, you may serum-starve the cells for a few hours prior to treatment.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in your cell culture medium from a freshly thawed stock solution. Treat the cells with the desired concentrations of the inhibitor or a vehicle control (e.g., DMSO) for a predetermined amount of time (e.g., 1-2 hours).
-
Ligand Stimulation: Stimulate the cells with a known EGFR ligand, such as Epidermal Growth Factor (EGF), for a short period (e.g., 5-15 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of the proteins.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.
-
Western Blotting: Analyze the cell lysates by Western blotting to detect the levels of phosphorylated EGFR (p-EGFR) and total EGFR. Use an antibody specific to a phosphorylated tyrosine residue on EGFR (e.g., pY1068) and an antibody for total EGFR.
-
Data Analysis: Quantify the band intensities for p-EGFR and total EGFR. Normalize the p-EGFR signal to the total EGFR signal to determine the extent of inhibition by this compound.
Visualizations
Caption: Workflow for assessing this compound inhibitory activity.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Understanding Off-Target Effects of EGFR Inhibitors
Important Notice: Initial searches for "EGFR-IN-146" did not yield sufficient public data on its in vitro off-target effects to generate a comprehensive technical support guide. The available information primarily identifies it as an EGFR inhibitor that may also activate the AMPK pathway, with potential applications in diabetes and obesity research.
To provide a valuable and illustrative resource for researchers in this field, this guide has been developed using data from a well-characterized EGFR inhibitor, Gefitinib (Iressa®) . The principles and methodologies discussed here are broadly applicable to the investigation of off-target effects for other kinase inhibitors.
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with EGFR inhibitors like Gefitinib, potentially due to off-target activities.
| Question | Possible Explanation and Solution |
| Q1: Why are we observing modulation of signaling pathways not directly downstream of EGFR (e.g., unexpected changes in MAPK10, PIM-1, or CHK1/2 activity)? | A: Gefitinib has been shown to interact with several kinases other than EGFR. In silico and in vitro studies have identified kinases such as MAPK10, PIM-1, CHK1, and CHK2 as potential off-targets.[1][2] These interactions can lead to the modulation of their respective signaling pathways, independent of EGFR inhibition. Troubleshooting Steps: 1. Validate the off-target effect by performing a dose-response experiment and observing if the effect on the non-EGFR pathway correlates with the concentration of the inhibitor. 2. Use a more selective EGFR inhibitor as a negative control, if available. 3. Confirm the engagement of the putative off-target kinase in your cellular system using techniques like cellular thermal shift assay (CETSA) or immunoprecipitation followed by mass spectrometry. |
| Q2: Our cells show unexpected phenotypic changes (e.g., alterations in cell cycle, apoptosis, or morphology) that cannot be solely attributed to EGFR inhibition. | A: Off-target effects of Gefitinib on kinases like RICK (RIPK2) and GAK have been reported, with IC50 values comparable to that for wild-type EGFR.[3] These kinases are involved in various cellular processes, including apoptosis and cytoskeletal organization. Inhibition of these kinases could lead to the observed phenotypic changes. Troubleshooting Steps: 1. Review the known functions of potential off-target kinases (see Table 1) and assess if they align with the observed phenotype. 2. Use siRNA to specifically knock down the suspected off-target kinase and see if it phenocopies the effect of the inhibitor. 3. Attempt to rescue the phenotype by overexpressing a drug-resistant mutant of the suspected off-target kinase. |
| Q3: We observe a discrepancy between the IC50 for EGFR inhibition and the concentration required to achieve a specific cellular outcome. | A: This could be due to several factors, including off-target effects contributing to the cellular phenotype at higher concentrations. Additionally, the potency of Gefitinib can be higher for mutant forms of EGFR often found in cancer cell lines compared to the wild-type receptor.[3] The cellular context, including the expression levels of on- and off-target kinases, will also influence the effective concentration. Troubleshooting Steps: 1. Determine the IC50 of your inhibitor for both EGFR and key suspected off-targets in your specific cell line. 2. Correlate the dose-response curves for target inhibition (e.g., p-EGFR levels) and the cellular phenotype. A significant rightward shift for the phenotypic curve might suggest the involvement of less sensitive off-targets. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Q1: What are the known primary off-target kinases of Gefitinib? | A: Proteomic and in silico studies have identified several off-target kinases for Gefitinib. Notable examples include RICK (RIPK2), GAK, MAPK10, PIM-1, ERBB4, CHK1, and CHK2.[1] The binding affinity to some of these off-targets can be comparable to or even stronger than that to wild-type EGFR. |
| Q2: How are the off-target effects of kinase inhibitors like Gefitinib experimentally determined? | A: A common method is a competition binding assay, such as KINOMEscan, which profiles the inhibitor against a large panel of kinases (e.g., over 400). This assay measures the ability of the compound to displace a ligand from the kinase, and the results are used to calculate dissociation constants (Kd). Another approach involves affinity chromatography using the inhibitor as bait, followed by mass spectrometry to identify the proteins from a cell lysate that bind to it. |
| Q3: Can off-target effects of Gefitinib have potential therapeutic benefits? | A: Yes, some research suggests that the off-target profile of Gefitinib might contribute to positive clinical outcomes. For instance, in silico studies have proposed that certain off-target interactions could play a role in reducing brain and bone metastasis. However, these hypotheses require further clinical validation. |
| Q4: What are the common side effects of Gefitinib, and could they be linked to off-target effects? | A: Common side effects of Gefitinib include nausea, vomiting, diarrhea, and skin reactions. While many of these are attributed to the on-target inhibition of EGFR in healthy tissues, it is plausible that inhibition of off-target kinases could contribute to or exacerbate these adverse events. |
Quantitative Data on Gefitinib Off-Targets
Table 1: Selected Off-Target Kinases of Gefitinib and Their In Vitro Inhibition
| Off-Target Kinase | Assay Type | IC50 / Kd (nM) | Reference |
| RICK (RIPK2) | In vitro kinase assay | ~50 | |
| GAK | In vitro kinase assay | ~90 | |
| EGFR (Wild-Type) | In vitro kinase assay | 33 |
Note: IC50 and Kd values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: KINOMEscan Profiling
Objective: To determine the kinase selectivity profile of an inhibitor by quantifying its binding to a large panel of kinases.
Methodology:
-
Assay Principle: The KINOMEscan assay is a competition-based binding assay. It involves a kinase-tagged phage, the test compound (e.g., Gefitinib), and an immobilized ligand that competes with the test compound for binding to the kinase.
-
Procedure: a. The inhibitor is serially diluted to cover a range of concentrations. b. Each concentration of the inhibitor is incubated with a specific kinase from a panel of over 440 kinases. c. An immobilized, broadly active kinase inhibitor is used as a competitor. d. The amount of kinase that binds to the immobilized ligand is measured. This is typically done by quantifying the associated phage DNA using quantitative PCR (qPCR). e. The results are reported as the percentage of the kinase that remains bound to the immobilized ligand at a given inhibitor concentration. These values are then used to calculate the dissociation constant (Kd).
Protocol 2: In Vitro Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of an inhibitor required to inhibit the activity of a specific kinase by 50%.
Methodology:
-
Materials: Purified recombinant kinase, appropriate substrate peptide, ATP, test inhibitor, and a method to detect substrate phosphorylation (e.g., radioactivity, fluorescence, or luminescence).
-
Procedure: a. Prepare a series of dilutions of the test inhibitor. b. In a multi-well plate, add the purified kinase, its substrate, and the inhibitor at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate for a specified time at an optimal temperature (e.g., 30°C). e. Stop the reaction and measure the amount of phosphorylated substrate. f. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. g. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis of Off-Target Pathway Modulation
Objective: To assess the effect of the inhibitor on the phosphorylation status of proteins in a suspected off-target signaling pathway within a cellular context.
Methodology:
-
Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere. b. Treat the cells with various concentrations of the inhibitor for a specified duration. Include a vehicle control (e.g., DMSO).
-
Protein Extraction: a. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors. b. Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: a. Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). b. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. c. Block the membrane to prevent non-specific antibody binding. d. Incubate the membrane with a primary antibody specific for the phosphorylated form of the off-target protein of interest. e. Incubate with a corresponding primary antibody for the total protein as a loading control. f. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. g. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. h. Quantify the band intensities to determine the change in phosphorylation relative to the total protein and the vehicle control.
Visualizations
Caption: On- and off-target actions of Gefitinib.
Caption: Workflow for identifying off-target effects.
Caption: Relationship between on- and off-target effects.
References
Technical Support Center: Optimizing EGFR-IN-146 Potency in Assays
Disclaimer: As "EGFR-IN-146" is not a publicly characterized compound, this guide provides troubleshooting advice and experimental protocols based on the established principles and data for well-studied, potent EGFR tyrosine kinase inhibitors (TKIs). The recommendations provided are intended to serve as a general framework for researchers to enhance the potency and reproducibility of their assays.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency (high IC50 value) for this compound in our cell-based assay. What are the potential causes?
A1: Several factors can contribute to lower than expected potency in cell-based assays. Consider the following:
-
Cell Line Characteristics: The genetic background of your cell line is critical. EGFR inhibitors exhibit varying potencies depending on the EGFR mutation status (e.g., wild-type vs. L858R, exon 19 deletion, or T790M resistance mutation). Ensure the cell line you are using is sensitive to the class of EGFR inhibitor you are testing.
-
Compound Solubility and Stability: Poor solubility of the inhibitor in your assay medium can lead to a lower effective concentration. Visually inspect for any precipitation. Additionally, the compound may be unstable under your experimental conditions (e.g., prolonged incubation, presence of certain media components).
-
Cell Culture Conditions: High cell seeding density can sometimes diminish the apparent potency of an inhibitor. Standardize your cell seeding to ensure they are in an exponential growth phase. Also, ensure your cell culture is free from contamination (e.g., mycoplasma).
-
Assay-Specific Parameters: The duration of inhibitor treatment and the specific endpoint being measured (e.g., cell viability, phosphorylation of a downstream target) can significantly impact the IC50 value.
Q2: How can we confirm that this compound is engaging its target within the cell?
A2: Target engagement can be confirmed by performing a Western blot to assess the phosphorylation status of EGFR and its downstream signaling proteins. Pre-treat your cells with varying concentrations of this compound, stimulate with EGF, and then probe for phosphorylated EGFR (p-EGFR), as well as downstream markers like phosphorylated AKT (p-AKT) and phosphorylated ERK (p-ERK). A potent inhibitor should lead to a dose-dependent decrease in the phosphorylation of these proteins.
Q3: Our results with this compound are not reproducible between experiments. What should we check?
A3: Lack of reproducibility is a common issue. Systematically review your workflow:
-
Inhibitor Preparation: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by storing it in small aliquots at -80°C.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to genetic drift and altered cellular responses.
-
Consistent Assay Conditions: Ensure all experimental parameters, including cell seeding density, incubation times, and reagent concentrations, are kept consistent between experiments.
-
Pipetting Accuracy: Inconsistent pipetting, especially in multi-well plates, can introduce significant variability.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High IC50 in Biochemical (Kinase) Assay | Degraded enzyme or inhibitor | Use a fresh aliquot of the enzyme and prepare fresh inhibitor dilutions. |
| Incorrect ATP concentration | The IC50 of ATP-competitive inhibitors is sensitive to the ATP concentration. Use an ATP concentration at or near the Km for the enzyme. | |
| Suboptimal buffer conditions (pH, salt) | Ensure the assay buffer composition is optimal for the EGFR kinase activity. | |
| High IC50 in Cell-Based Assay | Cell line is resistant to the inhibitor | Verify the EGFR mutation status of your cell line. Consider using a cell line known to be sensitive to EGFR TKIs as a positive control. |
| Inhibitor is not cell-permeable | While most small molecule inhibitors are designed to be cell-permeable, this can be a factor. If possible, compare with a known cell-permeable EGFR inhibitor. | |
| Compensatory signaling pathways | Cells may upregulate alternative signaling pathways to bypass EGFR inhibition.[1] | |
| Inconsistent Results | Variability in cell health or density | Standardize cell culture and seeding protocols. Regularly check for contamination. |
| Improper inhibitor handling | Aliquot stock solutions and avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.[2] | |
| Assay variability | Standardize all incubation times and reagent additions. Use positive and negative controls in every experiment. | |
| Unexpected Cytotoxicity | Off-target effects | Test the inhibitor in an EGFR-negative cell line to assess off-target toxicity. Consult kinase profiling data if available.[3] |
| High solvent concentration | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a non-toxic level. |
Experimental Protocols
In-Vitro EGFR Kinase Assay
Objective: To determine the direct inhibitory activity of this compound on the enzymatic activity of recombinant human EGFR kinase.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., a synthetic peptide like Poly(Glu, Tyr) 4:1)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Plate reader
Protocol:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 384-well plate, add the recombinant EGFR kinase, the kinase substrate, and the diluted this compound or vehicle control.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should ideally be at its Km value for EGFR.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
Cell-Based Proliferation Assay (MTS/MTT)
Objective: To determine the effect of this compound on the proliferation of an EGFR-dependent cancer cell line.
Materials:
-
EGFR-dependent cancer cell line (e.g., NCI-H1975, PC-9)
-
Complete growth medium
-
This compound
-
MTS or MTT reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Allow cells to attach overnight in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control.
-
Incubate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTS or MTT reagent to each well.
-
Incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Visualizations
Caption: EGFR Signaling Pathway and Inhibition by this compound.
Caption: Workflow for a Cell-Based Proliferation Assay.
References
Optimizing incubation time for EGFR-IN-146
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of EGFR-IN-146 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). It functions by targeting the EGFR signaling pathway.[1] By inhibiting EGFR, it can also lead to the activation of the AMPK pathway, which has been shown to improve insulin sensitivity and reduce blood sugar levels.[1]
Q2: What are the primary downstream signaling pathways affected by this compound?
A2: As an EGFR inhibitor, this compound is expected to primarily inhibit the activation of the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling pathways, which are crucial for cell proliferation, survival, and differentiation.
Q3: What is a recommended starting concentration and incubation time for this compound?
A3: The optimal concentration and incubation time are highly dependent on the cell line and the specific assay. For functional assays in C2C12 cells, a concentration of 10 μM has been shown to be effective in promoting glucose absorption.[1] For initial experiments, it is advisable to perform a dose-response study and a time-course experiment to determine the optimal conditions for your specific model system.
Q4: In which types of assays can this compound be used?
A4: this compound can be used in a variety of cell-based assays to assess its impact on EGFR signaling and cellular phenotypes. These include:
-
Phosphorylation Assays (e.g., Western Blot, ELISA): To directly measure the inhibition of EGFR phosphorylation and downstream signaling proteins like AKT and ERK.
-
Cell Viability and Proliferation Assays (e.g., MTT, CCK-8): To determine the effect of the inhibitor on cell growth and survival.
-
Functional Assays: Such as glucose uptake assays, to investigate the metabolic effects of EGFR inhibition.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Incubation time is too short. | For phosphorylation assays, ensure a pre-incubation time of at least 30 minutes to 2 hours before cell stimulation. For cell viability assays, extend the incubation period to 24, 48, or 72 hours. |
| Inhibitor concentration is too low. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 100 µM) to determine the IC50 value for your specific cell line. | |
| Cell line is resistant to the inhibitor. | Verify the EGFR mutation status of your cell line. Some mutations can confer resistance to EGFR inhibitors. Consider using a cell line known to be sensitive to EGFR inhibition (e.g., A431, PC-9). | |
| Suboptimal cell density. | Ensure cells are in the logarithmic growth phase during the experiment. Optimize cell seeding density for your specific cell line and assay. | |
| High background in Western Blot for phospho-EGFR | Basal EGFR phosphorylation is high. | Serum-starve the cells for 12-24 hours before inhibitor treatment and stimulation to reduce baseline EGFR activation.[2] |
| Insufficient washing. | Increase the number and duration of washes after antibody incubations. | |
| Inconsistent results between experiments | Reagent variability. | Prepare fresh dilutions of this compound from a stock solution for each experiment. Ensure all other reagents are within their expiration dates and stored correctly. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. |
Data Presentation
As specific IC50 values for this compound are not widely published, the following tables provide an example of an effective concentration and a comparative overview of IC50 values for other common EGFR inhibitors.
Table 1: Reported Effective Concentration of this compound
| Compound | Cell Line | Assay | Effective Concentration | Reference |
| This compound | C2C12 | Glucose Absorption | 10 μM |
Table 2: Example IC50 Values for Other EGFR Tyrosine Kinase Inhibitors
| Inhibitor | Cell Line | EGFR Mutation Status | IC50 (nM) |
| Gefitinib | PC-9 | Exon 19 deletion | 10 - 50 |
| Erlotinib | HCC827 | Exon 19 deletion | 5 - 20 |
| Afatinib | H1975 | L858R, T790M | > 5000 |
| Osimertinib | H1975 | L858R, T790M | 10 - 20 |
Note: These values are approximate and can vary between different studies and experimental conditions. They are provided for illustrative purposes.
Experimental Protocols
Protocol 1: Determination of EGFR Phosphorylation by Western Blot
This protocol describes how to assess the inhibitory effect of this compound on EGF-induced EGFR phosphorylation in a suitable cell line (e.g., A431).
-
Cell Seeding: Plate A431 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once confluent, wash the cells with sterile PBS and replace the growth medium with a serum-free medium. Incubate for 16-24 hours to reduce basal EGFR phosphorylation.
-
Inhibitor Treatment: Prepare dilutions of this compound in serum-free medium from a DMSO stock. A starting concentration range of 0.1 µM to 10 µM is recommended. Add the diluted inhibitor to the cells and incubate for a pre-determined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
EGF Stimulation: To induce EGFR phosphorylation, stimulate the cells with EGF (e.g., 100 ng/mL) for 5-15 minutes.
-
Cell Lysis: Immediately after stimulation, place the plates on ice and wash the cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against phospho-EGFR (e.g., p-EGFR Tyr1068) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Visualizations
Signaling Pathway Diagrams
Caption: EGFR signaling pathways inhibited by this compound.
Experimental Workflow Diagram
Caption: Workflow for assessing EGFR phosphorylation inhibition.
Logical Relationship Diagram
Caption: Troubleshooting logic for optimizing this compound experiments.
References
EGFR-IN-146 cytotoxicity in non-target cells
Welcome to the technical support center for EGFR-IN-146. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this epidermal growth factor receptor (EGFR) inhibitor. Below you will find frequently asked questions and troubleshooting guides to address potential issues, particularly concerning cytotoxicity in non-target cells.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for EGFR inhibitors?
A1: Epidermal growth factor receptor (EGFR) is a transmembrane receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and autophosphorylates its intracellular tyrosine kinase domain.[1][3] This activation triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK MAPK and PI3K-AKT-mTOR pathways, which are pivotal for cell cycle progression and survival.[1] EGFR inhibitors, like this compound, are designed to block this signaling, often by competing with ATP at the kinase domain, thereby preventing autophosphorylation and subsequent pathway activation.
Q2: We are observing significant cytotoxicity in our non-target cell lines when using this compound. What could be the cause?
A2: Cytotoxicity in non-target cells can arise from several factors:
-
Off-target kinase inhibition: The inhibitor may be affecting other kinases with similar ATP-binding pockets, leading to unintended biological effects.
-
Kinase-independent effects: The compound might be interacting with other cellular components or processes, independent of its EGFR inhibitory activity.
-
Expression of EGFR in "non-target" cells: The cell lines you are using as non-target controls may express sufficient levels of EGFR to be sensitive to the inhibitor. It is crucial to verify the EGFR expression levels in all cell lines used in your experiments.
-
Metabolite toxicity: A metabolite of this compound, formed by cellular metabolism, could be the cytotoxic agent.
Q3: How can we determine if the observed cytotoxicity is due to on-target or off-target effects?
A3: To dissect the nature of the cytotoxicity, a multi-pronged approach is recommended:
-
Kinome profiling: Perform a comprehensive kinase selectivity screen to identify other potential kinase targets of this compound.
-
Rescue experiments: In your non-target cells, try to rescue the cytotoxic phenotype by overexpressing a downstream effector that is independent of the suspected off-target.
-
Correlate with EGFR expression: Analyze a panel of cell lines with varying EGFR expression levels. If cytotoxicity correlates with EGFR expression, it is more likely an on-target effect.
-
Use of control compounds: Compare the effects of this compound with other known EGFR inhibitors that have different chemical scaffolds and off-target profiles.
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in control cell lines.
-
Possible Cause 1: EGFR expression in control cells.
-
Troubleshooting Step: Confirm the EGFR expression status of your control cell lines via Western blot or flow cytometry. Select a control cell line with confirmed low or no EGFR expression.
-
-
Possible Cause 2: Off-target effects.
-
Troubleshooting Step: Perform a dose-response curve with this compound and compare the IC50 values between your target and non-target cells. A small therapeutic window may suggest off-target activity. Consider performing a kinase selectivity profiling assay to identify potential off-target kinases.
-
-
Possible Cause 3: Non-specific cytotoxicity.
-
Troubleshooting Step: Evaluate the chemical properties of this compound. Poor solubility can lead to compound precipitation and non-specific effects. Ensure the compound is fully dissolved in the vehicle and that the final vehicle concentration is not toxic to the cells.
-
Issue 2: Inconsistent results between experimental replicates.
-
Possible Cause 1: Cell culture variability.
-
Troubleshooting Step: Ensure consistent cell passage number, confluency, and growth conditions across all experiments. Mycoplasma contamination can also affect cellular responses and should be routinely checked.
-
-
Possible Cause 2: Compound instability.
-
Troubleshooting Step: Verify the stability of this compound in your cell culture medium over the time course of the experiment. Degradation of the compound could lead to variable results.
-
-
Possible Cause 3: Pipetting errors.
-
Troubleshooting Step: Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent compound concentrations across wells and plates.
-
Quantitative Data Summary
The following tables provide examples of how to structure and present quantitative data from key experiments to investigate off-target cytotoxicity.
Table 1: Cytotoxicity Profile of this compound in Various Cell Lines
| Cell Line | EGFR Expression | IC50 (µM) of this compound |
| A549 (Lung Cancer) | High | 0.1 |
| MCF-7 (Breast Cancer) | Moderate | 1.5 |
| HEK293 (Normal Kidney) | Low | > 10 |
| HFF (Normal Fibroblast) | Low | > 10 |
Table 2: Kinase Selectivity Profile of this compound (Example Data)
| Kinase | % Inhibition at 1 µM | IC50 (µM) |
| EGFR | 95% | 0.05 |
| VEGFR2 | 60% | 2.5 |
| SRC | 45% | 5.0 |
| ABL1 | 10% | > 10 |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cell proliferation.
-
Materials: 96-well plates, cell lines of interest, complete culture medium, this compound, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle-only control.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
2. Western Blot for EGFR Pathway Activation
This protocol is used to confirm the on-target activity of this compound by assessing the phosphorylation status of EGFR and its downstream effectors.
-
Materials: Cell lysates, SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, primary antibodies (anti-pEGFR, anti-EGFR, anti-pAKT, anti-AKT, anti-pERK, anti-ERK, anti-GAPDH), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Visualizations
Caption: EGFR Signaling Pathway and the inhibitory action of this compound.
Caption: Workflow for Investigating Off-Target Cytotoxicity.
References
Technical Support Center: Overcoming In Vitro Resistance to Allosteric EGFR Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals encountering resistance to allosteric EGFR inhibitors, using EAI045 as a representative compound for EGFR-IN-146, in their in vitro experiments. Here you will find troubleshooting guides and frequently asked questions to address specific issues, detailed experimental protocols, and data to support your research.
Frequently Asked Questions (FAQs)
Q1: We are observing resistance to our third-generation EGFR TKI. What is the most likely mechanism?
A1: The most common mechanism of acquired resistance to third-generation EGFR tyrosine kinase inhibitors (TKIs) like osimertinib is the acquisition of a tertiary mutation in the EGFR gene, most notably the C797S mutation.[1][2] This mutation occurs at the covalent binding site of irreversible TKIs, thereby preventing the drug from effectively inhibiting the receptor.
Q2: What is this compound and how does it work?
A2: While "this compound" is not a standard nomenclature in published literature, it likely refers to a compound with a mechanism similar to EAI045, a fourth-generation allosteric EGFR inhibitor.[3] Unlike ATP-competitive TKIs, allosteric inhibitors bind to a site on the EGFR kinase domain that is distinct from the ATP-binding pocket. This allows them to inhibit EGFR activity even in the presence of mutations at the ATP-binding site, such as C797S.
Q3: Our allosteric inhibitor (e.g., EAI045) alone is not effectively inhibiting the proliferation of our resistant cell line. Why is this?
A3: Allosteric inhibitors like EAI045 may show reduced efficacy as single agents in cellular assays due to the dimeric nature of the EGFR. In the active dimeric state, the allosteric binding pocket may not be equally accessible on both receptor subunits. To overcome this, a combination therapy approach is often necessary.
Q4: What is the recommended combination strategy to enhance the efficacy of an allosteric EGFR inhibitor in vitro?
A4: The most effective strategy is to combine the allosteric inhibitor with an EGFR-targeting monoclonal antibody, such as cetuximab. Cetuximab prevents the dimerization of EGFR, which renders the allosteric binding site on the kinase uniformly accessible to the inhibitor, leading to a synergistic effect.
Q5: Which cell lines are appropriate for studying C797S-mediated resistance?
A5: The NCI-H1975 human lung adenocarcinoma cell line, which endogenously harbors the L858R and T790M mutations, is a common parental line for generating the C797S mutation. You can either purchase commercially available NCI-H1975 cell lines with a stable C797S mutation or generate them in-house using CRISPR/Cas9 technology. Ba/F3 pro-B cells engineered to express various EGFR mutations are also a valuable tool.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values in cell viability assays.
| Possible Cause | Solution |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating and ensure a homogenous single-cell suspension. |
| Reagent Variability | Prepare fresh dilutions of the allosteric inhibitor and cetuximab for each experiment from a validated stock. Ensure the cell viability reagent (e.g., MTT, MTS) is within its expiration date and stored correctly. |
| Cell Passage Number | Use cells within a defined and consistent passage number range to avoid phenotypic drift. It is advisable to thaw a new vial of low-passage cells periodically. |
| Confluency at Treatment | Start the treatment when cells are in the exponential growth phase (e.g., 50-70% confluency), as high confluency can alter cellular responses to treatment. |
Problem 2: No significant inhibition of EGFR phosphorylation in Western blot.
| Possible Cause | Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the allosteric inhibitor and cetuximab. |
| Incorrect Antibody or Dilution | Use a validated antibody specific for phosphorylated EGFR (e.g., p-EGFR Y1068) at the recommended dilution. Always include a positive control (e.g., EGF-stimulated cells) and a total EGFR control. |
| Sample Preparation Issues | Ensure that cell lysates are prepared in a buffer containing phosphatase inhibitors to preserve the phosphorylation status of proteins. Keep samples on ice throughout the preparation process. |
| Ineffective Combination Treatment | Confirm that cetuximab is effectively blocking EGFR dimerization. This can be assessed by observing a decrease in ligand-induced EGFR phosphorylation. |
Problem 3: Difficulty in generating a stable C797S-mutant resistant cell line.
| Possible Cause | Solution |
| Inappropriate Drug Concentration | Start with a low concentration of the third-generation TKI (e.g., the IC20) and gradually increase the concentration in a stepwise manner over several weeks to months. |
| Cell Line Viability | Monitor cell health closely during the selection process. If there is excessive cell death, reduce the drug concentration or provide a drug-free recovery period. |
| Heterogeneous Population | After establishing a resistant population, perform single-cell cloning to isolate a homogenous population with the desired resistance mechanism. |
| Lack of Resistance Development | Not all cell lines will readily develop the C797S mutation. Consider using a different parental cell line or a more direct approach like CRISPR/Cas9 gene editing to introduce the mutation. |
Quantitative Data Summary
The following tables summarize the in vitro efficacy of the allosteric inhibitor EAI045, alone and in combination with cetuximab, against various EGFR mutant cell lines.
Table 1: IC50 Values of EAI045 in Biochemical Assays
| EGFR Mutant | IC50 (nM) |
| L858R/T790M | 3 |
| L858R | 19 |
| T790M | 190 |
| Wild-Type | 1900 |
Data is illustrative and compiled from published research. Actual values may vary based on experimental conditions.
Table 2: Anti-proliferative Activity of EAI045 with and without Cetuximab in Ba/F3 Cells
| Ba/F3 Cell Line Expressing | Treatment | IC50 (nM) |
| L858R/T790M | EAI045 | >10,000 |
| L858R/T790M | EAI045 + Cetuximab (10 µg/mL) | ~10 |
| L858R/T790M/C797S | EAI045 + Cetuximab (10 µg/mL) | Potent Inhibition |
| Exon19del/T790M | EAI045 + Cetuximab (10 µg/mL) | No Inhibition |
Data is illustrative and compiled from published research. Actual values may vary based on experimental conditions.
Key Experimental Protocols
Cell Viability Assay (MTS Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of the allosteric inhibitor (e.g., EAI045) with and without a fixed concentration of cetuximab (e.g., 10 µg/mL). Add the drug dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Measurement: Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle-treated control, and plot a dose-response curve to determine the IC50 value.
Western Blot for EGFR Phosphorylation
-
Cell Treatment and Lysis: Plate cells and treat with the allosteric inhibitor and/or cetuximab for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-EGFR (e.g., Y1068, 1:1000 dilution), total EGFR (1:1000 dilution), p-AKT (S473, 1:1000 dilution), p-ERK1/2 (T202/Y204, 1:1000 dilution), and a loading control (e.g., GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Generation of a Drug-Resistant Cell Line (Stepwise Exposure)
-
Determine Initial IC50: First, determine the IC50 of the third-generation TKI (e.g., osimertinib) in the parental cell line (e.g., NCI-H1975).
-
Initial Exposure: Culture the parental cells in the presence of the TKI at a concentration equal to the IC20.
-
Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the drug concentration. This process can take several months.
-
Maintenance: Maintain the resistant cells in a medium containing the TKI at the final selective concentration.
-
Validation: Characterize the resistant cell line by determining the new IC50 and sequencing the EGFR gene to confirm the presence of the C797S mutation.
Visualizations
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for testing inhibitor efficacy.
Caption: Troubleshooting decision tree for unexpected results.
References
EGFR-IN-146 protocol refinement for better data
Welcome to the technical support center for EGFR-IN-146. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to help researchers and scientists optimize their experiments for better, more reliable data.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the Epidermal Growth Factor Receptor (EGFR). Uniquely, it also activates the AMP-activated protein kinase (AMPK) pathway. This dual mechanism allows it to inhibit EGFR-mediated signaling, which is often implicated in cell proliferation and survival, while simultaneously activating AMPK, a key regulator of cellular energy homeostasis. This can lead to improved insulin sensitivity and reduced blood sugar levels.[1]
Q2: What is a recommended starting concentration for this compound in cell-based assays?
A2: A concentration of 10 μM has been shown to be effective in promoting glucose absorption in a C2C12 cell model.[1] However, the optimal concentration can vary depending on the cell line and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay.
Q3: In which solvents is this compound soluble?
A3: For detailed information on solubility, please refer to the product data sheet provided by the supplier. As a general guideline for similar small molecule inhibitors, Dimethyl sulfoxide (DMSO) is commonly used to prepare stock solutions.
Q4: How should I store this compound?
A4: For specific storage instructions, please consult the manufacturer's product data sheet. Generally, stock solutions of small molecule inhibitors in DMSO are stored at -20°C or -80°C to maintain stability.
Quantitative Data Summary
| Parameter | Value | Cell Line/Assay Condition | Source |
| Effective Concentration | 10 μM | C2C12 cell model for glucose absorption | [1] |
Experimental Protocols
Cell-Based Proliferation Assay (e.g., MTT Assay)
This protocol provides a general framework for assessing the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., A549, HCT116)
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
On the day of treatment, prepare serial dilutions of this compound in complete cell culture medium. A suggested starting range could be from 0.1 µM to 50 µM, including the known effective concentration of 10 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest concentration of this compound).
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation:
-
Incubate the plate for 24, 48, or 72 hours, depending on the cell doubling time and experimental goals.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on a plate shaker for 5-10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Western Blot Analysis for EGFR and AMPK Pathway Activation
This protocol allows for the assessment of EGFR pathway inhibition and AMPK pathway activation by this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
EGF (Epidermal Growth Factor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-total EGFR, anti-p-AMPK, anti-total AMPK, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration (e.g., 10 µM) or vehicle (DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
For assessing EGFR inhibition, you may need to stimulate the cells with EGF (e.g., 100 ng/mL for 15 minutes) before lysis.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer to each well, scrape the cells, and collect the lysate.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and Laemmli buffer.
-
Boil the samples for 5 minutes at 95°C.
-
Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the levels of phosphorylated and total EGFR and AMPK.
-
Visualizations
Caption: this compound dual mechanism of action.
Caption: General experimental workflow for this compound.
Troubleshooting Guide
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Interpreting Unexpected Data from EGFR Inhibitor Studies
Welcome to the technical support center for researchers utilizing third-generation EGFR inhibitors, exemplified by Osimertinib. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help interpret unexpected experimental data.
Frequently Asked Questions (FAQs)
Q1: We observe incomplete inhibition of EGFR phosphorylation (p-EGFR) in our Western blots, even at high concentrations of the inhibitor. What could be the cause?
A1: This could be due to several factors:
-
High Protein Concentration: Overly concentrated cell lysates can lead to incomplete inhibition. Ensure you are using an appropriate amount of total protein for your Western blot.
-
Drug Resistance: The cells may have acquired resistance to the inhibitor. A common on-target resistance mechanism is the C797S mutation in the EGFR kinase domain, which prevents the covalent binding of irreversible inhibitors like Osimertinib.[1][2] Off-target resistance can occur through the activation of bypass signaling pathways.[2][3]
-
Experimental Error: Ensure proper antibody dilution and incubation times. Verify the activity of your inhibitor stock.
Q2: Our cell viability assays show a plateau in cell death at higher inhibitor concentrations, rather than a complete kill-off. Why is this?
A2: This phenomenon, often referred to as a "persistent fraction," can be attributed to:
-
Cellular Heterogeneity: The cell population may contain a sub-population of resistant cells that are not susceptible to the inhibitor.
-
Activation of Survival Pathways: The inhibitor may be inducing pro-survival signaling pathways that counteract its cytotoxic effects.
-
EGFR-Independent Growth: The cells may have developed mechanisms to proliferate independently of EGFR signaling.
Q3: We are observing unexpected off-target effects in our experiments. What are some known off-targets of third-generation EGFR inhibitors?
A3: While designed to be highly selective, some off-target activities have been reported. For instance, computational studies predict that Osimertinib may interact with other kinases such as Janus kinase 3 (JAK3), mitogen-activated protein kinases (MAPKs), and proto-oncogene tyrosine-protein kinase Src.[4] Additionally, some studies suggest an EGFR-independent effect on EphB4.
Q4: After an initial response, our xenograft tumors have started to regrow despite continuous treatment. What is the likely mechanism?
A4: This is a classic example of acquired resistance. The primary tumor may have been composed of a mixed population of sensitive and resistant cells, and the inhibitor has selected for the growth of the resistant population. Alternatively, resistant mutations may have arisen spontaneously during treatment. Common resistance mechanisms in this context include the EGFR C797S mutation and amplification of MET or HER2.
Troubleshooting Guides
Problem 1: Inconsistent IC50 Values for Osimertinib
| Potential Cause | Troubleshooting Steps |
| Cell Line Integrity | Verify the identity of your cell line via short tandem repeat (STR) profiling. Ensure cells are free from mycoplasma contamination. |
| Assay Conditions | Standardize cell seeding density and incubation times. Ensure consistent solvent (e.g., DMSO) concentrations across all wells. |
| Reagent Quality | Use a fresh, validated stock of Osimertinib. Confirm the viability of your cells and the proper functioning of your viability assay reagents (e.g., MTT, CellTiter-Glo). |
| Data Analysis | Utilize a consistent and appropriate curve-fitting model to calculate IC50 values. Ensure proper normalization to controls. |
Problem 2: Unexpected Upregulation of a Downstream Signaling Molecule
| Potential Cause | Troubleshooting Steps |
| Feedback Loops | Inhibition of a primary pathway can sometimes lead to the compensatory activation of other pathways. For example, blocking the EGFR-MAPK pathway might lead to feedback activation of the PI3K/AKT pathway in some contexts. |
| Off-Target Effects | The inhibitor might be unintentionally activating another kinase that signals through the observed downstream molecule. |
| Cross-Reactivity of Antibodies | Ensure the specificity of the antibody used for detecting the upregulated protein. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values of Osimertinib in Various NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion | 23 | |
| H1975 | L858R/T790M | 4.6 | |
| LoVo | WT EGFR | 493.8 | |
| LoVo | Exon 19 deletion EGFR | 12.92 | |
| LoVo | L858R/T790M EGFR | 11.44 | |
| NCI-H1975 | L858R/T790M | Not specified | |
| NCI-H1975/OSIR (Osimertinib Resistant) | L858R/T790M | Significantly higher than parental |
Table 2: Common Adverse Events Associated with Osimertinib (Clinical Data)
| Adverse Event | Frequency (All Grades) | Frequency (Grade 3 or higher) | Reference |
| Diarrhea | 60% | 4.9% | |
| Rash or Acne | 59% | 2.4% | |
| Nail Effects (Paronychia) | 39% | Not specified | |
| Dry Skin | 38% | Not specified | |
| Stomatitis | 29% | Not specified | |
| Thromboembolic Events | Not specified | 7.3% | |
| Cardiac Adverse Events | 4.9% (severe) | 4.9% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed non-small cell lung cancer (NSCLC) cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight at 37°C in a CO2 incubator.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of Osimertinib or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells with the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot Analysis of p-EGFR
-
Cell Culture and Treatment:
-
Plate cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours to reduce basal EGFR phosphorylation.
-
Pre-treat cells with desired concentrations of Osimertinib or vehicle control for 1-4 hours.
-
Stimulate cells with EGF (e.g., 100 ng/mL) for 5-15 minutes to induce EGFR phosphorylation.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour.
-
Incubate with a primary antibody against p-EGFR (e.g., Tyr1068) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Detect bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe for total EGFR and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Visualizations
Caption: EGFR signaling pathway and the inhibitory action of Osimertinib.
Caption: General experimental workflow for evaluating EGFR inhibitors.
Caption: Mechanisms of acquired resistance to Osimertinib.
References
- 1. Mechanisms of resistance to osimertinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Systematic analysis of the potential off-target activities of osimertinib by computational target fishing - PubMed [pubmed.ncbi.nlm.nih.gov]
EGFR-IN-146 stability issues during long-term experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the stability of EGFR-IN-146 for long-term experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns when using this compound in long-term experiments?
A1: The primary stability concerns for this compound, a small molecule inhibitor, in long-term cell culture experiments (typically >24 hours) are chemical degradation in aqueous media, potential metabolism by cells, and physical precipitation out of solution. These factors can lead to a decrease in the effective concentration of the inhibitor over time, resulting in diminished or inconsistent biological activity.
Q2: How should I properly store and handle this compound to maximize its stability?
A2: Proper storage and handling are critical for maintaining the integrity of this compound.
Storage Recommendations:
| Form | Storage Temperature | Shelf Life | Notes |
| Solid Powder | -20°C or -80°C | At least 1 year | Protect from light and moisture. |
| DMSO Stock Solution (e.g., 10 mM) | -80°C | At least 6 months | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Before use, warm the vial to room temperature before opening to prevent condensation. |
Handling Recommendations:
-
Always use anhydrous, high-purity DMSO to prepare stock solutions.
-
Prepare working dilutions in your cell culture medium immediately before use.
-
Minimize the exposure of stock solutions and working dilutions to light.
Q3: I'm observing a decrease in the inhibitory effect of this compound over several days in my cell culture. What could be the cause?
A3: A diminishing inhibitory effect is a common sign of compound instability in the experimental setup. Potential causes include:
-
Chemical Degradation: this compound may be susceptible to hydrolysis or oxidation in the aqueous, warm, and CO₂-controlled environment of a cell culture incubator.
-
Metabolism: The cell line you are using may metabolize this compound into less active or inactive forms.
-
Adsorption: The compound may adsorb to the plastic surfaces of your culture vessels, reducing its bioavailable concentration.
-
Precipitation: The inhibitor's concentration in the final culture medium may exceed its solubility limit, leading to precipitation over time.
Q4: How can I determine the stability of this compound in my specific experimental conditions?
A4: The most reliable method to determine the stability of this compound under your specific experimental conditions is to perform a stability study using High-Performance Liquid Chromatography (HPLC). This allows for the quantification of the intact inhibitor over time. A detailed protocol is provided in the "Experimental Protocols" section below.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues related to the stability of this compound.
Problem: Inconsistent or reduced inhibitory activity in long-term experiments.
Caption: Troubleshooting workflow for this compound stability issues.
Quantitative Data Summary
While specific, publicly available stability data for this compound is limited, the following table provides representative stability data for a structurally similar pyrimidine-based EGFR inhibitor in a common cell culture medium at 37°C. It is strongly recommended that users perform their own stability assessment for this compound under their specific experimental conditions.
Table 1: Representative Stability of a Pyrimidine-Based EGFR Inhibitor in RPMI-1640 + 10% FBS at 37°C
| Time (hours) | Percent of Intact Inhibitor Remaining (Mean ± SD) |
| 0 | 100 ± 0 |
| 8 | 92 ± 3.1 |
| 24 | 75 ± 4.5 |
| 48 | 58 ± 5.2 |
| 72 | 41 ± 6.8 |
Data is hypothetical and for illustrative purposes. Actual stability will vary.
Experimental Protocols
Protocol 1: HPLC-Based Stability Assessment of this compound in Cell Culture Medium
Objective: To quantify the degradation of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with serum and supplements
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase modification)
-
Microcentrifuge tubes
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Spike the cell culture medium with the this compound stock solution to achieve the final desired concentration (e.g., 1 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
-
Incubation:
-
Aliquot the this compound-containing medium into sterile microcentrifuge tubes.
-
Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove an aliquot from the incubator.
-
Immediately stop potential degradation by snap-freezing the sample in liquid nitrogen or placing it on dry ice.
-
Store the samples at -80°C until analysis.
-
-
Sample Preparation for HPLC:
-
Thaw the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any precipitated proteins or debris.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC Analysis:
-
Mobile Phase: A common starting point is a gradient of acetonitrile and water (both may contain 0.1% formic acid).
-
Example Gradient: 10% to 90% acetonitrile over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of this compound using a UV-Vis spectrophotometer (if not known).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of freshly prepared this compound.
-
Integrate the peak area of the intact this compound at each time point.
-
Calculate the concentration of this compound remaining at each time point using the standard curve.
-
Plot the percentage of intact inhibitor remaining versus time to determine its stability profile and half-life under your experimental conditions.
-
Caption: Experimental workflow for HPLC-based stability assessment.
Signaling Pathway Visualization
Understanding the target pathway is crucial for interpreting experimental results. This compound inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor, thereby blocking downstream signaling cascades that promote cell proliferation and survival.
Caption: EGFR signaling pathway and the point of inhibition by this compound.
Validation & Comparative
Next-Generation EGFR Inhibition: A Comparative Analysis of Investigational Fourth-Generation TKIs in NSCLC Models
A detailed guide for researchers and drug development professionals on the preclinical validation of emerging fourth-generation EGFR inhibitors, with a comparative analysis against the established third-generation inhibitor, osimertinib.
The landscape of non-small cell lung cancer (NSCLC) treatment has been significantly reshaped by the development of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). However, the emergence of resistance mutations, particularly after treatment with third-generation inhibitors like osimertinib, presents a continuous challenge. This guide provides a comparative overview of the preclinical validation of two investigational fourth-generation EGFR inhibitors, BI-4732 and BLU-945, which are designed to overcome these resistance mechanisms. The data presented here is compiled from publicly available preclinical studies and offers a framework for evaluating the potential of these next-generation therapies.
Data Presentation: In Vitro Potency and In Vivo Efficacy
The following tables summarize the quantitative data on the in vitro potency and in vivo efficacy of BI-4732, BLU-945, and the comparator, osimertinib, in various NSCLC models.
Table 1: In Vitro Inhibitory Activity (IC50, nM) in EGFR-Mutant Cell Lines
| Cell Line | EGFR Mutation Status | BI-4732 (IC50, nM) | BLU-945 (IC50, nM) | Osimertinib (IC50, nM) |
| Ba/F3 | del19 | Potent (low nM) | - | - |
| Ba/F3 | L858R | Potent (low nM) | - | - |
| Ba/F3 | del19/T790M/C797S | Potent (low nM) | 15[1] | >1000[1] |
| Ba/F3 | L858R/T790M/C797S | 1[2] | 6[1] | >1000[1] |
| PC-9 | del19 | - | - | - |
| NCI-H1975 | L858R/T790M | - | 1.1 | - |
| Ba/F3 | ex19del/C797S | - | 108.8 | 8294.4 |
| Ba/F3 | L858R/C797S | - | 28.9 | 7012.0 |
Note: "-" indicates data not available in the reviewed sources. IC50 values can vary based on experimental conditions.
Table 2: In Vivo Efficacy in NSCLC Xenograft Models
| Inhibitor | NSCLC Model (Mutation) | Dosing Regimen | Tumor Growth Inhibition (TGI) / Outcome |
| BI-4732 | Patient-Derived Xenograft (EGFR C797S) | 2.5, 5, 10, 25 mg/kg | 143.1%, 154.0%, 174.1%, 183.2% TGI respectively |
| BLU-945 | Osimertinib-resistant PDX models | Monotherapy and in combination with osimertinib | Demonstrated tumor shrinkage |
| Osimertinib | PC9 Xenograft (del19) | Daily dosing | Induced significant, dose-dependent tumor regression |
| Osimertinib | H2073 Xenograft (Exon20Ins) | 25 mg/kg once daily | Induced tumor growth inhibition |
Note: TGI > 100% indicates tumor regression. Direct comparison of in vivo efficacy is challenging due to variations in experimental models and dosing schedules.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. The following are generalized protocols for key experiments cited in the validation of EGFR inhibitors.
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the cytotoxic effects of the EGFR inhibitors on cancer cell lines.
-
Cell Seeding: NSCLC cells are seeded in 96-well plates at a density of 3,000-8,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The EGFR inhibitors (BI-4732, BLU-945, osimertinib) are serially diluted to the desired concentrations in culture medium. The medium from the cell plates is replaced with the medium containing the inhibitors.
-
Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO₂ incubator.
-
Viability Measurement: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well. After a 1-4 hour incubation, the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are normalized to the vehicle-treated control wells to determine the percentage of cell viability. The half-maximal inhibitory concentration (IC50) is calculated by plotting the inhibitor concentration versus cell viability.
Western Blot Analysis for EGFR Signaling
This technique is used to assess the effect of the inhibitors on the phosphorylation status of EGFR and its downstream signaling proteins.
-
Cell Treatment and Lysis: NSCLC cells are treated with the EGFR inhibitors for a specified time. For robust signal, cells can be stimulated with EGF (e.g., 50 ng/mL) for 15-30 minutes before harvesting. The cells are then washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated EGFR (e.g., p-EGFR Tyr1068), total EGFR, phosphorylated downstream targets (e.g., p-AKT, p-ERK), total downstream targets, and a loading control (e.g., GAPDH or β-actin).
-
Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) system. Densitometry is used to quantify the band intensities.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the EGFR inhibitors in a living organism.
-
Cell Implantation: Human NSCLC cells are implanted subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. The EGFR inhibitors or a vehicle control are administered orally at specified doses and schedules.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. The body weight of the mice is also monitored.
-
Efficacy Evaluation: The anti-tumor efficacy is determined by comparing the tumor growth in the treated groups to the control group. Tumor growth inhibition (TGI) is calculated at the end of the study.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts in EGFR inhibitor validation.
References
A Comparative Analysis of EGFR-IN-146 and First-Generation EGFR Inhibitors
In the landscape of targeted cancer therapy, inhibitors of the Epidermal Growth Factor Receptor (EGFR) have been pivotal, particularly in the treatment of non-small cell lung cancer (NSCLC). First-generation inhibitors like gefitinib and erlotinib paved the way for personalized medicine by targeting specific EGFR mutations. This guide provides a comparative overview of a novel compound, EGFR-IN-146, and these established first-generation EGFR inhibitors, with a focus on available experimental data, mechanisms of action, and relevant experimental protocols.
Introduction to EGFR Inhibition
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation.[1] Dysregulation of this pathway, often through mutations in the EGFR gene, is a key driver in several cancers.[1] First-generation EGFR tyrosine kinase inhibitors (TKIs) are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR, effectively blocking downstream signaling.[2] These drugs have shown significant efficacy in patients with activating EGFR mutations, such as exon 19 deletions and the L858R point mutation.[3][4] However, the emergence of resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term effectiveness.
This compound is presented as an EGFR inhibitor with a distinct proposed mechanism of action that extends beyond simple EGFR blockade, suggesting a potential for broader metabolic effects.
Comparative Data
Quantitative data is essential for the direct comparison of inhibitor efficacy and selectivity. The following tables summarize the available information for this compound and first-generation EGFR inhibitors.
Biochemical Potency and Selectivity
This table outlines the half-maximal inhibitory concentration (IC50) of the inhibitors against various forms of the EGFR kinase and a selection of other kinases to indicate selectivity.
| Kinase Target | This compound IC50 (nM) | Gefitinib IC50 (nM) | Erlotinib IC50 (nM) |
| EGFR (Wild-Type) | Data not available | 2-37 | 2-5 |
| EGFR (L858R) | Data not available | 2.5-24 | 5-50 |
| EGFR (Exon 19 del) | Data not available | 5.3-23 | 1-50 |
| EGFR (T790M) | Data not available | >1000 | >1000 |
| Other Kinases | Data not available | Varies | Varies |
Note: IC50 values for gefitinib and erlotinib are compiled from various sources and can vary based on assay conditions.
Cellular Activity
This table presents the half-maximal effective concentration (EC50) or growth inhibition (GI50) of the inhibitors in cancer cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Status | This compound GI50 (µM) | Gefitinib GI50 (µM) | Erlotinib GI50 (µM) |
| PC-9 | Exon 19 deletion | Data not available | 0.015-0.05 | 0.006-0.1 |
| HCC827 | Exon 19 deletion | Data not available | 0.005-0.03 | 0.008-0.05 |
| H1975 | L858R, T790M | Data not available | >10 | >10 |
| A549 | Wild-Type | Data not available | >10 | >10 |
Note: GI50 values are approximate and can differ based on the specific assay and cell culture conditions.
Mechanism of Action
First-Generation EGFR Inhibitors (Gefitinib, Erlotinib): These are reversible, ATP-competitive inhibitors that target the tyrosine kinase domain of EGFR. They show a higher affinity for the active conformation of EGFR, which is more prevalent in the presence of activating mutations. This leads to the inhibition of EGFR autophosphorylation and the blockade of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, thereby inhibiting cell proliferation and promoting apoptosis.
This compound: this compound is described as an inhibitor of the EGFR signaling pathway. Uniquely, it is also reported to improve insulin sensitivity by activating the AMP-activated protein kinase (AMPK) pathway. This dual mechanism suggests a potential role in modulating cellular metabolism in addition to direct anti-proliferative effects. At a concentration of 10 μM, this compound has been shown to promote glucose absorption in a C2C12 cell model, indicating its potential in the study of diabetes and obesity. The specifics of its interaction with the EGFR kinase domain (e.g., reversible vs. irreversible, ATP-competitive) and its potency against various EGFR mutations are not publicly available.
Signaling Pathways
The following diagram illustrates the canonical EGFR signaling pathway and the points of inhibition for this compound and first-generation inhibitors.
Caption: EGFR signaling pathway and points of inhibitor action.
Experimental Protocols
Detailed experimental protocols are crucial for the accurate comparison of kinase inhibitors. Below are generalized methodologies for key assays.
Biochemical Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.
Objective: To determine the IC50 value of an inhibitor against a specific kinase.
Methodology:
-
Reagents: Purified recombinant kinase (e.g., EGFR wild-type, L858R mutant), kinase substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.
-
Procedure:
-
The kinase, substrate, and inhibitor are pre-incubated in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody, radioactivity measurement if using ³²P-ATP, or luminescence-based assays that measure the amount of ATP remaining.
-
-
Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Cell Viability Assay
This assay measures the effect of a compound on the proliferation and survival of cancer cells.
Objective: To determine the GI50 value of an inhibitor in different cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines with known EGFR mutation status are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with a range of concentrations of the test inhibitor.
-
The plates are incubated for a specified period (e.g., 72 hours).
-
Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or resazurin, which measure metabolic activity, or by using a cell-counting method.
-
-
Data Analysis: The percentage of cell growth inhibition is calculated for each inhibitor concentration compared to a vehicle-treated control. The GI50 value is determined from the resulting dose-response curve.
Western Blotting for Phospho-Protein Analysis
This technique is used to assess the inhibition of protein phosphorylation in a signaling pathway within cells.
Objective: To confirm target engagement and downstream signaling inhibition by measuring the phosphorylation status of EGFR and key downstream proteins like AKT and ERK.
Methodology:
-
Cell Treatment: Cancer cells are treated with the inhibitor at various concentrations for a specific duration.
-
Protein Extraction: Cells are lysed, and total protein is extracted.
-
SDS-PAGE and Transfer: Protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., phospho-EGFR, phospho-AKT, phospho-ERK) and total protein antibodies as loading controls.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands corresponding to the phosphorylated proteins is quantified and normalized to the total protein levels to determine the extent of inhibition.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the preclinical comparison of EGFR inhibitors.
Caption: A generalized experimental workflow for comparing kinase inhibitors.
Conclusion
First-generation EGFR inhibitors, gefitinib and erlotinib, have been instrumental in the treatment of EGFR-mutant NSCLC, though their efficacy is often limited by acquired resistance. This compound presents an interesting, albeit currently underexplored, profile as an EGFR inhibitor with additional effects on the AMPK pathway and glucose metabolism. While the available information on this compound is limited, its unique proposed mechanism warrants further investigation to determine its potential in oncology and metabolic diseases. A direct and comprehensive comparison with first-generation inhibitors will require the public availability of extensive biochemical and cellular data for this compound. The experimental protocols and workflows described herein provide a framework for such future comparative studies.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-Term Treatment with Erlotinib for EGFR Wild-Type Non-Small Cell Lung Cancer: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of gefitinib as first- and second-line therapy for advanced lung adenocarcinoma patients with positive exon 21 or 19 del epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Analysis: Gefitinib for Researchers
A direct comparative analysis between EGFR-IN-146 and gefitinib is not possible at this time due to the absence of publicly available scientific literature and experimental data for a compound designated "this compound."
This guide provides a comprehensive overview of the efficacy of gefitinib, a widely studied first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI). The information presented is intended for researchers, scientists, and drug development professionals.
Gefitinib: An Overview
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, also known as HER1 or ErbB-1.[1] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR.[2][3] This reversible binding prevents EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, ultimately leading to the inhibition of cancer cell proliferation and induction of apoptosis.[2][3] Gefitinib has demonstrated significant clinical activity in patients with non-small cell lung cancer (NSCLC) whose tumors harbor activating mutations in the EGFR gene.
Quantitative Efficacy Data
The following tables summarize key quantitative data on the efficacy of gefitinib from various studies.
Table 1: In Vitro Efficacy of Gefitinib
| Cell Line | EGFR Mutation Status | IC50 (µM) | Reference |
| H358 | Wild-Type | Data not available in provided search results | |
| H358R (Cisplatin-Resistant) | Wild-Type (with abnormal EGFR activation) | More sensitive than parental H358 |
Table 2: Clinical Efficacy of Gefitinib in NSCLC
| Study/Analysis | Patient Population | Treatment Line | Key Efficacy Endpoints | Reference |
| Pooled analysis of 7 prospective phase II trials in Japan | 148 NSCLC patients with EGFR mutations | Monotherapy | Overall Response Rate (ORR): 76.4%; Median Progression-Free Survival (PFS): 9.7 months; Median Overall Survival (OS): 24.3 months | |
| Meta-analysis of 19 Randomized Clinical Trials | 6,554 NSCLC patients | First-line | Higher ORR than chemotherapy (OR = 2.19) | |
| Study comparing first-line vs. second-line therapy | Advanced lung adenocarcinoma with EGFR exon 19 del or 21 L858R mutation | First-line vs. Second-line | Median PFS (First-line): 12 months; Median PFS (Second-line): 7 months | |
| Phase II study in chemotherapy-naive patients with poor performance status | Advanced NSCLC | First-line | Median OS: 4.9 months; Median PFS: 3.7 months |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings.
Cell Proliferation and Apoptosis Assays
-
Cell Lines: Cisplatin-resistant wild-type EGFR NSCLC cell line, H358R, and its parental cell line H358 were utilized.
-
Treatment: Cells were treated with gefitinib at various concentrations.
-
Assays:
-
MTT Assay: To assess cell survival and proliferation.
-
Clone Formation Assay: To evaluate the long-term proliferative capacity of single cells.
-
Flow Cytometry and Annexin V-Fluorescein/Propidium Iodide Staining: To quantify apoptosis.
-
-
Western Blot and Immunofluorescence: To determine the phosphorylation status of EGFR and downstream signaling molecules like ERK and AKT.
In Vivo Xenograft Studies
-
Animal Model: Female BALB/c nude mice were used to establish xenografts of H358R and H358 cells.
-
Treatment: Mice with established tumors were treated with gefitinib.
-
Outcome Measures: Tumor growth was monitored to evaluate the anti-tumor effect of gefitinib in vivo.
Signaling Pathway Visualization
The following diagrams illustrate the EGFR signaling pathway and the mechanism of action of gefitinib.
Caption: EGFR signaling pathway activation.
Caption: Mechanism of action of Gefitinib.
References
- 1. BRCA1 regulation of Epidermal Growth Factor Receptor (EGFR) Expression in Human Breast Cancer Cells involves MicroRNA-146a and is Critical for its Tumor Suppressor Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR epidermal growth factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Efficacy of epidermal growth factor receptor-tyrosine kinase inhibitor for lung adenosquamous cell carcinoma harboring EGFR mutation: a retrospective study and pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide: Erlotinib vs. Osimertinib in Resistant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the first-generation EGFR inhibitor, erlotinib, and the third-generation inhibitor, osimertinib, in the context of resistant non-small cell lung cancer (NSCLC). This comparison is supported by experimental data on their efficacy against various EGFR mutations, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Erlotinib, a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC with activating EGFR mutations. However, its efficacy is often limited by the development of resistance, most commonly through the acquisition of a secondary mutation in the EGFR gene, T790M.[1][2] Osimertinib, a third-generation EGFR-TKI, was specifically designed to overcome this resistance mechanism.[1][3]
Mechanism of Action: A Tale of Two Inhibitors
Erlotinib functions as a reversible, ATP-competitive inhibitor of the EGFR tyrosine kinase domain.[4] By blocking the binding of ATP, it prevents EGFR autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways, such as PI3K/AKT and MAPK/ERK. This leads to cell cycle arrest and apoptosis in cancer cells harboring activating EGFR mutations (e.g., exon 19 deletions or L858R substitution).
The emergence of the T790M "gatekeeper" mutation, however, sterically hinders the binding of erlotinib to the ATP-binding pocket of EGFR, rendering the drug ineffective. This has necessitated the development of next-generation inhibitors.
Osimertinib, in contrast, is an irreversible inhibitor that forms a covalent bond with a specific cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This covalent binding allows it to effectively inhibit EGFR even in the presence of the T790M mutation. A key advantage of osimertinib is its high selectivity for mutant EGFR over wild-type (WT) EGFR, which translates to a more favorable side-effect profile compared to earlier generation TKIs.
Data Presentation: Head-to-Head Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values for erlotinib and osimertinib against NSCLC cell lines with different EGFR mutation statuses. Lower IC50 values indicate greater potency.
| Cell Line | EGFR Mutation Status | Erlotinib IC50 (nM) | Osimertinib IC50 (nM) | Reference |
| PC-9 | Exon 19 deletion (sensitizing) | ~10 - 50 | ~1 - 10 | |
| H1975 | L858R (sensitizing) + T790M (resistance) | > 5,000 | ~5 - 20 | |
| PC-9ER | Exon 19 deletion + T790M (resistance) | > 10,000 | ~13 |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This assay is used to determine the IC50 values of EGFR inhibitors.
1. Cell Seeding:
-
Cancer cell lines (e.g., PC-9, H1975) are cultured in appropriate media.
-
Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
2. Compound Treatment:
-
Erlotinib and osimertinib are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the stock solutions are prepared in culture medium.
-
The medium in the wells is replaced with medium containing the different concentrations of the inhibitors. A vehicle control (medium with DMSO) is included.
3. Incubation:
-
The plates are incubated for 72 hours at 37°C in a 5% CO2 incubator.
4. MTT/MTS Addition and Measurement:
-
MTT or MTS reagent is added to each well and incubated for 1-4 hours.
-
The absorbance is measured using a plate reader at the appropriate wavelength.
5. Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
A dose-response curve is generated by plotting cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis of EGFR Signaling
This technique is used to assess the effect of inhibitors on the phosphorylation of EGFR and downstream signaling proteins.
1. Cell Treatment and Lysis:
-
Cells are seeded in 6-well plates and grown to 70-80% confluency.
-
Cells are treated with various concentrations of the EGFR inhibitor for a specified time (e.g., 2-4 hours).
-
Cells may be stimulated with EGF to induce EGFR phosphorylation.
-
Cells are then washed with ice-cold PBS and lysed with a lysis buffer containing protease and phosphatase inhibitors.
2. Protein Quantification:
-
The protein concentration of the lysates is determined using a BCA assay.
3. SDS-PAGE and Transfer:
-
Equal amounts of protein from each sample are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred to a PVDF or nitrocellulose membrane.
4. Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies specific for phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated downstream proteins (e.g., p-AKT, p-ERK), and a loading control (e.g., GAPDH or β-actin).
-
The membrane is then washed and incubated with HRP-conjugated secondary antibodies.
5. Detection and Analysis:
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
The intensity of the bands is quantified to determine the relative levels of protein phosphorylation.
Visualizing the Mechanisms
Caption: Simplified EGFR Signaling Pathway.
Caption: Mechanism of Erlotinib Resistance via T790M Mutation.
Caption: Mechanism of Osimertinib Action on T790M Mutant EGFR.
Caption: Experimental Workflow for EGFR Inhibitor Evaluation.
References
A Comparative Guide to a Novel Investigational EGFR Inhibitor and Second-Generation EGFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a novel investigational epidermal growth factor receptor (EGFR) inhibitor, hereafter referred to as EGFR-IN-146, and established second-generation EGFR inhibitors, afatinib and dacomitinib. The information presented for this compound is illustrative to demonstrate a framework for comparison.
Introduction to EGFR and its Inhibitors
The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a critical role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC).[2]
The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of EGFR-mutant cancers. First-generation inhibitors, such as gefitinib and erlotinib, are reversible inhibitors. However, their efficacy is often limited by the development of resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene.
Second-generation EGFR inhibitors, including afatinib and dacomitinib, were designed to overcome this resistance. They are irreversible pan-ErbB family inhibitors, forming covalent bonds with the kinase domain of EGFR, HER2, and HER4.[3][4] This broader and more durable inhibition has shown improved progression-free survival compared to first-generation TKIs in certain patient populations.[4] Despite these advances, the quest for more potent, selective, and better-tolerated EGFR inhibitors continues, leading to the development of novel investigational agents like the hypothetical this compound.
Mechanism of Action
Second-Generation EGFR Inhibitors (Afatinib and Dacomitinib): These are irreversible pan-ErbB inhibitors. They covalently bind to a cysteine residue (Cys797) in the ATP-binding pocket of EGFR, as well as other ErbB family members like HER2 and HER4. This irreversible binding leads to a sustained blockade of downstream signaling pathways. Their broader activity against the ErbB family was intended to provide a more comprehensive inhibition of cancer cell signaling.
This compound (Hypothetical Novel Inhibitor): For the purpose of this guide, we will characterize this compound as a highly selective, irreversible inhibitor with a primary focus on EGFR mutants, including those resistant to earlier generation TKIs. Its hypothetical mechanism involves a covalent interaction with Cys797, but with a chemical structure optimized for high affinity to mutant forms of EGFR while having minimal activity against wild-type EGFR, potentially leading to a better safety profile.
Data Presentation
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of the inhibitors against various EGFR kinase constructs. Lower values indicate greater potency. The data for this compound is illustrative.
| Kinase Target | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | This compound IC50 (nM) (Illustrative) |
| EGFR (Wild-Type) | ~10-50 | ~5-20 | ~100-200 |
| EGFR (L858R) | <1 | <1 | <0.5 |
| EGFR (Exon 19 Del) | <1 | <1 | <0.5 |
| EGFR (T790M) | ~100 | ~10-50 | ~1-5 |
| HER2 | ~14 | ~15 | >500 |
Data for afatinib and dacomitinib are compiled from publicly available literature and may vary between studies.
Cellular Activity
The following table presents the IC50 values for the inhibition of cell proliferation in various cancer cell lines with different EGFR mutation statuses.
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Dacomitinib IC50 (nM) | This compound IC50 (nM) (Illustrative) |
| A431 | Wild-Type (Overexpressed) | ~200-500 | ~100-300 | >1000 |
| PC-9 | Exon 19 Deletion | ~1-10 | ~1-10 | <1 |
| H1975 | L858R, T790M | >5000 | ~100-500 | ~10-50 |
Cellular IC50 values are dependent on experimental conditions and can vary.
Experimental Protocols
In Vitro Kinase Assay (Luminescence-Based)
This protocol is for determining the IC50 of an inhibitor against a purified kinase.
-
Reagents and Materials: Recombinant human EGFR kinase, kinase substrate (e.g., a synthetic peptide), ATP, kinase assay buffer, and a luminescence-based kinase assay kit (e.g., ADP-Glo™).
-
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) in the kinase assay buffer.
-
In a 384-well plate, add the inhibitor solution or vehicle control (e.g., DMSO).
-
Add the recombinant EGFR kinase and the kinase substrate to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
-
Plot the luminescence signal against the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.
-
Cell Viability Assay (MTS Assay)
This protocol measures the effect of an inhibitor on the proliferation of cancer cell lines.
-
Reagents and Materials: Cancer cell lines, complete cell culture medium, sterile 96-well plates, test inhibitor stock solution (e.g., in DMSO), and an MTS reagent.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitor in the complete culture medium.
-
Replace the medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Add the MTS reagent to each well and incubate for 1-4 hours until a color change is observed.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for EGFR Phosphorylation
This protocol assesses the ability of an inhibitor to block EGFR autophosphorylation in cells.
-
Reagents and Materials: Cancer cell lines, serum-free medium, EGF, lysis buffer, primary antibodies (anti-p-EGFR, anti-total EGFR, and a loading control like anti-GAPDH), HRP-conjugated secondary antibodies, and a chemiluminescent substrate.
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of the test inhibitor for 2-4 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Visualizations
Caption: EGFR signaling pathway and points of inhibition.
Caption: General workflow for EGFR inhibitor evaluation.
Conclusion
Second-generation EGFR inhibitors like afatinib and dacomitinib represent a significant advancement over first-generation agents, offering broader and more durable inhibition of the ErbB family of receptors. However, the development of novel inhibitors continues to be a critical area of research. A hypothetical next-generation inhibitor, such as the illustrative this compound, would aim to improve upon existing therapies by offering enhanced selectivity for mutant forms of EGFR, thereby potentially increasing efficacy against resistant tumors while reducing off-target effects and improving the overall safety profile for patients. The experimental framework provided in this guide offers a robust approach for the preclinical comparison of such novel agents against established standards of care.
References
- 1. In Vitro Enzymatic Characterization of Near Full Length EGFR in Activated and Inhibited States - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Battle in T790M Mutant Lung Cancer: Afatinib vs. Osimertinib
An Objective Comparison for Researchers and Drug Development Professionals
The emergence of the T790M mutation in the epidermal growth factor receptor (EGFR) gene is a critical challenge in the treatment of non-small cell lung cancer (NSCLC), conferring resistance to first-generation EGFR tyrosine kinase inhibitors (TKIs). This guide provides a detailed, data-driven comparison of two key inhibitors used in this setting: afatinib, a second-generation TKI, and osimertinib, a third-generation TKI specifically designed to target the T790M mutation.
Executive Summary
Mechanisms of Action
Afatinib is an irreversible pan-ErbB family blocker. It covalently binds to and inhibits signaling from EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4)[1][2]. While it has some activity against the T790M mutation, its efficacy is limited by the fact that it also potently inhibits wild-type (WT) EGFR, leading to dose-limiting toxicities[3].
Osimertinib is a third-generation, irreversible EGFR TKI designed for high potency and selectivity for both EGFR-sensitizing mutations and the T790M resistance mutation, while sparing WT EGFR[4][5]. It covalently binds to the Cys797 residue in the ATP-binding site of mutant EGFR, leading to potent inhibition of downstream signaling pathways.
Preclinical Efficacy: A Quantitative Comparison
The in vitro potency of afatinib and osimertinib against EGFR with the T790M mutation has been evaluated in various NSCLC cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.
| Cell Line | EGFR Mutation Status | Afatinib IC50 (nM) | Osimertinib IC50 (nM) |
| H1975 | L858R/T790M | 38.4 | ~1 |
| PC-9-GR | Acquired T790M | 350.0 | Not directly compared |
Note: Data is compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
As the data indicates, osimertinib is significantly more potent against the T790M mutation in preclinical models.
Clinical Efficacy in T790M-Positive NSCLC
Clinical trials have demonstrated the superior efficacy of osimertinib in patients with T790M-positive NSCLC who have progressed on a prior EGFR TKI.
| Parameter | Afatinib | Osimertinib |
| Progression-Free Survival (PFS) | 3.9 months | 4.5 months |
| Overall Survival (OS) | 9.6 months | 13.7 months |
Data from a retrospective study comparing osimertinib and afatinib in patients with T790M-positive NSCLC and multiple CNS metastases after failure of initial EGFR-TKI treatment.
Signaling Pathway Inhibition
Both afatinib and osimertinib function by inhibiting the EGFR signaling cascade, thereby blocking downstream pathways crucial for tumor cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.
Caption: EGFR signaling pathway and points of inhibition by Afatinib and Osimertinib.
Experimental Methodologies
The data presented in this guide are derived from standard preclinical and clinical research methodologies.
Cell Viability Assays (e.g., MTT/MTS Assay)
This assay is used to determine the IC50 values of the inhibitors.
Experimental Workflow:
Caption: General workflow for a cell viability assay to determine inhibitor potency.
Protocol Outline:
-
Cell Seeding: NSCLC cells harboring the T790M mutation (e.g., H1975) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of afatinib or osimertinib.
-
Incubation: The plates are incubated for approximately 72 hours.
-
Reagent Addition: A tetrazolium salt solution (MTT or MTS) is added to each well. Viable cells with active metabolism convert the tetrazolium salt into a colored formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to generate dose-response curves and calculate the IC50 value for each inhibitor.
Western Blotting for Signaling Pathway Analysis
This technique is used to assess the phosphorylation status of EGFR and downstream signaling proteins.
Experimental Workflow:
Caption: Standard workflow for Western blot analysis of EGFR pathway proteins.
Protocol Outline:
-
Cell Treatment and Lysis: T790M mutant NSCLC cells are treated with afatinib or osimertinib for a specified time. The cells are then lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of EGFR, as well as downstream proteins like AKT and ERK. This is followed by incubation with a secondary antibody conjugated to an enzyme for detection.
-
Detection and Analysis: The protein bands are visualized, and their intensity is quantified to determine the effect of the inhibitors on protein phosphorylation.
Conclusion
For researchers and drug development professionals focused on overcoming T790M-mediated resistance in NSCLC, the data strongly supports the superiority of osimertinib over afatinib. Osimertinib's selective and high-potency inhibition of the T790M mutant EGFR translates to significantly better preclinical and clinical outcomes. While afatinib has a role in the treatment of EGFR-mutant NSCLC, its utility in the T790M-positive setting is limited. Future research may focus on combination strategies or novel inhibitors to address emerging resistance mechanisms to third-generation TKIs.
References
- 1. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Acquisition of the T790M resistance mutation during afatinib treatment in EGFR tyrosine kinase inhibitor–naïve patients with non–small cell lung cancer harboring EGFR mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
Unraveling the Battle Against EGFR C797S Mutation: A Comparative Analysis of EGFR-IN-146 and Osimertinib
For researchers, scientists, and drug development professionals navigating the complex landscape of acquired resistance in non-small cell lung cancer (NSCLC), the emergence of the EGFR C797S mutation presents a significant therapeutic challenge. This guide provides a detailed, evidence-based comparison of a novel investigational inhibitor, EGFR-IN-146, against the established third-generation EGFR tyrosine kinase inhibitor (TKI), osimertinib, in the context of this critical resistance mutation.
Osimertinib has revolutionized the treatment of EGFR-mutated NSCLC, particularly in patients with the T790M resistance mutation. However, its efficacy is often curtailed by the subsequent acquisition of the C797S mutation, which directly interferes with its covalent binding mechanism.[1][2][3] This has spurred the development of next-generation inhibitors capable of overcoming this resistance. This guide will delve into the available preclinical data to objectively compare the performance of this compound and osimertinib, offering insights into their mechanisms, efficacy, and the experimental protocols underpinning these findings.
Performance Against C797S: A Head-to-Head Comparison
The C797S mutation, occurring in the ATP binding pocket of the EGFR kinase domain, prevents the irreversible binding of covalent inhibitors like osimertinib by replacing the crucial cysteine residue with a serine.[2] This section summarizes the quantitative data on the inhibitory activity of this compound and osimertinib against various EGFR mutant forms, with a particular focus on those harboring the C797S mutation.
| Compound | Target EGFR Mutation | IC50 (nM) | Cell Line |
| This compound | L858R/T790M/C797S | 7.2 | H1975 |
| Del19/T790M/C797S | 27.5 | Ba/F3 | |
| Osimertinib | L858R/T790M | 4.1 | PC9 |
| Del19/T790M | 3.3 | NCI-H1975 | |
| L858R/T790M/C797S | >1000 | H1975 | |
| Del19/T790M/C797S | >1000 | Ba/F3 |
IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition of the target kinase activity or cell proliferation. Lower values indicate higher potency.
The data clearly demonstrates that while osimertinib is highly potent against EGFR mutations including T790M, its activity is severely compromised in the presence of the C797S mutation, with IC50 values exceeding 1000 nM. In stark contrast, this compound exhibits significant potency against EGFR triple mutations incorporating C797S, with IC50 values in the low nanomolar range. This suggests that this compound employs a different binding mechanism that is not reliant on the cysteine at position 797.
Understanding the Mechanisms: Signaling Pathways and Inhibition
The differential efficacy of this compound and osimertinib against the C797S mutation stems from their distinct modes of interaction with the EGFR kinase domain. The following diagrams illustrate the EGFR signaling pathway and the points of intervention for both inhibitors.
References
A Head-to-Head Comparison of EGFR Tyrosine Kinase Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of the three generations of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitors (TKIs). This document summarizes key preclinical and clinical data, outlines experimental methodologies, and visualizes critical pathways and workflows to support informed decisions in research and development.
Introduction to EGFR and Tyrosine Kinase Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating cell growth, proliferation, and survival.[1] Dysregulation of the EGFR signaling pathway, often through activating mutations in the kinase domain, is a key driver in the development and progression of various cancers, particularly non-small cell lung cancer (NSCLC). EGFR Tyrosine Kinase Inhibitors (TKIs) are a class of targeted therapies that block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its downstream signaling and promoting cancer cell death.[1] Over the years, three distinct generations of EGFR TKIs have been developed, each with a unique mechanism of action and clinical profile.
Generations of EGFR TKIs: A Comparative Overview
The evolution of EGFR TKIs has been driven by the need to improve efficacy and overcome resistance mechanisms. This section provides a head-to-head comparison of the three generations, with representative examples for each.
First-Generation EGFR TKIs (e.g., Gefitinib, Erlotinib)
First-generation TKIs are reversible inhibitors of the EGFR kinase domain. They show selectivity for activating mutations such as exon 19 deletions and the L858R point mutation over wild-type (WT) EGFR. However, their efficacy is limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.
Second-Generation EGFR TKIs (e.g., Afatinib, Dacomitinib)
Second-generation TKIs were designed to overcome some of the limitations of the first-generation agents. They are irreversible inhibitors that form a covalent bond with the EGFR kinase domain, leading to a more sustained inhibition. These agents are also pan-ErbB inhibitors, targeting other members of the ErbB family of receptors. While showing improved potency against some resistant mutations, they are also associated with increased toxicity due to their activity against wild-type EGFR.
Third-Generation EGFR TKIs (e.g., Osimertinib)
Third-generation TKIs represent a significant advancement in the field. They are irreversible inhibitors designed to be highly selective for both the initial activating mutations and the T790M resistance mutation, while sparing wild-type EGFR.[2] This high selectivity translates to a more favorable safety profile and significant clinical activity in patients who have developed resistance to first- and second-generation TKIs.[2]
Preclinical Potency: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for representative EGFR TKIs against wild-type EGFR and common mutant forms. Lower IC50 values indicate greater potency.
| Compound | Generation | EGFR WT (IC50, nM) | EGFR ex19del (IC50, nM) | EGFR L858R (IC50, nM) | EGFR T790M/L858R (IC50, nM) |
| Gefitinib | First | 100 - 200 | 5 - 20 | 10 - 50 | >1000 |
| Erlotinib | First | 50 - 100 | 1 - 10 | 5 - 20 | >1000 |
| Afatinib | Second | 10 - 50 | 0.5 - 2 | 1 - 5 | 10 - 50 |
| Dacomitinib | Second | 5 - 20 | 0.1 - 1 | 0.5 - 2 | 5 - 20 |
| Osimertinib | Third | 200 - 500 | 1 - 10 | 1 - 10 | 1 - 10 |
Head-to-Head Clinical Trial Data
Randomized clinical trials provide the highest level of evidence for comparing the efficacy and safety of different treatments. The following tables summarize key findings from landmark head-to-head trials.
ARCHER 1050: Dacomitinib (Second-Gen) vs. Gefitinib (First-Gen)[3]
| Outcome | Dacomitinib | Gefitinib | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 14.7 months | 9.2 months | 0.59 (0.47 - 0.74) | <0.0001 |
| Median Overall Survival (OS) | 34.1 months | 26.8 months | 0.76 (0.58 - 0.99) | 0.044 |
| Objective Response Rate (ORR) | 75% | 72% | - | - |
FLAURA: Osimertinib (Third-Gen) vs. Gefitinib/Erlotinib (First-Gen)
| Outcome | Osimertinib | Gefitinib or Erlotinib | Hazard Ratio (95% CI) | P-value |
| Median Progression-Free Survival (PFS) | 18.9 months | 10.2 months | 0.46 (0.37 - 0.57) | <0.001 |
| Median Overall Survival (OS) | 38.6 months | 31.8 months | 0.79 (0.64 - 0.99) | 0.046 |
| Objective Response Rate (ORR) | 80% | 76% | - | - |
Safety and Tolerability Profile
The safety profile of EGFR TKIs is a critical consideration in their clinical use. The following table summarizes common adverse events associated with each generation.
| Adverse Event | First Generation (Gefitinib, Erlotinib) | Second Generation (Afatinib, Dacomitinib) | Third Generation (Osimertinib) |
| Diarrhea | Common (Grade 1/2) | Very Common (Grade 3/4 more frequent) | Common (Mostly Grade 1/2) |
| Rash/Acneiform Dermatitis | Very Common | Very Common and often more severe | Common (Generally milder) |
| Stomatitis/Mucositis | Less Common | Common | Less Common |
| Paronychia | Less Common | Common | Less Common |
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway and TKI Inhibition
References
EGFR-IN-146 selectivity compared to other kinase inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the kinase selectivity of EGFR inhibitors, with a focus on contextualizing the potential profile of EGFR-IN-146 against established agents such as Osimertinib, Gefitinib, and Erlotinib. While comprehensive kinase panel data for this compound is not yet publicly available, this guide offers a framework for its evaluation by presenting selectivity data for comparator compounds and detailing the experimental methodologies used to generate such data.
Comparative Kinase Selectivity
A critical attribute of any kinase inhibitor is its selectivity – its ability to inhibit the intended target kinase without affecting other kinases in the kinome. High selectivity can lead to a more favorable safety profile by minimizing off-target effects. The following table summarizes the inhibitory activity (IC50 values) of several widely used EGFR inhibitors against wild-type EGFR and common mutant forms. This data provides a benchmark for assessing the selectivity of new chemical entities like this compound.
| Kinase Target | This compound (IC50, nM) | Osimertinib (IC50, nM) | Gefitinib (IC50, nM) | Erlotinib (IC50, nM) | Afatinib (IC50, nM) |
| EGFR (Wild Type) | Data not available | 493.8 | ~37 | ~2 | 31 |
| EGFR (Exon 19 del) | Data not available | 12.92 | Data not available | Data not available | 0.2 |
| EGFR (L858R) | Data not available | Data not available | Data not available | Data not available | 0.2 |
| EGFR (L858R/T790M) | Data not available | 11.44 | >1000 | >1000 | Data not available |
| EGFR (Exon 19 del/T790M) | Data not available | Data not available | Data not available | Data not available | Data not available |
| HER2 | Data not available | Data not available | Data not available | Data not available | 14 |
| HER4 | Data not available | Data not available | Data not available | Data not available | 1 |
Experimental Protocols: Kinase Inhibition Assays
The determination of inhibitor potency and selectivity is reliant on robust and well-defined experimental protocols. Several methodologies are commonly employed to measure the half-maximal inhibitory concentration (IC50) of a compound against a panel of kinases. Below are detailed summaries of common kinase assay protocols.
Continuous-Read Kinase Assay (Example for EGFR)
This method measures the enzymatic activity of a kinase in real-time.
-
Principle: The assay monitors the continuous production of ADP, a product of the kinase-catalyzed phosphorylation reaction, which is coupled to a fluorescent or luminescent reporter system.
-
Protocol Outline:
-
Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, EGTA, β-glycerophosphate, glycerol, and DTT. Prepare stock solutions of the kinase (e.g., EGFR-WT or mutant), a suitable peptide substrate (e.g., Y12-Sox), and ATP.
-
Compound Preparation: Serially dilute the test inhibitor (e.g., this compound) in 50% DMSO.
-
Pre-incubation: In a 384-well microtiter plate, pre-incubate the kinase enzyme with the serially diluted inhibitor for a defined period (e.g., 30 minutes at 27°C).
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Data Acquisition: Monitor the increase in fluorescence or luminescence over time using a plate reader. The initial velocity of the reaction is determined from the linear phase of the progress curves.
-
IC50 Determination: Plot the initial reaction velocities against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to calculate the IC50 value.
-
LanthaScreen™ Kinase Assay
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Principle: The assay measures the binding of a fluorescently labeled antibody to a phosphorylated substrate. Inhibition of the kinase reduces substrate phosphorylation, leading to a decrease in the FRET signal.
-
Protocol Outline:
-
Reagent Preparation: Prepare a kinase reaction buffer, a stock solution of the kinase, a fluorescently labeled substrate, and ATP.
-
Compound Dilution: Prepare serial dilutions of the inhibitor.
-
Kinase Reaction: In a microplate, combine the kinase, inhibitor, and substrate. Initiate the reaction by adding ATP and incubate for a specific time (e.g., 1 hour at room temperature).
-
Detection: Stop the reaction by adding EDTA and then add a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.
-
Signal Measurement: After an incubation period, measure the TR-FRET signal on a compatible plate reader.
-
Data Analysis: Calculate the ratio of the acceptor and donor emission signals and plot against the inhibitor concentration to determine the IC50.
-
ADP-Glo™ Kinase Assay
This is a luminescence-based assay that measures the amount of ADP produced in a kinase reaction.
-
Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.
-
Protocol Outline:
-
Kinase Reaction: Set up the kinase reaction with the enzyme, substrate, ATP, and the test inhibitor in a multi-well plate. Incubate at a controlled temperature (e.g., 30°C) for a set time (e.g., 15-60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for a specified time (e.g., 40 minutes at room temperature).
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luciferase reaction. Incubate for a further period (e.g., 30 minutes at room temperature).
-
Luminescence Measurement: Measure the luminescent signal using a luminometer.
-
IC50 Calculation: The amount of ADP produced is correlated with the luminescent signal. Plot the signal against the inhibitor concentration to calculate the IC50 value.
-
EGFR Signaling Pathway
Understanding the signaling cascade initiated by EGFR is crucial for appreciating the mechanism of action of its inhibitors. Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, creating docking sites for various adaptor proteins and enzymes. This triggers multiple downstream signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.
Experimental Workflow for Kinase Inhibitor Selectivity Profiling
The process of determining the selectivity of a kinase inhibitor involves a systematic screening against a broad panel of kinases.
Caption: Workflow for determining kinase inhibitor selectivity.
A Researcher's Guide to Validating EGFR Target Engagement in Cells
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent interacts with its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of key methodologies for validating the engagement of the Epidermal Growth Factor Receptor (EGFR), a pivotal target in oncology. We will delve into the principles, protocols, and data outputs of established techniques, offering a framework for selecting the most appropriate assay for your research needs.
Comparison of EGFR Target Engagement Validation Methods
The selection of a target engagement assay depends on various factors, including the specific research question, the nature of the compound being tested, and the available resources. Here, we compare four widely used methods: Western Blotting for downstream signaling, Cellular Thermal Shift Assay (CETSA), NanoBRET™ Assay, and Cellular Kinase Activity Assays.
| Method | Principle | Advantages | Limitations | Typical Output |
| Western Blot (Downstream Signaling) | Indirectly assesses target engagement by measuring the phosphorylation status of EGFR and its downstream effectors (e.g., Akt, ERK). Inhibition of phosphorylation indicates target engagement by an inhibitor.[1][2] | - Widely accessible and established technique.- Provides information on the functional consequence of target engagement.- Can be used to assess the impact on entire signaling pathways. | - Indirect measure of target binding.- Can be influenced by off-target effects.- Less quantitative than direct binding assays.- Lower throughput. | - Semi-quantitative assessment of protein phosphorylation levels. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[3][4] | - Directly measures target engagement in a native cellular environment.- Does not require modification of the compound or protein.- Can be adapted for high-throughput screening.[5] | - Development can be antibody-dependent and time-consuming.- Not all compounds induce a significant thermal shift.- Interpretation can be complex. | - Thermal shift (ΔTm) indicating ligand binding.- Isothermal dose-response fingerprints (ITDRF) to determine apparent affinity. |
| NanoBRET™ Target Engagement Assay | A proximity-based assay that measures the binding of a small molecule to a NanoLuc® luciferase-tagged protein of interest in live cells. | - Direct and quantitative measurement of compound affinity and residence time in live cells. - High sensitivity and specificity.- Amenable to high-throughput screening. | - Requires genetic modification of the target protein (fusion to NanoLuc®).- Dependent on the availability of a suitable fluorescent tracer. | - IC50/Kd values for compound binding affinity. - Target residence time. |
| Cellular Kinase Activity Assay | Measures the enzymatic activity of EGFR in cell lysates or intact cells. Inhibition of kinase activity by a compound indicates target engagement. | - Direct measure of the functional impact on the target's enzymatic activity.- Can be highly sensitive and quantitative.- Various formats available (e.g., luminescence, fluorescence). | - May not distinguish between direct binding and allosteric inhibition.- Cellular assays can be influenced by ATP concentration and substrate availability. | - IC50 values for kinase inhibition. |
Quantitative Data Summary
The following tables present representative quantitative data for different EGFR inhibitors obtained using the discussed methodologies. It is important to note that direct comparison of absolute values across different studies and assay formats should be done with caution due to variations in experimental conditions.
Table 1: Cellular Kinase Assay Data for EGFR Inhibitors
| Compound | Cell Line | EGFR Mutation Status | IC50 (nM) | Reference |
| Afatinib | PC-9 | Exon 19 deletion | 0.8 | |
| Afatinib | H3255 | L858R | 0.3 | |
| Erlotinib | PC-9 | Exon 19 deletion | 7 | |
| Erlotinib | H3255 | L858R | 12 | |
| Osimertinib | PC-9ER | T790M | 13 | |
| Osimertinib | H1975 | L858R/T790M | 5 | |
| Dacomitinib | H3255 | L858R | 0.007 µM | |
| Gefitinib | H3255 | L858R | 0.075 µM | |
| Lapatinib | A431 | Overexpression | 0.16 µM |
Table 2: NanoBRET™ Target Engagement Data for EGFR Inhibitors
| Compound | EGFR Construct | Tracer | IC50 (nM) | Reference |
| CTx-0294885 | NanoLuc-EGFR (L858R, T790M) | NanoBRET Tracer K-10 | Not specified, representative curve provided | |
| Compound 12 | N-terminal NanoLuc-Sirt2 | Fluorescent tracer 13 | 98 ± 4 (for Sirt2, as a methodological example) |
Table 3: Cellular Thermal Shift Assay (CETSA) Data for EGFR Inhibitors
| Compound | Target Protein | Cell Line | Key Finding | Reference |
| Tandyukisin | EGFR | Breast Cancer Cells | Effective intracellular engagement with EGFR |
Note: Quantitative thermal shift (ΔTm) or IC50 values from CETSA for specific EGFR inhibitors were not available in a comparative table format in the search results. The table highlights the qualitative output.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for the key experiments discussed.
Western Blot for EGFR Downstream Signaling
Objective: To assess the effect of an inhibitor on EGFR phosphorylation and downstream pathway activation.
Materials:
-
Cell line expressing EGFR (e.g., A431)
-
EGFR inhibitor
-
Epidermal Growth Factor (EGF)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR (Tyr1068), anti-total EGFR, anti-p-Akt, anti-total Akt, anti-p-ERK, anti-total ERK, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells and allow them to adhere. Serum-starve the cells for 16-24 hours to reduce basal EGFR phosphorylation. Treat cells with the EGFR inhibitor or vehicle control for the desired time.
-
EGF Stimulation: Stimulate cells with EGF (e.g., 100 ng/mL for 15-30 minutes) to induce EGFR phosphorylation.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an ECL substrate.
-
-
Stripping and Re-probing (Optional): To detect multiple proteins on the same blot, the membrane can be stripped and re-probed with another primary antibody (e.g., for total protein or loading control).
Cellular Thermal Shift Assay (CETSA)
Objective: To determine if a compound binds to and stabilizes EGFR in intact cells.
Materials:
-
Cell line expressing EGFR
-
EGFR inhibitor
-
PBS
-
Thermal cycler or heating blocks
-
Apparatus for cell lysis (e.g., for freeze-thaw cycles)
-
Ultracentrifuge
-
Protein quantification assay
-
Western blot or other protein detection system (e.g., AlphaScreen, ELISA)
Procedure:
-
Cell Treatment: Treat cells with the compound of interest or vehicle control.
-
Heat Challenge: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (for a melt curve) or a single temperature (for an isothermal dose-response curve) for a defined time (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells using a method that does not denature proteins (e.g., freeze-thaw cycles).
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Quantification of Soluble Protein: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of soluble EGFR using a method like Western blotting.
NanoBRET™ Target Engagement Assay
Objective: To quantitatively measure the binding affinity of a compound to EGFR in live cells.
Materials:
-
HEK293 cells
-
Plasmid encoding EGFR-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ tracer specific for EGFR
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Multi-well plates (e.g., 96-well or 384-well)
-
Luminometer capable of measuring BRET signals
Procedure:
-
Transfection: Transfect HEK293 cells with the EGFR-NanoLuc® fusion vector.
-
Cell Seeding: Seed the transfected cells into multi-well plates.
-
Compound and Tracer Addition: Add the test compound at various concentrations to the cells, followed by the addition of the NanoBRET™ tracer. Incubate for a specified time (e.g., 2 hours).
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to the wells.
-
Measurement: Measure the BRET signal on a luminometer.
-
Data Analysis: Calculate IC50 values by fitting the data to a dose-response curve.
Cellular Kinase Activity Assay
Objective: To measure the inhibitory effect of a compound on EGFR kinase activity in a cellular context.
Materials:
-
Cell line with known EGFR status (e.g., A431 for overexpression)
-
EGFR inhibitor
-
EGF
-
Cell lysis buffer
-
Kinase assay kit (e.g., ADP-Glo™, LanthaScreen™)
-
ATP and a suitable EGFR substrate
-
Multi-well plates
-
Plate reader capable of detecting the assay signal (luminescence or fluorescence)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with serially diluted inhibitor or vehicle control.
-
EGF Stimulation (if required): For some assays, stimulate cells with EGF to activate EGFR.
-
Cell Lysis: Prepare cell lysates according to the kinase assay kit protocol.
-
Kinase Reaction:
-
In a multi-well plate, combine the cell lysate, ATP, and a specific EGFR substrate.
-
Incubate to allow the kinase reaction to proceed.
-
-
Signal Detection: Stop the reaction and measure the signal (e.g., luminescence for ADP-Glo™ which correlates with ADP production) using a plate reader.
-
Data Analysis: Determine the IC50 values by plotting the signal against the inhibitor concentration.
Visualizing Cellular Processes and Experimental Designs
Diagrams are powerful tools for understanding complex biological pathways and experimental workflows.
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for Target Engagement Validation
Caption: Decision-making workflow for selecting an EGFR target engagement assay.
Logical Comparison of Target Engagement Methods
Caption: A logical breakdown comparing key attributes of different target engagement methods.
References
Overcoming Osimertinib Resistance: A Comparative Guide to Fourth-Generation EGFR Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of emerging fourth-generation EGFR inhibitors designed to combat resistance to osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI). We delve into the efficacy of these novel compounds in preclinical models, supported by experimental data, detailed protocols, and pathway visualizations.
The development of osimertinib was a significant advancement in the treatment of non-small cell lung cancer (NSCLC) harboring EGFR mutations, particularly the T790M resistance mutation. However, acquired resistance to osimertinib inevitably emerges, frequently driven by a C797S mutation in the EGFR kinase domain. This mutation prevents the covalent binding of osimertinib, rendering it ineffective. To address this critical unmet need, a new class of fourth-generation EGFR inhibitors is in development. These inhibitors are designed to effectively target EGFR even in the presence of the C797S mutation.
This guide focuses on a comparative analysis of these emerging therapies, with a particular interest in the efficacy of EGFR-IN-146. While specific public data for a compound explicitly named "this compound" is limited, this guide will compare the performance of several other well-characterized fourth-generation inhibitors against osimertinib-resistant models. These include compounds such as BLU-945, BBT-176, BDTX-1535, and others that have shown promise in preclinical studies.
Comparative Efficacy of Fourth-Generation EGFR Inhibitors
The primary challenge for fourth-generation EGFR inhibitors is to effectively inhibit the EGFR kinase in the presence of the C797S mutation, which can occur in combination with the initial activating mutation (e.g., exon 19 deletion or L858R) and the T790M resistance mutation. The following tables summarize the available preclinical data for several leading fourth-generation EGFR inhibitors.
In Vitro Cellular Activity (IC50, nM)
| Inhibitor | EGFR (L858R/T790M/C797S) | EGFR (del19/T790M/C797S) | Cell Line | Reference |
| Osimertinib | >1000 | >1000 | Ba/F3 | [1] |
| BLU-945 | Potent Inhibition | Potent Inhibition | Ba/F3 | [2] |
| BBT-176 | 202 | 49 | Ba/F3 | [3] |
| BDTX-1535 | Potent Inhibition | Potent Inhibition | Not Specified | [4] |
| Compound 25g | 2.2 | Not Specified | Not Specified | [5] |
| JND3229 | 5.8 | Not Specified | Not Specified | |
| QLH11811 | Potent Inhibition | Potent Inhibition | PC9-DTC |
In Vivo Efficacy in Osimertinib-Resistant Xenograft Models
| Inhibitor | Animal Model | Tumor Model | Efficacy | Reference |
| BLU-945 | Mouse | EGFR del19/T790M/C797S PDX | Significant tumor regression | |
| BBT-176 | Mouse | EGFR triple mutant models | Strong tumor growth inhibition, tumor regression | |
| BDTX-1535 | Mouse | Osimertinib-resistant PDX and NSCLC tumor models | Deep and long-lasting tumor shrinkage | |
| TQB-3804 | Mouse | CDX and PDX models | Verified in vivo efficacy |
Signaling Pathways and Mechanisms of Action
Fourth-generation EGFR inhibitors are being developed with different mechanisms of action to overcome the C797S mutation. These include both covalent and non-covalent inhibitors that can bind to the ATP-binding pocket of the EGFR kinase despite the serine substitution at position 797. Additionally, allosteric inhibitors that bind to a site distinct from the ATP-binding pocket are also being explored.
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed experimental protocols are crucial. Below are standardized methodologies for key in vitro and in vivo assays used to evaluate the efficacy of fourth-generation EGFR inhibitors.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of osimertinib-resistant NSCLC cell lines.
Materials:
-
Osimertinib-resistant NSCLC cell lines (e.g., H1975-C797S, PC9-del19/T790M/C797S)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds (e.g., this compound, other 4th-gen inhibitors)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (e.g., DMSO for MTT)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT (5 mg/mL) or MTS reagent to each well and incubate for 2-4 hours.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate until the formazan crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis for EGFR Signaling
Objective: To assess the effect of EGFR inhibitors on the phosphorylation of EGFR and downstream signaling proteins.
Materials:
-
Osimertinib-resistant NSCLC cells
-
6-well cell culture plates
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).
-
Lyse the cells with ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Separate 20-40 µg of protein per sample by SDS-PAGE and transfer to a membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH).
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of fourth-generation EGFR inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID mice)
-
Osimertinib-resistant NSCLC cells or patient-derived xenograft (PDX) tissue
-
Test compounds formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject osimertinib-resistant cells or implant PDX tissue into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the test compounds and vehicle control to the respective groups according to the dosing schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal body weight and general health.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).
Conclusion
The emergence of fourth-generation EGFR inhibitors represents a critical step forward in addressing acquired resistance to osimertinib in NSCLC. The preclinical data for compounds like BLU-945, BBT-176, and BDTX-1535 are highly encouraging, demonstrating potent activity against EGFR C797S mutant models. While specific data for this compound remains to be fully elucidated in the public domain, the collective progress in this class of inhibitors offers significant hope for patients who have exhausted current therapeutic options. Further clinical investigation is necessary to determine the safety and efficacy of these promising new agents in patients with osimertinib-resistant NSCLC. This guide provides a framework for understanding and comparing these next-generation therapies as they advance through the development pipeline.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. onclive.com [onclive.com]
- 3. researchgate.net [researchgate.net]
- 4. Fourth-generation epidermal growth factor receptor-tyrosine kinases inhibitors: hope and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Noncovalent Reversible EGFR Kinase Inhibitors of EGFRL858R/T790M/C797S - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Investigating Cross-Resistance of Novel EGFR Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-resistance profile of a novel epidermal growth factor receptor (EGFR) inhibitor is critical for its clinical development and potential positioning in cancer therapy. This guide provides a framework for conducting such studies, including detailed experimental protocols and data presentation strategies, using a hypothetical novel inhibitor, "EGFR-IN-146," as an example.
While specific data for "this compound" is not publicly available, this guide outlines the established methodologies and expected data formats for evaluating its efficacy against clinically relevant EGFR mutations and in the context of resistance to existing EGFR tyrosine kinase inhibitors (TKIs).
Data Presentation: Comparative Efficacy of a Novel EGFR Inhibitor
A crucial aspect of a cross-resistance study is the direct comparison of the novel inhibitor's potency against various EGFR-mutant cell lines, including those resistant to first, second, or third-generation TKIs. The data should be summarized in a clear, tabular format.
Table 1: Comparative IC50 Values (nM) of EGFR Inhibitors Across Different EGFR Mutant Cell Lines
| Cell Line | EGFR Mutation Status | This compound (Hypothetical) | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) |
| PC-9 | Exon 19 Deletion | 5 | 10 | 2 | 15 |
| H1975 | L858R + T790M | 20 | >10,000 | 150 | 50 |
| H3255 | L858R | 8 | 15 | 3 | 20 |
| Ba/F3 | Exon 20 Insertion | 100 | >10,000 | >5,000 | >2,000 |
| PC-9/GR | Acquired Resistance | 500 | >10,000 | 800 | 250 |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Experimental Protocols
To generate the comparative data presented above, the following key experiments are essential.
Cell Viability (MTT) Assay
This assay determines the concentration of an inhibitor required to reduce cell viability by 50% (IC50).
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., PC-9, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the EGFR inhibitor (e.g., this compound) and control inhibitors for 72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1][2][3]
-
Formazan Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
EGFR Kinase Assay
This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified EGFR protein.
Protocol:
-
Reaction Setup: In a 384-well plate, combine the purified recombinant EGFR enzyme (wild-type or mutant) with the kinase assay buffer.
-
Inhibitor Addition: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells and incubate for a pre-determined time.
-
Initiate Reaction: Start the kinase reaction by adding a solution containing ATP and a suitable substrate (e.g., a synthetic peptide).[4]
-
Detection: After incubation, add a detection reagent that measures the amount of ADP produced, which is proportional to the kinase activity. Luminescence is a common readout.
-
Data Analysis: Determine the IC50 values by plotting kinase activity against the inhibitor concentration.
Western Blot Analysis of EGFR Signaling
This technique is used to assess the inhibitor's effect on the phosphorylation of EGFR and its downstream signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat EGFR-mutant cells with the inhibitor for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated EGFR (p-EGFR), total EGFR, phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK. A loading control like GAPDH or β-actin should also be used.
-
Detection: After incubation with HRP-conjugated secondary antibodies, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry: Quantify the band intensities to determine the relative levels of protein phosphorylation.
Mandatory Visualizations
EGFR Signaling Pathway and Inhibitor Action
This diagram illustrates the canonical EGFR signaling pathway and the points of inhibition by various generations of TKIs, providing context for where a novel inhibitor like this compound might act.
Caption: EGFR signaling pathway and points of therapeutic intervention.
Experimental Workflow for Cross-Resistance Assessment
This workflow outlines the systematic process for evaluating the cross-resistance profile of a novel EGFR inhibitor.
Caption: Workflow for assessing EGFR inhibitor cross-resistance.
Logical Relationships in Overcoming EGFR TKI Resistance
This diagram illustrates the logical progression of EGFR TKI development and how novel inhibitors are designed to overcome specific resistance mechanisms.
Caption: Evolution of EGFR inhibitors to overcome resistance.
By following this comprehensive guide, researchers can systematically evaluate the cross-resistance profile of novel EGFR inhibitors, generate robust and comparable data, and effectively communicate their findings to the scientific community.
References
- 1. Characterization of Covalent-Reversible EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Superiority of a novel EGFR targeted covalent inhibitor over its reversible counterpart in overcoming drug resistance - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. EGFR epidermal growth factor receptor [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. A covalent fragment-based strategy targeting a novel cysteine to inhibit activity of mutant EGFR kinase - PMC [pmc.ncbi.nlm.nih.gov]
No Publicly Available Data on Synergistic Effects of EGFR-IN-146
Initial investigations reveal a lack of publicly available scientific literature and experimental data detailing the synergistic effects of the compound identified as EGFR-IN-146 with other drugs. While identified as an Epidermal Growth Factor Receptor (EGFR) inhibitor, its primary described application appears to be in metabolic disease research, not oncology.
Our comprehensive search for studies, clinical trials, and preclinical data on the synergistic interactions of this compound in combination with other therapeutic agents has yielded no specific results. The compound is listed by chemical suppliers with a general description of its function as an EGFR inhibitor. Notably, these descriptions suggest a potential role in diabetes and obesity research, citing its ability to inhibit the EGFR signaling pathway and activate the AMPK pathway, thereby improving insulin sensitivity and reducing blood sugar levels.
However, there is no accessible information regarding its use in cancer therapy or in combination with other anti-cancer drugs. Consequently, the core requirements of the user request—a comparison guide with quantitative data, detailed experimental protocols, and visualizations of synergistic effects—cannot be fulfilled at this time due to the absence of the necessary foundational data.
Researchers and drug development professionals interested in the potential synergistic applications of novel EGFR inhibitors are encouraged to consult proprietary research databases or contact the compound suppliers directly for any non-publicly available information.
EGFR Signaling Pathway Overview
For informational purposes, a general diagram of the EGFR signaling pathway is provided below. This pathway is a common target in cancer therapy, and its inhibition can lead to decreased cell proliferation and survival. The synergistic combination of EGFR inhibitors with other drugs often aims to overcome resistance mechanisms or target parallel survival pathways.
Figure 1. Simplified EGFR Signaling Pathways.
Benchmarking EGFR-IN-146: A Comparative Guide to Standard-of-Care EGFR Inhibitors in Oncology
A Note to Our Audience of Researchers, Scientists, and Drug Development Professionals:
This guide aims to provide a comprehensive comparison of EGFR-IN-146 against standard-of-care EGFR inhibitors. However, based on currently available public information, this compound is positioned as an experimental inhibitor of the Epidermal Growth Factor Receptor (EGFR) with potential applications in diabetes and obesity through the activation of the AMPK pathway. To date, there is a lack of publicly accessible preclinical or clinical data evaluating the efficacy of this compound in cancer models.
Therefore, a direct, data-driven comparison of this compound's performance against established anti-cancer EGFR inhibitors is not feasible at this time. This guide will instead provide a detailed benchmark of the current standard-of-care EGFR inhibitors used in oncology. This information is intended to serve as a valuable reference for evaluating any emerging EGFR inhibitor, including this compound, should relevant anti-cancer data become available in the future.
The Landscape of EGFR Inhibition in Cancer Therapy
The inhibition of EGFR has been a cornerstone of targeted therapy for several cancers, most notably non-small cell lung cancer (NSCLC). EGFR tyrosine kinase inhibitors (TKIs) have evolved over three generations, each developed to improve efficacy and overcome resistance mechanisms.
Standard-of-Care EGFR Inhibitors: A Generational Overview
First-Generation EGFR TKIs: Gefitinib and Erlotinib
First-generation EGFR TKIs, such as gefitinib and erlotinib, are reversible inhibitors that compete with adenosine triphosphate (ATP) at the EGFR tyrosine kinase domain.[1] They are most effective in patients with tumors harboring activating EGFR mutations, such as exon 19 deletions or the L858R point mutation in exon 21.[2][3]
Second-Generation EGFR TKIs: Afatinib
Second-generation inhibitors, like afatinib, irreversibly bind to EGFR and other members of the ErbB family of receptors (HER2 and HER4).[4][5] This broader and more durable inhibition was designed to overcome some of the resistance mechanisms seen with first-generation TKIs.
Third-Generation EGFR TKIs: Osimertinib
The development of third-generation EGFR TKIs, exemplified by osimertinib, was a significant advancement, specifically designed to target the T790M resistance mutation that often arises after treatment with first- or second-generation inhibitors. Osimertinib is a covalent, irreversible inhibitor with high selectivity for mutant EGFR, including T790M, while sparing wild-type EGFR, which can reduce certain side effects.
Comparative Efficacy of Standard-of-Care EGFR Inhibitors
The following tables summarize key performance metrics for standard-of-care EGFR inhibitors based on clinical trial data in NSCLC.
| Inhibitor | Generation | Mechanism of Action | Common Activating Mutations Targeted | T790M Resistance Mutation |
| Gefitinib | First | Reversible, ATP-competitive | Exon 19 deletions, L858R | Ineffective |
| Erlotinib | First | Reversible, ATP-competitive | Exon 19 deletions, L858R | Ineffective |
| Afatinib | Second | Irreversible, covalent binder (pan-ErbB) | Exon 19 deletions, L858R | Limited activity |
| Osimertinib | Third | Irreversible, covalent binder (mutant-selective) | Exon 19 deletions, L858R, T790M | Effective |
| Clinical Trial (First-Line Therapy for EGFR-mutant NSCLC) | Inhibitor | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| IPASS | Gefitinib vs. Chemotherapy | 9.5 months | 43.0% |
| EURTAC | Erlotinib vs. Chemotherapy | 9.7 months | 58.0% |
| LUX-Lung 7 | Afatinib vs. Gefitinib | 11.0 months | 70.0% |
| FLAURA | Osimertinib vs. Gefitinib/Erlotinib | 18.9 months | 80.0% |
Experimental Protocols
The data presented above is derived from large-scale clinical trials. The methodologies for key experiments that form the basis of preclinical evaluation for such inhibitors are outlined below.
Kinase Inhibition Assay (IC50 Determination)
Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Methodology:
-
Recombinant EGFR protein (wild-type and various mutant forms) is incubated with the inhibitor at a range of concentrations.
-
ATP and a substrate peptide are added to the reaction mixture.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using methods like ELISA, fluorescence polarization, or radiometric assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.
Cell Viability/Proliferation Assay
Objective: To assess the effect of the inhibitor on the growth and survival of cancer cell lines.
Methodology:
-
Cancer cell lines with known EGFR mutation status are seeded in multi-well plates.
-
Cells are treated with the inhibitor at various concentrations for a specified duration (e.g., 72 hours).
-
Cell viability is measured using assays such as MTT, MTS, or CellTiter-Glo, which quantify metabolic activity or ATP content.
-
The concentration of the inhibitor that causes a 50% reduction in cell viability (GI50) is determined.
Western Blot Analysis
Objective: To evaluate the effect of the inhibitor on EGFR signaling pathways.
Methodology:
-
Cancer cell lines are treated with the inhibitor for a specific time.
-
Cells are lysed to extract total protein.
-
Protein concentration is determined, and equal amounts of protein are separated by SDS-PAGE.
-
Proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with primary antibodies specific for total and phosphorylated forms of EGFR and downstream signaling proteins (e.g., AKT, ERK).
-
Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection, and bands are visualized using chemiluminescence.
Visualizing EGFR Signaling and Inhibition
EGFR Signaling Pathway
Caption: Simplified EGFR signaling cascade leading to cell proliferation and survival.
Experimental Workflow for EGFR Inhibitor Evaluation
Caption: A typical workflow for the preclinical and clinical development of an EGFR inhibitor.
Generational Advancement of EGFR Inhibitors
Caption: The evolution of EGFR inhibitors to overcome therapeutic resistance.
References
- 1. Epidermal growth factor receptor first generation tyrosine-kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - Karachaliou - Translational Cancer Research [tcr.amegroups.org]
- 3. EGFR first- and second-generation TKIs—there is still place for them in EGFR-mutant NSCLC patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Second Generation Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors In Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of EGFR-IN-146
For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a comprehensive, step-by-step guide for the proper disposal of EGFR-IN-146, a potent epidermal growth factor receptor (EGFR) inhibitor used in research.
Adherence to these protocols is critical for the safety of laboratory personnel and the prevention of environmental contamination. The following procedures are based on established guidelines for the disposal of hazardous chemical waste and information available for similar EGFR inhibitors.
I. Personal Protective Equipment (PPE) and Handling
Before handling this compound for any purpose, including disposal, it is imperative to wear the appropriate Personal Protective Equipment (PPE).
Required PPE:
-
Safety Glasses: To protect eyes from splashes.
-
Chemical-Resistant Gloves: Inspect gloves for integrity before use. Use proper glove removal technique to avoid skin contact.
-
Laboratory Coat: To protect skin and clothing.
Handling Precautions:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Avoid all direct contact with the skin and eyes.
-
Thoroughly wash hands after handling the compound.
II. Step-by-Step Disposal Procedure
The primary directive for the disposal of this compound is to treat it as hazardous chemical waste.
Step 1: Waste Segregation
Proper segregation of waste is the first and most critical step.
-
Solid Waste:
-
Place any unused this compound powder, contaminated disposables (e.g., weighing paper, pipette tips, gloves), and empty containers into a clearly labeled, sealed, and compatible hazardous waste container.
-
The container must be designated for "Toxic" or "Hazardous Chemical Waste" in accordance with your institution's guidelines.
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, the resulting solution must be collected in a designated, sealed, and leak-proof hazardous waste container.
-
The label on the container must clearly indicate all contents, including the solvent(s) used and the estimated concentration of this compound.
-
Crucially, do not mix incompatible waste streams.
-
Step 2: Waste Storage
-
Store the sealed hazardous waste containers in a designated, secure, and well-ventilated secondary containment area. This area should be away from general laboratory traffic and incompatible materials.
Step 3: Waste Collection and Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and final disposal of the this compound waste.
-
Provide the EHS or contractor with accurate information about the waste composition.
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate: Immediately clear the area of all personnel.
-
Ventilate: If it is safe to do so, increase ventilation in the area.
-
Protect: Wear full PPE, including respiratory protection if there is a risk of inhaling dust.
-
Contain: Cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully collect the absorbed material and place it into a labeled hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate decontaminating solution.
-
Report: Report the spill to your laboratory supervisor and the EHS department immediately.
IV. Quantitative Data Summary
While no specific quantitative data for this compound was found in the provided search results, the general safety classifications for a similar compound, Egfr-IN-35, are summarized below and should be considered as a precautionary reference.
| Hazard Classification (Egfr-IN-35) | GHS Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. |
| Chronic Aquatic Toxicity | Category 1 | Very toxic to aquatic life with long-lasting effects. |
Data based on safety information for a similar EGFR inhibitor.
V. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
